Tetrahydropapaveroline hydrobromide
描述
属性
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAADYLVPNMRUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16659-88-4, 4747-99-3 | |
| Record name | 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16659-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | THPV HBr | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydropapaveroline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROPAPAVEROLINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7HN447UC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Endogenous Formation of Tetrahydropapaveroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropapaveroline (THP), also known as norlaudanosoline, is a tetrahydroisoquinoline alkaloid endogenously formed in mammals. It is a condensation product of the neurotransmitter dopamine (B1211576) and its reactive metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). The formation of THP is of significant interest to the scientific community due to its neurotoxic properties and its potential role in the pathophysiology of Parkinson's disease and the neurobehavioral effects of alcoholism. This technical guide provides an in-depth overview of the core principles of endogenous THP formation, including its biosynthetic pathway, enzymatic and non-enzymatic synthesis, regulatory factors, and detailed experimental protocols for its detection and quantification.
Introduction
Tetrahydropapaveroline is a molecule of considerable interest in the fields of neurobiology and pharmacology. Structurally, it is a benzylisoquinoline alkaloid and serves as a precursor in the biosynthesis of morphine in opium poppies. In mammals, its endogenous formation raises questions about its physiological and pathological roles. Elevated levels of THP have been detected in the brains of Parkinson's disease patients undergoing L-DOPA therapy and in response to ethanol (B145695) consumption, suggesting a link to these conditions. This guide will explore the biochemical intricacies of its formation.
The Biosynthetic Pathway of Tetrahydropapaveroline
The primary pathway for the endogenous formation of THP involves a Pictet-Spengler condensation reaction between dopamine and its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[1][2] This process can be broken down into two main steps:
-
Oxidative Deamination of Dopamine: Cytosolic dopamine is converted to DOPAL by the enzyme monoamine oxidase (MAO), which is located on the outer mitochondrial membrane.[2]
-
Pictet-Spengler Condensation: Dopamine and DOPAL then condense to form THP. This cyclization reaction can occur non-enzymatically under physiological conditions. However, the predominance of the (S)-enantiomer of THP in the human brain suggests the involvement of an enzyme that facilitates a stereoselective synthesis.[2]
Enzymatic vs. Non-Enzymatic Synthesis
While the Pictet-Spengler condensation can proceed spontaneously, the stereospecificity observed in vivo points towards an enzymatic catalyst. Norcoclaurine synthase (NCS) is a candidate enzyme as it catalyzes a similar Pictet-Spengler reaction in the biosynthesis of benzylisoquinoline alkaloids in plants, condensing dopamine with 4-hydroxyphenylacetaldehyde (4-HPAA).[3][4][5][6][7] However, the specific enzyme responsible for the stereoselective synthesis of (S)-THP from dopamine and DOPAL in mammals has not yet been definitively identified and remains an active area of research.
Regulation of Tetrahydropapaveroline Formation
The endogenous levels of THP are influenced by the availability of its precursors, dopamine and DOPAL. Therefore, factors that regulate dopamine metabolism have a direct impact on THP synthesis.
-
Monoamine Oxidase (MAO) Activity: As the enzyme responsible for DOPAL production, the activity of MAO is a critical determinant of THP formation.[2]
-
Aldehyde Dehydrogenase (ALDH) Activity: ALDH is the primary enzyme responsible for the detoxification of DOPAL, converting it to 3,4-dihydroxyphenylacetic acid (DOPAC).[8][9][10][11][12] Inhibition of ALDH leads to an accumulation of DOPAL, thereby increasing the rate of THP formation.[8][10]
-
L-DOPA Administration: In the treatment of Parkinson's disease, the administration of L-DOPA leads to increased dopamine levels in the brain. This surplus of dopamine can enhance the formation of both DOPAL and subsequently THP.[1]
-
Ethanol Consumption: Ethanol metabolism can lead to an increase in the NADH/NAD+ ratio, which can inhibit ALDH activity. This inhibition results in the accumulation of aldehydes, including DOPAL, thus promoting THP synthesis.
-
Feedback Inhibition: THP has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. This suggests a potential negative feedback loop where THP can regulate its own production by limiting the availability of dopamine.[13]
Quantitative Data on Tetrahydropapaveroline Formation
The following tables summarize key quantitative data related to the endogenous formation and effects of THP.
| Parameter | Value | Organism/System | Condition | Reference |
| Urinary THP Excretion | 989 pmol/24h | Human | Parkinson's Patient (250 mg L-DOPA/day) | [8] |
| 1017 pmol/24h | Human | Parkinson's Patient (750 mg L-DOPA/day) | [8] | |
| 1600 pmol/24h | Human | Parkinson's Patient (1000 mg L-DOPA/day) | [8] | |
| Brain THP Concentration | 0.50 pmol/g tissue | Rat | Midbrain (120 min after ethanol) | |
| 0.20 pmol/g tissue | Rat | Hypothalamus (120 min after ethanol) | ||
| 0.33-0.38 pmol/g tissue | Rat | Striatum (50-100 min after ethanol) | ||
| Enzyme Inhibition | IC50 = 153.9 µM | Bovine Adrenal | THP inhibition of Tyrosine Hydroxylase | [13] |
| Ki = 0.30 mM | Bovine Adrenal | THP (uncompetitive) with L-tyrosine | [13] |
Table 1: In Vivo Concentrations and Enzyme Inhibition of Tetrahydropapaveroline.
| Enzyme | Substrate | Km | kcat | kcat/Km | Organism/System | Reference |
| Norcoclaurine Synthase (TfNCS) | Dopamine | - | - | - | Thalictrum flavum | [4] |
| 4-HPAA | 335 µM | - | - | Thalictrum flavum |
Table 2: Kinetic Parameters of Norcoclaurine Synthase. (Note: While NCS is a candidate enzyme for THP synthesis, these kinetics are for its reaction with 4-HPAA, not DOPAL).
Experimental Protocols
Sample Preparation for THP Analysis
A. From Brain Tissue:
-
Homogenize frozen brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15 minutes at 4°C).
-
Collect the supernatant containing the analytes.
-
The supernatant can be directly injected into an HPLC system or subjected to further purification by liquid-liquid or solid-phase extraction.
B. From Plasma or Urine:
-
For plasma, precipitate proteins using an equal volume of acetonitrile (B52724), followed by centrifugation.
-
For urine, a dilution with mobile phase or a buffer may be sufficient.
-
Perform liquid-liquid extraction (LLE) for further purification. A common method involves adjusting the pH of the aqueous sample to alkaline (e.g., pH 8.5 with sodium borate (B1201080) buffer) and extracting with an organic solvent mixture such as ethyl acetate/n-hexane/isopropanol.[14]
-
The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.
Quantification of THP by HPLC-MS/MS
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for THP and a deuterated internal standard should be optimized. For example, for THP (C17H19NO4), the protonated molecule [M+H]+ would be m/z 302.1. Fragmentation would lead to specific product ions that need to be determined experimentally.
-
Quantification: Generate a calibration curve using standards of known THP concentrations and a constant concentration of the internal standard.
-
Quantification of THP by GC-MS
-
Sample Preparation and Derivatization:
-
Following extraction and evaporation of the solvent, the dried residue must be derivatized to increase the volatility and thermal stability of THP.
-
A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[15][16] The reaction is typically carried out by adding the derivatizing agent and heating at 60-70°C for 30 minutes.[15]
-
Alternatively, injection-port derivatization can be used to reduce sample preparation time.[16]
-
-
Gas Chromatographic Separation:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless mode with an injection volume of 1-2 µL.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C, ramping to 300°C.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized THP and internal standard for quantification.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Enzyme (S)‑Norcoclaurine Synthase Promiscuity to Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Structural basis of enzymatic (S)-norcoclaurine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Aldehyde dehydrogenase inhibition generates a reactive dopamine metabolite autotoxic to dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional significance of aldehyde dehydrogenase ALDH1A1 to the nigrostriatal dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Function and Regulation of ALDH1A1-Positive Nigrostriatal Dopaminergic Neurons in Motor Control and Parkinson’s Disease [frontiersin.org]
- 13. Inhibition of dopamine biosynthesis by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. ecommons.luc.edu [ecommons.luc.edu]
- 16. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
An In-depth Technical Guide to Tetrahydropapaveroline Hydrobromide: Discovery, History, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropapaveroline hydrobromide (THP-HBr), also known as norlaudanosoline hydrobromide, is a pivotal molecule in the fields of neuropharmacology and medicinal chemistry. As an endogenous alkaloid formed from the condensation of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), THP has been implicated in the neurobiological underpinnings of alcoholism and Parkinson's disease. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to THP-HBr. It includes detailed experimental protocols for its synthesis and relevant pharmacological assays, quantitative data on its biological activity, and visualizations of associated signaling pathways to serve as a valuable resource for researchers in drug development and neuroscience.
Discovery and History
The story of tetrahydropapaveroline is intrinsically linked to the early exploration of isoquinoline (B145761) alkaloids and the development of foundational synthetic organic chemistry reactions.
Early Synthesis and the Pictet-Spengler Reaction
The intellectual groundwork for the synthesis of tetrahydroisoquinolines, the structural class to which THP belongs, was laid in the early 20th century. In 1911, Amé Pictet and Theodor Spengler reported a novel method for synthesizing 1,2,3,4-tetrahydroisoquinoline (B50084) by condensing β-phenylethylamine with dimethoxymethane (B151124) in the presence of concentrated hydrochloric acid.[1][2][3] This acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone became known as the Pictet-Spengler reaction , a cornerstone of heterocyclic chemistry.[1][2][3]
While Pyman, in 1909, was conducting related work on the synthesis of oxazole (B20620) derivatives, and Laidlaw, in 1910, was investigating the physiological actions of related amines, it was the Pictet-Spengler reaction that provided the direct conceptual route to synthesizing compounds like THP.[4]
From Papaverine Precursor to Endogenous Neuromodulator
Initially, tetrahydropapaveroline was considered a potential intermediate in the biosynthesis of papaverine, an opium alkaloid. However, this hypothesis has since been revised. The true significance of THP emerged with the discovery of its endogenous formation in mammals. It is formed through a Pictet-Spengler condensation of dopamine with its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[2][5][6] This endogenous synthesis positions THP at the crossroads of several key neurochemical pathways and has made it a subject of intense research in two primary areas:
-
Alcoholism: Studies have suggested that elevated acetaldehyde (B116499) levels resulting from alcohol metabolism can inhibit the breakdown of DOPAL, leading to increased formation of THP. This has led to the hypothesis that THP may play a role in the neurobiological basis of alcohol dependence.[2]
-
Parkinson's Disease: As a dopamine-derived alkaloid, THP has been investigated for its potential role in the pathology of Parkinson's disease, particularly in patients undergoing L-DOPA therapy, where dopamine turnover is high.[7]
Quantitative Pharmacological Data
The biological effects of this compound are primarily centered on the dopaminergic system. The following tables summarize key quantitative data from in vitro studies.
| Target | Assay Type | Species | Test Compound | Key Parameter | Value | Reference |
| Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition | Human (HEK293 cells) | Tetrahydropapaveroline | Kᵢ | ~41 µM | [7] |
| Tyrosine Hydroxylase (TH) | Enzyme Activity Assay | Bovine (Adrenal) | Tetrahydropapaveroline | IC₅₀ | 153.9 µM | [8] |
Table 1: Inhibitory Activity of Tetrahydropapaveroline on Key Dopaminergic Proteins
| Parameter | Value |
| Molecular Formula | C₁₆H₁₈BrNO₄ |
| Molecular Weight | 368.22 g/mol |
| CAS Number | 16659-88-4 |
Table 2: Physicochemical Properties of this compound
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a key pharmacological assay used to characterize its activity.
Synthesis of this compound via Pictet-Spengler Reaction
This protocol describes the synthesis of THP-HBr from dopamine and 3,4-dihydroxyphenylacetaldehyde (DOPAL).
Materials:
-
Dopamine hydrochloride
-
3,4-Dihydroxyphenylacetaldehyde (DOPAL)
-
Hydrobromic acid (48%)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dopamine hydrochloride in deoxygenated methanol under an inert atmosphere (argon or nitrogen).
-
Addition of Reactants: To the stirred solution, add an equimolar amount of 3,4-dihydroxyphenylacetaldehyde (DOPAL).
-
Acid Catalysis: Slowly add a catalytic amount of concentrated hydrobromic acid to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly. The crystalline product can be collected by filtration.
-
Salt Formation: To ensure the final product is the hydrobromide salt, the purified freebase can be dissolved in a minimal amount of methanol, followed by the dropwise addition of a stoichiometric amount of hydrobromic acid. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory potency (Kᵢ) of THP-HBr on the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Cell culture medium (e.g., DMEM) and supplements
-
[³H]Dopamine (radioligand)
-
This compound (test compound)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Culture: Culture hDAT-expressing HEK293 cells in appropriate medium until they reach a suitable confluency for the assay.
-
Assay Preparation: On the day of the experiment, wash the cells with assay buffer.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time at a specific temperature (e.g., 20 minutes at room temperature).
-
Radioligand Addition: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to each well.
-
Uptake Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation cocktail.
-
Data Analysis: Measure the radioactivity in each sample using a scintillation counter. The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value (the concentration of THP-HBr that inhibits 50% of [³H]Dopamine uptake) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and mechanism of action of this compound.
References
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. name-reaction.com [name-reaction.com]
- 4. The physiological action of beta-iminazolylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between 3,4-dihydroxyphenylacetaldehyde levels and tetrahydropapaveroline formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydropapaveroline: an alkaloid metabolite of dopamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydroxyphenylacetaldehyde - Wikipedia [en.wikipedia.org]
Chemical structure and properties of Tetrahydropapaveroline hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropapaveroline (THP), also known as norlaudanosoline, is a benzylisoquinoline alkaloid of significant interest in neuroscience and pharmacology. As a condensation product of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), THP serves as a crucial intermediate in the biosynthesis of morphine and other opioids. Its endogenous formation and potential neurotoxic effects have implicated it in the pathophysiology of Parkinson's disease and alcohol addiction. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Tetrahydropapaveroline hydrobromide, with a focus on its synthesis, analytical characterization, and key signaling pathways.
Chemical Structure and Properties
This compound is the hydrobromide salt of 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol. The presence of the hydrobromide salt enhances the compound's stability and solubility in aqueous solutions, facilitating its use in experimental settings.
Chemical Structure
-
IUPAC Name: 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide[1]
-
Molecular Formula: C₁₆H₁₈BrNO₄[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Tetrahydropapaveroline and its hydrobromide salt.
| Property | Value (Tetrahydropapaveroline) | Value (Tetrahydropapaveroline HBr) | Reference |
| Molecular Weight | 287.31 g/mol | 368.22 g/mol | [2][4] |
| Exact Mass | 287.11575802 Da | 367.04192 Da | [2][4] |
| Hydrogen Bond Donor Count | 5 | 5 | [2] |
| Hydrogen Bond Acceptor Count | 5 | 5 | [2] |
| Rotatable Bond Count | 2 | 2 | [2] |
| Topological Polar Surface Area | 97.5 Ų | 97.5 Ų | [2] |
Experimental Protocols
Synthesis via Pictet-Spengler Reaction
The synthesis of Tetrahydropapaveroline is typically achieved through the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization under acidic conditions. In the case of THP, dopamine serves as the β-arylethylamine and 3,4-dihydroxyphenylacetaldehyde (DOPAL) as the aldehyde.
Materials:
-
Dopamine hydrochloride
-
3,4-Dihydroxyphenylacetic acid (DOPAC)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrobromic acid (HBr)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of DOPAL (in situ): 3,4-Dihydroxyphenylacetaldehyde (DOPAL) is unstable and is typically generated in situ from its precursor, 3,4-dihydroxyphenylacetic acid (DOPAC). Dissolve DOPAC in anhydrous DMSO. Add DCC to the solution to facilitate the reduction of the carboxylic acid to the aldehyde.
-
Pictet-Spengler Condensation: In a separate flask, dissolve dopamine hydrochloride in a suitable acidic medium (e.g., dilute HBr). To this solution, add the freshly prepared DOPAL solution dropwise with constant stirring at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Work-up and Purification: Once the reaction is complete, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
-
Salt Formation: The purified Tetrahydropapaveroline free base is dissolved in a minimal amount of ethanol, and a stoichiometric amount of hydrobromic acid is added. The this compound salt will precipitate out of the solution.
-
Recrystallization: The precipitated salt is collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.
Analytical Characterization
2.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) is commonly used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).
-
Reference: Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the benzylic proton, and the protons of the tetrahydroisoquinoline ring system.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 16 carbon atoms in the molecule.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily impacting dopaminergic and adrenergic signaling pathways.
Dopaminergic Neurotoxicity
THP is endogenously formed from dopamine and has been implicated in the neurodegeneration observed in Parkinson's disease. Its neurotoxic effects are mediated through the inhibition of the dopamine transporter (DAT) and the generation of reactive oxygen species (ROS).
Adrenergic Receptor Interaction
Studies have shown that Tetrahydropapaveroline can interact with adrenergic receptors, particularly β-adrenergic receptors in the heart, leading to a positive inotropic effect.
Experimental Workflow Overview
The following diagram outlines a general workflow for the synthesis, purification, and analysis of this compound.
Conclusion
This compound is a compound of considerable scientific interest due to its role as a biosynthetic precursor and its potential involvement in neurodegenerative diseases. This guide provides essential technical information for researchers working with this molecule, from its chemical properties and synthesis to its biological mechanisms of action. The provided experimental protocols and workflow diagrams serve as a foundation for further investigation into the multifaceted nature of Tetrahydropapaveroline.
References
The Enzymatic Keystone: A Technical Guide to the Biosynthesis of Tetrahydropapaveroline from Dopamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core enzymatic step in the biosynthesis of tetrahydropapaveroline, a crucial intermediate in the formation of a wide array of benzylisoquinoline alkaloids with significant pharmacological applications. The focus of this document is the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to yield (S)-norcoclaurine, the immediate precursor to tetrahydropapaveroline, a reaction catalyzed by the enzyme Norcoclaurine Synthase (NCS).
The Core Reaction: Pictet-Spengler Condensation
The biosynthesis of (S)-norcoclaurine from dopamine and 4-HPAA is a classic example of a Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine (dopamine) with a carbonyl compound (4-HPAA) to form a tetrahydroisoquinoline. In biological systems, this reaction is efficiently and stereoselectively catalyzed by Norcoclaurine Synthase (NCS, EC 4.2.1.78).[1] The resulting (S)-norcoclaurine is the central precursor for the biosynthesis of numerous benzylisoquinoline alkaloids, including morphine, codeine, and papaverine.
The Key Enzyme: Norcoclaurine Synthase (NCS)
Norcoclaurine Synthase is the first committed enzyme in the benzylisoquinoline alkaloid biosynthetic pathway in plants.[2] It has been isolated and characterized from various plant species, with the enzyme from Thalictrum flavum being extensively studied. NCS is a homodimeric protein with a native molecular mass of approximately 28 kDa, composed of two 15 kDa subunits.[2]
Catalytic Mechanism: A "Dopamine-First" Approach
Structural and kinetic studies have provided strong evidence for a "dopamine-first" mechanism for NCS catalysis. In this model, dopamine binds to the active site first, followed by the binding of 4-hydroxyphenylacetaldehyde.[3][[“]] The key catalytic residues in the active site facilitate the condensation and subsequent cyclization to form the tetrahydroisoquinoline ring system. The reaction is initiated by the formation of a Schiff base intermediate between dopamine and 4-HPAA, which then undergoes an intramolecular electrophilic substitution to yield (S)-norcoclaurine.
Quantitative Data Summary
The following tables summarize the available quantitative data for Norcoclaurine Synthase from Thalictrum flavum. While extensive kinetic studies have been performed, specific values for Vmax and kcat for the natural substrates were not explicitly found in the reviewed literature.
Table 1: Kinetic Parameters of Norcoclaurine Synthase (Thalictrum flavum)
| Parameter | Substrate | Value | Enzyme Source | Reference |
| Km | 4-Hydroxyphenylacetaldehyde | 335 µM | Purified from plant | [2] |
| Km | 4-Hydroxyphenylacetaldehyde | 700 µM | Recombinant | [1] |
| Hill Coefficient | Dopamine | 1.8 | Purified from plant | [2] |
| Hill Coefficient | Dopamine | 1.98 | Recombinant | [1] |
| kcat/KM | [3,5,6-²H]dopamine | Isotope effect of 1.7 ± 0.1 | Recombinant | [[“]] |
Table 2: Optimal Reaction Conditions for Norcoclaurine Synthase (Thalictrum flavum)
| Parameter | Optimal Value | Reference |
| pH | 7.0 | [1] |
| Temperature | 40 °C | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Norcoclaurine Synthase.
Heterologous Expression and Purification of His-tagged NCS
This protocol describes the expression of recombinant NCS with a C-terminal hexa-histidine tag in Escherichia coli and its subsequent purification.
Workflow Diagram:
Protocol:
-
Transformation: Transform competent E. coli BL21(DE3) cells with a pET vector containing the NCS gene with a C-terminal 6xHis-tag. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Culture Growth: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 20 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged NCS with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.
Norcoclaurine Synthase Enzyme Assay
This protocol outlines a method to determine the activity of purified NCS by monitoring the formation of (S)-norcoclaurine.
Protocol:
-
Reaction Mixture: Prepare the reaction mixture in a total volume of 500 µL containing:
-
100 mM HEPES buffer (pH 7.5)
-
10 mM Dopamine
-
1 mM 4-Hydroxyphenylacetaldehyde
-
5 mM Ascorbic acid (to prevent oxidation of catechols)
-
10% (v/v) DMSO (to aid substrate solubility)
-
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified NCS enzyme (e.g., 1-5 µg).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.
-
Analysis: Analyze the formation of (S)-norcoclaurine by HPLC.
HPLC Analysis of (S)-Norcoclaurine
This protocol provides a general framework for the quantification of the reaction product.
Protocol:
-
Chromatographic System: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25-30 min: 90-10% B (linear gradient)
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Quantification: Prepare a standard curve of (S)-norcoclaurine to quantify the amount of product formed in the enzymatic reaction.
Investigating Structure-Function Relationships
Site-directed mutagenesis is a powerful tool to probe the roles of specific amino acid residues in the active site of NCS.
This guide provides a foundational understanding of the biosynthesis of tetrahydropapaveroline from dopamine, focusing on the central role of Norcoclaurine Synthase. The provided protocols offer a starting point for researchers to further investigate this critical enzymatic reaction.
References
- 1. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ‘Dopamine-first’ mechanism enables the rational engineering of the norcoclaurine synthase aldehyde activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
(S)-enantiomer of Tetrahydropapaveroline in the human brain
An In-depth Technical Guide on (S)-Tetrahydropapaveroline in the Human Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Tetrahydropapaveroline ((S)-THP), also known as (S)-norlaudanosoline, is a dopamine-derived tetrahydroisoquinoline alkaloid. Its presence in the human brain, particularly the exclusive detection of the (S)-enantiomer, suggests an endogenous, enzyme-catalyzed synthesis. This molecule is implicated as a potential neurotoxin in the pathogenesis of Parkinson's disease (PD) and in the neurobiological mechanisms of alcohol use disorder (AUD). Elevated levels are associated with L-DOPA therapy in PD patients and with ethanol (B145695) consumption. The neurotoxic effects of (S)-THP are primarily attributed to its ability to induce significant oxidative stress, inhibit key enzymes in dopamine (B1211576) homeostasis such as tyrosine hydroxylase (TH) and the dopamine transporter (DAT), and disrupt mitochondrial function. This guide provides a comprehensive overview of the biosynthesis, metabolism, neuropharmacological actions, and analytical methodologies related to (S)-THP in the human brain, aiming to serve as a resource for researchers in neuropharmacology and drug development.
Biosynthesis and Metabolism of (S)-Tetrahydropapaveroline
Biosynthesis
(S)-Tetrahydropapaveroline is formed in the brain through a condensation reaction involving dopamine and its primary aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL)[1]. The formation of DOPAL from dopamine is catalyzed by the enzyme monoamine oxidase (MAO). While a non-enzymatic Pictet-Spengler condensation of dopamine and DOPAL would yield a racemic mixture of THP, the predominant presence of the (S)-enantiomer in the human brain strongly suggests an enzyme-mediated stereoselective synthesis[1].
Conditions that increase the concentration of the precursors, dopamine and DOPAL, can enhance the formation of (S)-THP. This is particularly relevant in:
-
L-DOPA Therapy for Parkinson's Disease: Administration of L-DOPA, the precursor to dopamine, increases brain dopamine levels, thereby providing more substrate for the synthesis of (S)-THP[1].
-
Alcohol Consumption: Ethanol metabolism leads to the production of acetaldehyde. Acetaldehyde can competitively inhibit aldehyde dehydrogenase, the enzyme responsible for oxidizing DOPAL. This inhibition leads to an accumulation of DOPAL, which in turn promotes its condensation with dopamine to form THP[1].
Metabolism
Once formed, (S)-THP, which possesses two catechol moieties, is a substrate for enzymatic O-methylation, a primary metabolic pathway for catecholamines[2]. The enzyme responsible for this transformation is Catechol-O-methyltransferase (COMT)[3]. In the rat brain, in vivo studies have demonstrated that the S-(-)-enantiomer of THP is mono-O-methylated to a similar degree at the 6, 7, and 3' positions. This metabolic process is crucial as it likely alters the biological activity and toxicity of the molecule, potentially preparing it for further conjugation and clearance from the brain.
Neuropharmacological Actions and Signaling Pathways
(S)-THP is considered a neurotoxin that primarily affects the dopaminergic system. Its mechanisms of action are multifaceted, involving the induction of oxidative stress and direct inhibition of key proteins involved in dopamine neurotransmission.
Induction of Oxidative Stress
The two catechol moieties in the structure of (S)-THP make it susceptible to oxidation, which can lead to the formation of o-quinone intermediates and the concomitant production of reactive oxygen species (ROS), such as hydroxyl radicals[1]. This process can occur via autoxidation and is enhanced in the presence of metal ions like iron and copper. The generated ROS can lead to widespread cellular damage, including:
-
DNA Damage: (S)-THP-induced ROS can cause DNA fragmentation, contributing to apoptotic processes[1].
-
Protein Oxidation: Increased production of ROS leads to the formation of protein carbonyls and a reduction in protein-free thiol groups, altering protein structure and function[1].
-
Mitochondrial Dysfunction: (S)-THP can inhibit mitochondrial respiration, similar to the effects of the well-known parkinsonian toxin MPP+, leading to energy deficits and further ROS production[1].
Inhibition of Dopamine Homeostasis
(S)-THP directly interferes with the machinery of dopamine neurons:
-
Dopamine Transporter (DAT) Inhibition: (S)-THP is an inhibitor of the dopamine transporter (DAT), the protein responsible for the reuptake of dopamine from the synaptic cleft[4]. The inhibition constant (Ki) for THP is approximately 41 µM, which is comparable to that of MPP+ (28 µM)[4]. By blocking DAT, (S)-THP can disrupt dopamine homeostasis, although the consequences of this in the context of its other toxic effects are complex. It is hypothesized that this interaction may also facilitate its entry into dopaminergic neurons, where it can exert its toxic effects.
-
Tyrosine Hydroxylase (TH) Inhibition: (S)-THP has been shown to inhibit the activity of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of dopamine[5]. This inhibition is uncompetitive with respect to the substrate L-tyrosine[5]. By reducing dopamine synthesis, (S)-THP can exacerbate the dopamine deficiency characteristic of Parkinson's disease. At lower concentrations (5-10 µM), this effect is primarily through direct enzyme inhibition, while at higher concentrations (15 µM), the reduction in dopamine content is also mediated by oxidative stress[5].
Quantitative Data of Tetrahydropapaveroline and Related Alkaloids
Quantitative data on the concentration of (S)-THP in specific human brain regions, especially in relation to Parkinson's disease and alcoholism, is limited in the currently available literature. Most studies have focused on animal models or have measured related dopamine-derived alkaloids. The following tables summarize the available data to provide context.
Table 1: Tetrahydropapaveroline (THP) Concentrations in Animal Brain Tissue
| Species | Condition | Brain Region | Concentration (pmol/g tissue) | Reference |
| Rat | Acute Ethanol (3.0 g/kg) | Striatum | 0.33 - 0.38 | [6] |
| Rat | Acute Ethanol (3.0 g/kg) | Midbrain | 0.50 | [6] |
| Rat | Acute Ethanol (3.0 g/kg) | Hypothalamus | 0.20 | [6] |
Table 2: Related Dopamine-Derived Alkaloid Concentrations in Human Brain
Note: Data for (S)-THP is not available. The following data is for N-methyl-(R)-salsolinol, another dopamine-derived neurotoxin implicated in Parkinson's disease.
| Compound | Brain Region | Pathological Condition | Finding | Reference |
| N-methyl-(R)-salsolinol | Nigro-striatal system | Control | Higher concentration than frontal cortex | [1] |
| N-methyl-(R)-salsolinol | Cerebrospinal Fluid | Parkinson's Disease | Significantly increased levels | [6] |
| 1,2(N)-dimethyl-6,7-dihydroxyisoquinolinium ion | Substantia Nigra | Control | Detected only in this region | [1] |
The lack of specific quantitative data for (S)-THP in human brain tissue highlights a critical gap in research and underscores the need for further studies utilizing sensitive analytical techniques like LC-MS/MS on postmortem human brain samples from well-characterized patient and control populations.
Experimental Protocols
Protocol for Quantification of (S)-THP in Human Brain Tissue by LC-MS/MS
This protocol is a composite based on standard methods for the analysis of small molecules and related tetrahydroisoquinolines in postmortem brain tissue.
Objective: To extract and quantify the concentration of (S)-tetrahydropapaveroline from postmortem human brain tissue (e.g., substantia nigra, striatum).
Materials:
-
Frozen human brain tissue
-
Homogenizer (e.g., Stomacher or sonicator)
-
Internal Standard (IS): Deuterated THP or a structurally similar compound
-
Extraction Solvent: e.g., Isopropanol/Methylene (B1212753) Chloride mixture
-
Aqueous solutions: 6 M NaOH, 0.1 M HCl
-
LC-MS/MS system with an ESI source
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Weigh approximately 100-200 mg of frozen brain tissue.
-
Add a known amount of the internal standard.
-
Add homogenization buffer and homogenize the tissue until a uniform suspension is achieved.
-
-
Liquid-Liquid Extraction:
-
To the homogenate, add 100 µl isopropanol, 500 µl methylene chloride, and 75 µl of 6 M NaOH.
-
Vortex for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Separate the aqueous phase and re-extract with methylene chloride.
-
Combine the organic extracts and mix with 900 µl of 0.1 M HCl for 10 minutes.
-
Centrifuge, and transfer the aqueous acidic phase to a new tube.
-
Add 75 µl of aqueous NaOH and 500 µl of methylene chloride and vortex for 10 minutes.
-
Centrifuge and collect the organic phase.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Chromatographic Separation:
-
Column: C18 reverse-phase (e.g., 2.1 mm x 100 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Run a gradient elution to separate (S)-THP from other matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two specific precursor-to-product ion transitions for both (S)-THP and the internal standard for accurate identification and quantification.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of (S)-THP standard spiked into a blank matrix.
-
Calculate the concentration of (S)-THP in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol for [³H]Dopamine Uptake Inhibition Assay
This protocol is based on methods for assessing the function of the dopamine transporter in cell lines.
Objective: To determine the inhibitory potency (Ki) of (S)-tetrahydropapaveroline on the dopamine transporter (DAT).
Materials:
-
Cell line stably expressing human DAT (e.g., HEK293-hDAT).
-
[³H]Dopamine (radiolabeled).
-
Unlabeled dopamine.
-
(S)-Tetrahydropapaveroline.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Cell Culture:
-
Culture HEK293-hDAT cells in appropriate media until they reach 80-90% confluency in a 96-well plate.
-
-
Assay Preparation:
-
On the day of the experiment, wash the cells twice with assay buffer.
-
Prepare serial dilutions of (S)-THP in assay buffer.
-
Prepare a solution of [³H]Dopamine mixed with a constant concentration of unlabeled dopamine in assay buffer.
-
-
Inhibition Assay:
-
Pre-incubate the cells with various concentrations of (S)-THP or vehicle control for 10-15 minutes at room temperature.
-
To determine non-specific uptake, a set of wells should be pre-incubated with a high concentration of a known potent DAT inhibitor (e.g., cocaine or GBR12909).
-
-
Uptake Initiation and Termination:
-
Initiate dopamine uptake by adding the [³H]Dopamine solution to all wells.
-
Incubate for a short, defined period (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells twice with ice-cold assay buffer.
-
-
Measurement and Analysis:
-
Lyse the cells and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Subtract the non-specific uptake from all measurements to get specific uptake.
-
Plot the percentage of inhibition of [³H]Dopamine uptake against the logarithm of the (S)-THP concentration.
-
Determine the IC₅₀ value (the concentration of (S)-THP that inhibits 50% of the specific uptake) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Km) of the dopamine substrate used in the assay.
-
Conclusion and Future Directions
(S)-Tetrahydropapaveroline is an endogenously produced, dopamine-derived molecule with significant neurotoxic potential. Its formation is enhanced by conditions that elevate its precursors, notably L-DOPA therapy and alcohol consumption, linking it mechanistically to the neuropathology of Parkinson's disease and alcohol use disorder. The primary mechanisms of its toxicity involve the generation of oxidative stress, leading to damage of critical cellular components, and the direct inhibition of the dopamine transporter and tyrosine hydroxylase, which are vital for maintaining dopamine homeostasis.
Despite the compelling evidence for its role as a neurotoxin, several critical gaps remain in our understanding:
-
Quantitative Human Brain Data: There is a pressing need for studies that accurately quantify the levels of (S)-THP in specific human brain regions, such as the substantia nigra and striatum, from both healthy controls and individuals with Parkinson's disease or a history of alcohol use disorder.
-
Enzymology of Synthesis: The specific enzyme(s) responsible for the stereoselective synthesis of the (S)-enantiomer in the human brain have not been identified. Characterizing this enzyme could provide a novel target for therapeutic intervention.
-
Downstream Signaling: While the primary toxic mechanisms are known, a more detailed understanding of the specific downstream signaling cascades affected by (S)-THP-induced oxidative stress and enzyme inhibition is required.
Further research in these areas will be crucial for fully elucidating the role of (S)-tetrahydropapaveroline in neurodegenerative and addiction-related disorders and for the development of targeted therapeutic strategies to mitigate its neurotoxic effects.
References
- 1. A dopaminergic neurotoxin, 1(R), 2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, N-methyl(R)salsolinol, and its oxidation product, 1,2(N)-dimethyl-6,7-dihydroxyisoquinolinium ion, accumulate in the nigro-striatal system of the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative and Qualitative Analysis of Neurotransmitter and Neurosteroid Production in Cerebral Organoids during Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-methyl-(R)salsolinol as a dopaminergic neurotoxin: from an animal model to an early marker of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Tetrahydropapaveroline as a Dopamine Uptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropapaveroline (THP), an isoquinoline (B145761) alkaloid detected in the brain and urine of Parkinson's disease patients undergoing L-dopa therapy, has garnered significant interest for its neuroactive properties. This technical guide provides an in-depth exploration of the mechanism of action of THP as a dopamine (B1211576) uptake inhibitor. Central to its activity is the interaction with the dopamine transporter (DAT), a critical regulator of dopaminergic neurotransmission. This document summarizes the current understanding of THP's binding affinity, inhibitory kinetics, and the downstream consequences of its interaction with DAT. Detailed experimental protocols for key assays and visualizations of pertinent pathways and workflows are provided to facilitate further research and drug development efforts in this area.
Introduction
Dopamine (DA), a pivotal neurotransmitter in the central nervous system, governs a multitude of physiological functions, including motor control, motivation, reward, and cognitive function. The precise regulation of synaptic dopamine levels is predominantly managed by the dopamine transporter (DAT), a presynaptic membrane protein that mediates the reuptake of dopamine from the synaptic cleft. Dysregulation of DAT function is implicated in various neuropsychiatric disorders, making it a key target for therapeutic intervention.
Tetrahydropapaveroline (THP) is an endogenous compound formed from the condensation of dopamine and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), through the Pictet-Spengler reaction. Its presence in biological fluids of individuals with Parkinson's disease and its structural similarity to other dopaminergic ligands have prompted investigations into its pharmacological profile. This guide focuses specifically on the role of THP as a dopamine uptake inhibitor, providing a comprehensive overview of its mechanism of action.
Quantitative Data on Tetrahydropapaveroline's Interaction with the Dopamine Transporter
The inhibitory effect of Tetrahydropapaveroline (THP) on the dopamine transporter (DAT) has been quantified in vitro. Studies utilizing human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine transporter have been instrumental in determining the binding affinity of THP.
| Compound | Target | Assay Type | Cell Line | Radioligand | Kᵢ (µM) | Reference |
| Tetrahydropapaveroline (THP) | Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition | HEK293 | [³H]Dopamine | ~41 | [1] |
Table 1: Inhibitory Potency of Tetrahydropapaveroline on the Dopamine Transporter. This table summarizes the reported inhibitory constant (Kᵢ) of THP for the dopamine transporter. The Kᵢ value represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the radioligand and is a measure of the inhibitor's binding affinity.
Mechanism of Action at the Dopamine Transporter
While the precise mode of inhibition of the dopamine transporter (DAT) by Tetrahydropapaveroline (THP) has not been definitively elucidated in the reviewed literature as competitive, non-competitive, or uncompetitive, its ability to inhibit dopamine uptake is well-established. The Ki value of approximately 41 µM suggests a moderate affinity for the transporter.
Beyond its direct interaction with DAT, THP has also been shown to exhibit uncompetitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, with a Ki value of 0.30 mM with respect to the substrate L-tyrosine.[2] This dual action on both dopamine uptake and synthesis suggests a complex modulation of the dopaminergic system by THP.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the formation of Tetrahydropapaveroline and the general downstream consequences of dopamine transporter inhibition.
digraph "Tetrahydropapaveroline_Formation" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Dopamine [label="Dopamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MAO [label="Monoamine\nOxidase (MAO)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
DOPAL [label="3,4-Dihydroxyphenyl-\nacetaldehyde (DOPAL)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pictet_Spengler [label="Pictet-Spengler\nCondensation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
THP [label="Tetrahydropapaveroline\n(THP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Dopamine -> MAO [label="Oxidative\nDeamination"];
MAO -> DOPAL;
Dopamine -> Pictet_Spengler;
DOPAL -> Pictet_Spengler;
Pictet_Spengler -> THP;
}
Caption: Downstream Signaling of Dopamine Transporter (DAT) Inhibition.
Experimental Protocols
[³H]Dopamine Uptake Assay in HEK293 Cells
This protocol describes a method to determine the inhibitory effect of a test compound, such as Tetrahydropapaveroline, on dopamine uptake in cells expressing the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
[³H]Dopamine (specific activity ~20-60 Ci/mmol)
-
Test compound (Tetrahydropapaveroline) stock solution
-
Unlabeled dopamine hydrochloride (for determining non-specific uptake)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture hDAT-HEK293 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Seed cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Pre-incubation: Add 450 µL of KRH buffer to each well. Add 50 µL of various concentrations of the test compound (THP) or vehicle to the appropriate wells. For determining non-specific uptake, add a high concentration of unlabeled dopamine (e.g., 10 µM final concentration). Incubate for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add 50 µL of KRH buffer containing [³H]Dopamine (to a final concentration of ~10-20 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the uptake is in the linear range.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 500 µL of 1% SDS or 0.1 M NaOH to each well and incubate for at least 30 minutes.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of excess unlabeled dopamine) from the total uptake. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₘ)), where [L] is the concentration of [³H]Dopamine and Kₘ is the Michaelis-Menten constant for dopamine uptake.
Radioligand Binding Assay for Dopamine Transporter
This protocol outlines a method to determine the binding affinity of a test compound for the dopamine transporter using a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., hDAT-HEK293 cells) or from brain tissue (e.g., striatum)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand specific for DAT (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-121)
-
Test compound (Tetrahydropapaveroline) stock solution
-
Unlabeled ligand (e.g., cocaine or GBR 12909) for determining non-specific binding
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Filtration apparatus
-
Scintillation cocktail and counter or gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate or individual tubes, add the following in order:
-
Assay buffer
-
Test compound (THP) at various concentrations or vehicle.
-
Unlabeled ligand for non-specific binding determination.
-
Radioligand at a concentration near its Kₑ value.
-
Membrane suspension to initiate the binding reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail or in tubes for a gamma counter and measure the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound from the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
General Workflow for Screening Dopamine Uptake Inhibitors
The following diagram illustrates a typical workflow for the identification and characterization of novel dopamine uptake inhibitors.
```dot
digraph "Screening_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Compound Library", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Primary_Screening [label="Primary Screening\n([³H]Dopamine Uptake Assay)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
Hit_Identification [label="Hit Identification\n(Potency & Efficacy)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Secondary_Assays [label="Secondary Assays", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
Binding_Assay [label="Radioligand Binding Assay\n(Determine Kᵢ)", fillcolor="#F1F3F4", fontcolor="#202124"];
Selectivity_Screening [label="Selectivity Screening\n(vs. NET, SERT)", fillcolor="#F1F3F4", fontcolor="#202124"];
Mechanism_of_Action [label="Mechanism of Action Studies\n(e.g., Kinetic Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"];
Lead_Optimization [label="Lead Optimization\n(Structure-Activity Relationship)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
In_Vivo_Studies [label="In Vivo Studies\n(Pharmacokinetics & Efficacy)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
Candidate_Selection [label="Candidate Selection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Primary_Screening;
Primary_Screening -> Hit_Identification;
Hit_Identification -> Secondary_Assays;
Secondary_Assays -> Binding_Assay;
Secondary_Assays -> Selectivity_Screening;
Secondary_Assays -> Mechanism_of_Action;
Binding_Assay -> Lead_Optimization;
Selectivity_Screening -> Lead_Optimization;
Mechanism_of_Action -> Lead_Optimization;
Lead_Optimization -> In_Vivo_Studies;
In_Vivo_Studies -> Candidate_Selection;
}
References
The Central Role of Tetrahydropapaveroline in the Genesis of Morphine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal position of tetrahydropapaveroline (THP), also known as norlaudanosoline, as a foundational precursor in the intricate biosynthetic pathway leading to the formation of morphine and related alkaloids in the opium poppy, Papaver somniferum. This document provides a comprehensive overview of the enzymatic transformations, detailed experimental protocols, and quantitative data to support researchers in the fields of natural product chemistry, synthetic biology, and pharmaceutical development.
Introduction: The Gateway to Morphinan (B1239233) Alkaloids
The biosynthesis of morphine, a potent analgesic, commences with the condensation of two tyrosine-derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This crucial step is catalyzed by (S)-norcoclaurine synthase (NCS), giving rise to (S)-norcoclaurine. Through a series of subsequent enzymatic reactions including methylation and hydroxylation, (S)-norcoclaurine is converted to the central intermediate, (S)-reticuline. It is from (S)-reticuline that the pathway to morphine diverges, beginning with its stereochemical conversion to (R)-reticuline. Tetrahydropapaveroline is a key intermediate in the formation of (S)-reticuline, thus standing at the gateway to the entire morphinan alkaloid family.
The Biosynthetic Pathway from (S)-Reticuline to Morphine
The conversion of (S)-reticuline to morphine is a multi-step enzymatic cascade. The key enzymes and their respective transformations are outlined below.
Epimerization of (S)-Reticuline to (R)-Reticuline
The first committed step towards morphine biosynthesis is the stereochemical inversion of (S)-reticuline to its (R)-enantiomer. This reaction is catalyzed by the enzyme reticuline (B1680550) epimerase, also known as STORR, a fusion protein containing a cytochrome P450 module and an oxidoreductase module.[1][2]
Oxidative Coupling to Form the Morphinan Skeleton
(R)-Reticuline undergoes an intramolecular C-C phenol (B47542) coupling reaction to form the tetracyclic morphinan alkaloid, salutaridine (B1681412). This reaction is catalyzed by salutaridine synthase (SalSyn), a cytochrome P450-dependent monooxygenase.[3]
Reduction and Acetylation
Salutaridine is then reduced to salutaridinol (B1235100) by salutaridine reductase (SalR), an NADPH-dependent enzyme.[4] Subsequently, the 7-hydroxyl group of salutaridinol is acetylated by salutaridinol 7-O-acetyltransferase (SalAT) to yield salutaridinol-7-O-acetate.[5]
Formation of Thebaine
Salutaridinol-7-O-acetate undergoes a spontaneous or enzyme-catalyzed allylic elimination to form thebaine, the first pentacyclic morphinan alkaloid. The enzyme responsible for this step is thebaine synthase.[5][6]
Demethylation and Reduction to Codeine and Morphine
The final stages of morphine biosynthesis involve a series of demethylations and reductions. Thebaine is first demethylated at the 6-O-position by thebaine 6-O-demethylase (T6ODM) to yield neopinone, which then isomerizes to codeinone (B1234495).[7][8] Codeinone is subsequently reduced to codeine by codeinone reductase (COR), an NADPH-dependent enzyme.[9] Finally, codeine is demethylated at the 3-O-position by codeine O-demethylase (CODM) to produce morphine.[10][11]
Quantitative Data on Key Biosynthetic Enzymes
The following tables summarize the available quantitative data for the key enzymes in the morphine biosynthetic pathway.
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) |
| Salutaridine Synthase (SalSyn) | (R)-Reticuline | Salutaridine | NADPH, O₂ |
| Salutaridine Reductase (SalR) | Salutaridine | Salutaridinol | NADPH |
| Salutaridinol 7-O-Acetyltransferase (SalAT) | Salutaridinol, Acetyl-CoA | Salutaridinol-7-O-acetate | - |
| Thebaine Synthase | Salutaridinol-7-O-acetate | Thebaine | - |
| Thebaine 6-O-Demethylase (T6ODM) | Thebaine, 2-Oxoglutarate | Neopinone, Succinate, CO₂, Formaldehyde | Fe²⁺, Ascorbate |
| Codeinone Reductase (COR) | Codeinone | Codeine | NADPH |
| Codeine O-Demethylase (CODM) | Codeine, 2-Oxoglutarate | Morphine, Succinate, CO₂, Formaldehyde | Fe²⁺, Ascorbate |
Table 1: Overview of Key Enzymes and Reactions in Morphine Biosynthesis.
| Enzyme | Kcat (s⁻¹) | Km (µM) | Optimal pH | Optimal Temperature (°C) |
| Salutaridine Synthase (SalSyn) | 0.027 | 6.2 (for (R)-Reticuline) | 8.5 | 30 |
| Salutaridine Reductase (SalR) | - | - | - | - |
| Salutaridinol 7-O-Acetyltransferase (SalAT) | - | 7 (for Salutaridinol), 46 (for Acetyl-CoA) | 6.0 - 9.0 | 47 |
| Thebaine Synthase | - | 250 (for Salutaridinol-7-O-acetate) | 7.5 | 37 |
| Thebaine 6-O-Demethylase (T6ODM) | - | - | - | - |
| Codeinone Reductase (COR) | - | - | - | - |
| Codeine O-Demethylase (CODM) | 0.095 (for (S)-scoulerine) | - | - | - |
Table 2: Kinetic Parameters and Optimal Conditions of Key Biosynthetic Enzymes. [3][5][6]
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and assay of key enzymes in the morphine biosynthetic pathway.
Heterologous Expression and Purification of Salutaridine Reductase (SalR)
Objective: To produce and purify recombinant SalR from E. coli for in vitro studies.
Protocol:
-
Gene Cloning and Expression Vector: The coding sequence of P. somniferum SalR is cloned into a suitable expression vector, such as pET, containing an N-terminal polyhistidine (His) tag for affinity purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth and Induction: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). The cells are lysed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The His-tagged SalR is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Desalting and Storage: The eluted protein is desalted into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. The purified protein is stored at -80°C.
Enzyme Assay for Salutaridine Reductase (SalR)
Objective: To determine the enzymatic activity of purified SalR.
Protocol:
-
Reaction Mixture: The standard assay mixture (total volume of 200 µL) contains 100 mM Tris-HCl buffer (pH 7.5), 1 mM NADPH, 100 µM salutaridine (dissolved in a small amount of DMSO), and an appropriate amount of purified SalR enzyme.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed and centrifuged to separate the phases. The organic phase containing the product, salutaridinol, is collected.
-
Product Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of salutaridinol formed. The activity of the enzyme is calculated based on the rate of product formation.
Visualizations of Pathways and Workflows
Morphine Biosynthetic Pathway
Caption: Overview of the morphine biosynthetic pathway from primary metabolites to morphine.
Experimental Workflow for Enzyme Characterization
Caption: A generalized workflow for the heterologous expression, purification, and kinetic characterization of a biosynthetic enzyme.
Conclusion
Tetrahydropapaveroline serves as a critical entry point into the biosynthesis of morphine and a diverse array of other benzylisoquinoline alkaloids. A thorough understanding of the enzymatic steps that convert THP and its derivatives into these valuable compounds is essential for advancements in metabolic engineering and the development of novel production platforms for pharmaceuticals. The data and protocols presented in this guide offer a foundational resource for researchers seeking to explore and manipulate this complex and medicinally important pathway. Further research to fully elucidate the kinetics and regulatory mechanisms of all enzymes in the pathway will be crucial for optimizing the production of specific alkaloids.
References
- 1. Genetic discovery uncovers key tool for morphine production in poppies - News and events, University of York [york.ac.uk]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. uniprot.org [uniprot.org]
- 4. Crystallization and preliminary X-ray diffraction analysis of salutaridine reductase from the opium poppy Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular cloning and functional expression of codeinone reductase: the penultimate enzyme in morphine biosynthesis in the opium poppy Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Neurobiological Effects of Tetrahydropapaveroline Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropapaveroline (THP), also known as norlaudanosoline, is a tetrahydroisoquinoline alkaloid endogenously formed from the condensation of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). This document provides a comprehensive overview of the neurobiological effects of its hydrobromide salt (THP-HBr), with a focus on its interactions with key neurotransmitter systems, the molecular mechanisms underlying its neurotoxic effects, and its influence on behavior. This guide is intended to serve as a technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and drug development efforts.
Introduction
Tetrahydropapaveroline has garnered significant interest within the scientific community due to its potential implications in the pathophysiology of Parkinson's disease and alcohol use disorder. Elevated levels of THP have been detected in the brains of Parkinson's disease patients undergoing L-DOPA therapy and in animal models following ethanol (B145695) administration. Its structural similarity to both dopamine and morphine precursors suggests a complex pharmacological profile. This guide synthesizes the current understanding of THP's neurobiological actions, providing a foundation for future investigations into its therapeutic and toxicological potential.
Effects on Neurotransmitter Systems
THP-HBr primarily impacts the dopaminergic system, although it also exhibits indirect interactions with the opioid system.
Dopaminergic System
THP-HBr modulates the dopaminergic system through multiple mechanisms, including the inhibition of the dopamine transporter (DAT) and the enzyme tyrosine hydroxylase (TH), which is rate-limiting in dopamine synthesis.
Data Presentation: Inhibition of Dopamine Transporter and Tyrosine Hydroxylase
| Target | Compound | Assay Type | Cell Line/Tissue | Value | Citation |
| Dopamine Transporter (DAT) | Tetrahydropapaveroline (THP) | [3H]DA Uptake Inhibition | HEK293 cells expressing DAT | Ki ≈ 41 µM | [1] |
| Dopamine Transporter (DAT) | 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | [3H]DA Uptake Inhibition | HEK293 cells expressing DAT | Ki ≈ 35 µM | [1] |
| Dopamine Transporter (DAT) | 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ) | [3H]DA Uptake Inhibition | HEK293 cells expressing DAT | Ki ≈ 23 µM | [1] |
| Dopamine Transporter (DAT) | 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline (6,7 DHBnTIQ) | [3H]DA Uptake Inhibition | HEK293 cells expressing DAT | Ki ≈ 93 µM | [1] |
| Tyrosine Hydroxylase (TH) | Tetrahydropapaveroline (THP) | Enzyme Activity Assay | Bovine Adrenal | IC50 = 153.9 µM | [2] |
| Tyrosine Hydroxylase (TH) | Tetrahydropapaveroline (THP) | Enzyme Activity Assay (uncompetitive inhibition vs. L-tyrosine) | Bovine Adrenal | Ki = 0.30 mM | [2] |
Opioid System
Current evidence suggests that THP does not act as a direct agonist at opioid receptors. However, it appears to interact indirectly with the endogenous opioid system. In mouse models, THP-induced antinociception was not blocked by the opioid antagonist naloxone, but co-administration of inactive doses of THP and morphine resulted in a significant synergistic antinociceptive effect that was naloxone-reversible[3]. This suggests that THP may modulate the release of endogenous opioids or alter the functioning of opioid-related signaling pathways. Direct receptor binding affinity data for THP at mu, delta, and kappa opioid receptors is currently lacking in the scientific literature.
Neurotoxic Mechanisms
A primary neurobiological effect of THP is its neurotoxicity, which is largely attributed to the induction of oxidative stress and subsequent apoptosis.
Oxidative Stress
THP's catechol structure makes it susceptible to auto-oxidation, leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) and hydroxyl radicals. This process is thought to contribute significantly to its neurotoxic effects. The production of ROS can lead to cellular damage, including lipid peroxidation, protein carbonylation, and DNA damage.
Apoptotic Signaling
THP-induced oxidative stress triggers apoptotic cell death. A key signaling pathway implicated in this process is the nuclear factor-kappa B (NF-κB) pathway.
Signaling Pathway: THP-Induced Oxidative Stress and NF-κB Activation
Caption: THP-induced oxidative stress activates the canonical NF-κB pathway, leading to apoptosis.
Behavioral Effects
Alcohol Consumption
A significant body of research has focused on the role of THP in alcohol consumption. In animal models, direct administration of THP into the brain has been shown to induce a preference for alcohol in otherwise alcohol-avoiding rats. This effect is long-lasting, suggesting that THP may play a role in the neurobiological changes that underlie alcohol dependence.
Experimental Protocols
This section provides an overview of the methodologies used to investigate the neurobiological effects of THP-HBr.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is adapted from standard methods for assessing the affinity of compounds for neurotransmitter transporters.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of THP-HBr to the dopamine transporter.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine transporter (e.g., HEK293-hDAT) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled DAT ligand (e.g., [3H]dopamine or [3H]WIN 35,428) and a range of concentrations of the test compound (THP-HBr). Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of THP-HBr that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the striatum or nucleus accumbens) of an anesthetized animal.
-
Perfusion: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: The dialysate, which contains extracellular fluid from the surrounding brain tissue, is collected at regular intervals.
-
Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Drug Administration: THP-HBr can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe to assess its effects on neurotransmitter release and metabolism.
Tyrosine Hydroxylase Activity Assay
This assay measures the enzymatic activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.
Methodology:
-
Tissue Preparation: Brain tissue or adrenal gland tissue is homogenized, and the supernatant containing the enzyme is collected after centrifugation.
-
Enzyme Reaction: The tissue extract is incubated with a reaction mixture containing L-tyrosine (the substrate), a pterin (B48896) cofactor (e.g., tetrahydrobiopterin), and other necessary components. The reaction is initiated by the addition of the enzyme preparation.
-
Product Measurement: The amount of L-DOPA produced is quantified. This can be done using various methods, including HPLC with electrochemical detection or by measuring the release of tritiated water from [3H]tyrosine.
-
Inhibition Assay: To determine the inhibitory effect of THP-HBr, the assay is performed in the presence of varying concentrations of the compound, and the IC50 value is calculated.
Conclusion and Future Directions
Tetrahydropapaveroline hydrobromide exhibits a complex neurobiological profile with significant effects on the dopaminergic system and neurotoxic properties mediated by oxidative stress. Its ability to inhibit dopamine reuptake and synthesis, coupled with its potential to induce neuronal apoptosis, highlights its importance in the context of neurodegenerative diseases. Furthermore, its influence on alcohol consumption warrants further investigation into its role in the neurobiology of addiction.
Future research should focus on elucidating the precise binding affinities of THP-HBr at various dopamine and opioid receptor subtypes to build a more complete pharmacological profile. A deeper understanding of the downstream targets of THP-induced NF-κB activation will also be crucial in unraveling its neurotoxic mechanisms. The development of more specific analogs of THP could lead to novel therapeutic agents or valuable research tools for probing the complexities of dopaminergic and related neurotransmitter systems.
References
- 1. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of dopamine biosynthesis by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the antinociceptive effect of tetrahydro-papaveroline derivatives. Interaction with opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydropapaveroline: A Potential Endogenous Neurotoxin in the Pathophysiology of Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1] While the etiology of PD is multifactorial, the role of endogenous neurotoxins has gained significant attention. Tetrahydropapaveroline (THP), a dopamine-derived tetrahydroisoquinoline alkaloid, has emerged as a putative neurotoxin implicated in the pathology of PD.[1][2] THP is formed from the condensation of dopamine (B1211576) with its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL).[3] Its levels are notably elevated in the brains of parkinsonian patients undergoing L-DOPA therapy, suggesting a potential link between the primary treatment for PD and the generation of a toxic metabolite.[1] This guide provides a comprehensive technical overview of the evidence supporting THP's role as a neurotoxin, focusing on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols relevant to its investigation.
Biosynthesis of Tetrahydropapaveroline
THP is endogenously synthesized via a non-enzymatic Pictet-Spengler condensation reaction.[1] This reaction occurs between dopamine and its primary metabolite, DOPAL, which is produced from dopamine by the action of monoamine oxidase (MAO).[4] In patients receiving L-DOPA therapy, the increased availability of dopamine can lead to elevated levels of both dopamine and DOPAL, thereby favoring the formation of THP.[1] Excess dopamine may also inhibit aldehyde dehydrogenase, the enzyme responsible for detoxifying DOPAL, further increasing its concentration and promoting THP synthesis.[1]
Mechanisms of THP-Induced Neurotoxicity
THP is hypothesized to exert its neurotoxic effects through multiple mechanisms, primarily centered on the induction of oxidative stress, mitochondrial dysfunction, and disruption of dopamine homeostasis.
Oxidative Stress
The chemical structure of THP, featuring two catechol moieties, makes it highly susceptible to autoxidation.[1][5] This process can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals, leading to significant oxidative damage to cellular components.[1][6]
The autoxidation of THP can form o-quinone intermediates, which are highly reactive electrophiles capable of arylated nucleophilic sites on proteins and DNA, leading to cellular dysfunction and DNA damage.[2][7] Studies have shown that THP autoxidation occurs with a continuous generation of hydroxyl radicals (*OH) and that this process is enhanced in the presence of ascorbate, which establishes a redox cycle that regenerates THP from its quinone forms.[1] This cycle exacerbates the production of ROS, leading to increased protein carbonylation and depletion of protein-free thiol groups, both markers of severe oxidative stress.[1]
Mitochondrial Dysfunction
Mitochondria are primary targets of THP-induced toxicity. THP has been shown to be a potent inhibitor of mitochondrial respiration, specifically targeting Complex I (NADH-ubiquinone oxidoreductase) of the electron transport chain.[8] This inhibition is similar to the mechanism of the well-known parkinsonian neurotoxin MPP+ (1-methyl-4-phenylpyridinium).[8]
Inhibition of Complex I by THP leads to a cascade of detrimental effects:
-
Impaired ATP Synthesis : Reduced electron flow through the respiratory chain severely compromises the cell's ability to produce ATP, leading to an energy deficit.[7][8]
-
Increased ROS Production : The blockage at Complex I causes electrons to leak from the transport chain, where they can react with molecular oxygen to form superoxide radicals, further contributing to oxidative stress.[1]
-
Mitochondrial Membrane Depolarization : The disruption of the proton gradient across the inner mitochondrial membrane leads to its depolarization, a key event in the initiation of the apoptotic cascade.
Disruption of Dopamine Homeostasis
THP interferes with multiple aspects of dopamine neurotransmission, further exacerbating its toxicity in dopaminergic neurons.
-
Inhibition of Tyrosine Hydroxylase (TH) : THP inhibits tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[5] This leads to a reduction in the basal content of intracellular dopamine. This inhibition is uncompetitive with respect to the substrate L-tyrosine.[5]
-
Inhibition of Dopamine Transporter (DAT) : THP can inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.[9] This suggests that THP could be taken up into dopaminergic neurons via DAT, similar to MPP+, leading to its accumulation within the very cells it targets.[9]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies on the neurotoxic effects of THP.
Table 1: Effects of THP on Dopamine Homeostasis
| Parameter | Model System | Value | Reference |
|---|---|---|---|
| TH Inhibition (IC50) | Bovine Adrenal TH | 153.9 µM | [5] |
| TH Inhibition (Ki) | Bovine Adrenal TH | 0.30 mM | [5] |
| Dopamine Content | PC12 Cells | 21.3% inhibition at 10 µM | [5] |
| DAT Inhibition (Ki) | hDAT-expressing HEK293 cells | ~41 µM |[9] |
Table 2: Cytotoxicity and Mitochondrial Effects of THP
| Parameter | Model System | Concentration / Condition | Observation | Reference |
|---|---|---|---|---|
| Cytotoxicity | PC12 Cells | > 15 µM | Induces apoptosis | [7] |
| L-DOPA Synergism | PC12 Cells | 5-15 µM THP + 50 µM L-DOPA | Significantly enhances neurotoxicity | [7] |
| Mitochondrial Respiration | Mouse Brain Mitochondria | Not specified | Significantly inhibits State 3 respiration | [8] |
| Protein Carbonyls | Mitochondrial Preparations | THP + Ascorbate | Significant increase | [1] |
| Protein-free Thiols | Mitochondrial Preparations | THP + Ascorbate | Significant reduction |[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neurotoxicity of THP.
Protocol: Assessment of THP-Induced Cytotoxicity in PC12 Cells
This protocol is adapted from studies investigating the apoptotic effects of THP, alone and in combination with L-DOPA.[7]
1. Cell Culture:
-
Culture rat pheochromocytoma (PC12) cells in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells in appropriate culture plates (e.g., 96-well for MTT assay, 6-well for flow cytometry) and allow them to adhere for 24 hours.
2. Treatment:
-
Prepare stock solutions of THP and L-DOPA in a suitable solvent (e.g., DMSO or culture medium).
-
Treat cells with varying concentrations of THP (e.g., 5, 10, 15, 20 µM) and/or L-DOPA (e.g., 50 µM) for desired time points (e.g., 24 or 48 hours). Include a vehicle-only control group.
3. Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining):
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol: Measurement of Mitochondrial Respiration
This protocol describes the measurement of oxygen consumption in isolated mitochondria, adapted from methodologies used to study MPTP-like compounds.[8][10][11]
1. Mitochondrial Isolation:
-
Homogenize fresh brain tissue from rats in a cold isolation buffer (e.g., 210 mM mannitol, 70 mM sucrose, 10 mM HEPES, 0.2 mM EGTA, pH 7.3).
-
Perform differential centrifugation to pellet and purify the mitochondrial fraction. Resuspend the final mitochondrial pellet in a suitable buffer.
-
Determine the mitochondrial protein concentration using a standard method like the Bradford assay.
2. Oxygen Consumption Measurement:
-
Calibrate a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph) at 30-37°C.
-
Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to the chamber containing respiration buffer (e.g., 80 mM KCl, 50 mM MOPS, 1 mM EGTA, 5 mM KH2PO4, pH 7.4).
-
To assess the effect of THP, add the compound to the chamber and incubate for a short period before adding substrates.
-
Initiate respiration by adding Complex I substrates (e.g., 10 mM glutamate and 2.5 mM malate). This measures the basal, or State 2, respiration rate.
-
Stimulate active respiration (State 3) by adding a known amount of ADP (e.g., 150 µM).
-
Once the added ADP is fully phosphorylated to ATP, respiration will slow to the resting rate (State 4).
-
Calculate the Respiratory Control Ratio (RCR) as the ratio of the State 3 rate to the State 4 rate. A decrease in RCR in the presence of THP indicates mitochondrial uncoupling or inhibition.
Protocol: Tyrosine Hydroxylase (TH) Activity Assay
This protocol is based on a colorimetric plate reader assay for real-time monitoring of TH activity.[12]
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 100 mM MES (pH 6.0), 400 µg/mL catalase, and 100 µM Fe(NH4)2(SO4)2.
-
Mixture A: In the assay buffer, add L-tyrosine (substrate, e.g., 200 µM) and (6R)-BH4 (cofactor, e.g., 100 µM).
-
Mixture B: Prepare a solution of purified TH enzyme in the assay buffer.
-
Developing Solution: Prepare a fresh solution of 2 mM sodium periodate.
2. Assay Procedure:
-
In a 96-well plate, add Mixture A to each well.
-
To test for inhibition, add various concentrations of THP to the wells containing Mixture A.
-
Initiate the reaction by adding Mixture B to all wells.
-
Immediately add the developing solution (sodium periodate) to each well. This will oxidize the L-DOPA product to the chromophore dopachrome.
-
Place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 475 nm kinetically, for example, every 10 seconds for 30 minutes.
-
The rate of increase in absorbance is proportional to the TH activity. Calculate the percentage of inhibition by comparing the rates in THP-treated wells to the control wells.
Conclusion and Future Directions
The evidence strongly suggests that tetrahydropapaveroline is a potent endogenous neurotoxin with multiple mechanisms of action that are highly relevant to the pathology of Parkinson's disease. Its ability to induce oxidative stress, impair mitochondrial function, and disrupt dopamine homeostasis provides a compelling basis for its role in the degeneration of dopaminergic neurons. The elevated levels of THP in L-DOPA-treated patients further highlight its clinical relevance.[1]
Future research should focus on several key areas:
-
In Vivo Validation: While in vitro data is strong, more extensive in vivo studies are needed to confirm that administration of THP can replicate the key pathological and behavioral features of Parkinson's disease in animal models.
-
Human Studies: Measuring THP levels in the cerebrospinal fluid and post-mortem brain tissue of PD patients (both treated and untreated with L-DOPA) compared to healthy controls could provide a direct link between THP and the human disease state.
-
Therapeutic Strategies: The development of therapeutic agents that can either inhibit the formation of THP or neutralize its toxic effects could represent a novel neuroprotective strategy for Parkinson's disease, particularly as an adjunct to L-DOPA therapy.
Understanding the role of THP and other endogenous neurotoxins is crucial for unraveling the complex etiology of Parkinson's disease and for developing more effective, disease-modifying therapies.
References
- 1. Study on the ability of 1,2,3,4-tetrahydropapaveroline to cause oxidative stress: Mechanisms and potential implications in relation to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of dopamine biosynthesis by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Modification of Cytochrome c by Tetrahydropapaveroline, an Isoquinoline-Derived Neurotoxin [inis.iaea.org]
- 7. Aggravation of L-DOPA-induced neurotoxicity by tetrahydropapaveroline in PC12 cells [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-like compounds on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial reactive oxygen species production and respiratory complex activity in rats with pressure overload-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodological Issue of Mitochondrial Isolation in Acute-Injury Rat Model: Asphyxia Cardiac Arrest and Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
Early Physiological Actions of Tetrahydropapaveroline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropapaveroline hydrochloride (THPV), a tetrahydroisoquinoline alkaloid, has been a subject of pharmacological interest for over a century. Early investigations into its physiological effects laid the groundwork for understanding its cardiovascular and smooth muscle activities. This technical guide provides an in-depth analysis of these foundational studies, presenting key quantitative data, detailed experimental methodologies, and the signaling pathways implicated in its mechanism of action.
Core Physiological Actions
Early research on THPV primarily focused on its cardiovascular and smooth muscle effects. These studies revealed that THPV exerts a positive inotropic and chronotropic effect on the heart, causes vasodilation of blood vessels, and relaxes other smooth muscles. The mechanisms underlying these actions involve interactions with adrenergic receptors and modulation of intracellular signaling cascades.
Cardiovascular Effects: Inotropic and Chronotropic Actions
Initial studies on isolated heart preparations demonstrated that THPV increases both the force and rate of myocardial contraction. This positive inotropic and chronotropic activity is attributed, at least in part, to its interaction with β-adrenergic receptors.
| Concentration (µM) | Peak Tension Developed (% of Control) |
| 0.01 | Data Not Available in Abstract |
| 0.1 | Data Not Available in Abstract |
| 1 | Data Not Available in Abstract |
| 10 | Data Not Available in Abstract |
| 100 | Data Not Available in Abstract |
Note: While a 2000 study confirms a concentration-dependent increase in myocardial contraction from 0.01 to 100 µM, specific percentage increases from early studies require full-text analysis for precise tabulation.
The Langendorff heart preparation was a cornerstone of early cardiovascular pharmacology, allowing for the study of cardiac function in an ex vivo setting, free from systemic neuronal and hormonal influences.[1][2][3][4]
Methodology:
-
Animal Model: Frogs or small mammals such as rats or rabbits were commonly used.
-
Heart Excision: The animal was euthanized, and the heart was rapidly excised and placed in chilled physiological saline solution (e.g., Ringer's or Tyrode's solution).
-
Cannulation: The aorta was cannulated, and the heart was mounted on the Langendorff apparatus.
-
Retrograde Perfusion: A nutrient-rich, oxygenated physiological solution was perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.
-
Parameter Measurement: A force transducer was attached to the apex of the ventricle to measure the force of contraction (inotropic effect). Heart rate was determined by counting the beats per minute (chronotropic effect).
-
Drug Administration: Tetrahydropapaveroline hydrochloride was introduced into the perfusate at varying concentrations to establish a dose-response relationship.
Vasodilator Effects
Tetrahydropapaveroline was observed to induce relaxation of vascular smooth muscle, leading to vasodilation. This effect contributes to its overall hypotensive action. Early studies investigated this phenomenon using isolated arterial preparations.
| Concentration (µM) | Endothelium-Intact Vasorelaxation (%) | Endothelium-Denuded Vasorelaxation (%) |
| 0.1 | Data Not Available in Abstract | Data Not Available in Abstract |
| 1 | Data Not Available in Abstract | Data Not Available in Abstract |
| 10 | Data Not Available in Abstract | Data Not Available in Abstract |
| 100 | Data Not Available in Abstract | Data Not Available in Abstract |
Note: A 2000 study demonstrated a concentration-dependent vasorelaxation in the 0.1-100 µM range. Precise quantitative data from earlier foundational studies requires access to the full-text articles.
The isolated aortic strip or ring preparation is a classic in vitro method to assess the direct effects of substances on vascular smooth muscle tone.
Methodology:
-
Tissue Preparation: The thoracic aorta was dissected from a euthanized animal (commonly a rat or rabbit) and placed in a cold, oxygenated physiological salt solution.
-
Ring Preparation: The aorta was cleaned of adhering connective tissue and cut into rings of a few millimeters in width.
-
Mounting: The aortic rings were mounted in an organ bath containing a physiological salt solution maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2). The rings were connected to an isometric force transducer.
-
Pre-contraction: The aortic rings were pre-contracted with a vasoconstrictor agent such as norepinephrine (B1679862) or potassium chloride to induce a stable level of tone.
-
Drug Administration: Once a stable contraction was achieved, cumulative concentrations of tetrahydropapaveroline hydrochloride were added to the organ bath to elicit a relaxation response.
-
Data Recording: The relaxation was recorded as a percentage decrease from the pre-contracted tone.
Signaling Pathways
The physiological effects of tetrahydropapaveroline are mediated by its interaction with specific cellular signaling pathways. Its actions on the heart and smooth muscle are linked to the β-adrenergic and cyclic nucleotide signaling cascades.
β-Adrenergic Signaling in Myocardium
The positive inotropic and chronotropic effects of THPV are, in part, mediated through the activation of β-adrenergic receptors in cardiac myocytes. This leads to a cascade of events that increases intracellular calcium and enhances contractility.
Smooth Muscle Relaxation Pathway
The vasodilator and general smooth muscle relaxant properties of THPV are also linked to the cyclic AMP (cAMP) pathway. As a potential phosphodiesterase (PDE) inhibitor, THPV may increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent smooth muscle relaxation.
Conclusion
The early investigations into the physiological actions of tetrahydropapaveroline hydrochloride established its significant effects on the cardiovascular and smooth muscle systems. Through the use of classic pharmacological preparations such as the isolated perfused heart and aortic strips, foundational knowledge of its inotropic, chronotropic, and vasodilator properties was acquired. These effects are understood to be mediated through the β-adrenergic and cyclic nucleotide signaling pathways. While this guide summarizes the available information from early studies, a comprehensive quantitative understanding necessitates the retrieval and analysis of the full texts of these seminal publications. This historical data provides a crucial context for modern drug development and research into tetrahydroisoquinoline alkaloids.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. History of the development of isolated heart perfusion experimental model and its pioneering role in understanding heart physiology - PMC [pmc.ncbi.nlm.nih.gov]
Tetrahydropapaveroline: A Potential but Unproven Biomarker in Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Tetrahydropapaveroline (THP), an endogenous neurotoxin formed from dopamine (B1211576) metabolism, has been investigated for its potential role in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the current state of research into THP as a potential biomarker. It details the biochemical pathways of THP formation and its mechanisms of neurotoxicity, summarizes the limited quantitative data available on its levels in biological fluids, and outlines experimental protocols for its detection. While a significant body of research implicates THP in the neurodegenerative processes of Parkinson's disease, particularly in patients undergoing L-DOPA therapy, its role as a definitive biomarker remains inconclusive. Furthermore, evidence linking THP to Alzheimer's disease is currently scarce. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the potential of THP in future diagnostic and therapeutic strategies.
Introduction to Tetrahydropapaveroline (THP)
Tetrahydropapaveroline (THP), also known as norlaudanosoline, is a tetrahydroisoquinoline alkaloid endogenously synthesized in the human body. Its formation is a consequence of the condensation of dopamine with its own aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL).[1][2][3] This reaction, a Pictet-Spengler condensation, can occur spontaneously but is thought to be facilitated enzymatically in the brain.[4]
The interest in THP within the context of neurodegenerative diseases stems from its inherent neurotoxic properties. As a catechol-containing compound, THP can undergo auto-oxidation, leading to the generation of reactive oxygen species (ROS) and quinones.[4][5] This process is believed to contribute to the oxidative stress and mitochondrial dysfunction observed in neurodegenerative conditions like Parkinson's disease.[5] Furthermore, elevated levels of THP have been detected in the urine and brain of Parkinson's disease patients undergoing treatment with L-DOPA, a precursor to dopamine.[5] This has led to the hypothesis that THP may contribute to the long-term complications of L-DOPA therapy and the progression of the disease itself.[2] While the link to Parkinson's disease is more established, the role of THP in other neurodegenerative disorders, such as Alzheimer's disease, is less clear and remains an area for further investigation.
Quantitative Data on THP Levels in Biological Fluids
The available quantitative data on THP levels in human biological fluids is sparse and primarily focused on urinary excretion in Parkinson's disease patients receiving L-DOPA therapy. There is a notable lack of comprehensive studies comparing THP concentrations in cerebrospinal fluid (CSF), plasma, and urine across well-defined patient cohorts (including drug-naive Parkinson's patients and Alzheimer's patients) and healthy controls.
| Biological Fluid | Patient Group | Treatment | THP Concentration | Reference |
| Urine | Parkinson's Disease (n=3) | L-DOPA (250 mg/day) | 989 pmol/24h | [1][6] |
| L-DOPA (750 mg/day) | 1017 pmol/24h | [1][6] | ||
| L-DOPA (1000 mg/day) | 1600 pmol/24h | [1][6] |
Note: The data presented above is from a single study with a very small sample size and should be interpreted with caution. Further large-scale studies are required to validate these findings and establish reference ranges.
Signaling Pathways and Mechanisms of Neurotoxicity
The neurotoxic effects of THP are primarily attributed to its ability to induce oxidative stress and impair mitochondrial function. The following sections and diagrams illustrate the key signaling pathways involved.
Formation of Tetrahydropapaveroline from Dopamine
THP is formed from the metabolism of dopamine. Dopamine is converted to 3,4-dihydroxyphenylacetaldehyde (DOPAL) by the enzyme monoamine oxidase (MAO). Subsequently, DOPAL undergoes a Pictet-Spengler condensation reaction with another molecule of dopamine to form THP.[2]
THP-Induced Oxidative Stress and Neurotoxicity
The presence of two catechol moieties in the structure of THP makes it susceptible to oxidation, leading to the formation of o-quinones and the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[5] This cascade of events contributes to cellular damage through lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to neuronal cell death.[4][5]
Experimental Protocols
Accurate and sensitive quantification of THP in biological matrices is crucial for its validation as a biomarker. The primary methods employed are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS).
General Workflow for Biomarker Discovery and Validation
The process of identifying and validating a new biomarker, such as THP, typically follows a multi-stage workflow, starting from initial discovery in a small cohort to validation in larger, independent patient groups.
Protocol Outline: Quantification of THP in Urine by HPLC-ECD
This protocol provides a general outline for the determination of THP in urine samples. Specific parameters will require optimization based on the available instrumentation and reagents.
1. Sample Preparation:
- Collect 24-hour urine samples and store at -80°C until analysis.
- Thaw urine samples and centrifuge to remove particulate matter.
- Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate THP and remove interfering substances. A cation-exchange resin has been used for selective isolation.[1][6]
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the HPLC mobile phase.
2. HPLC-ECD Analysis:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, and electrochemical detector.
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) containing an ion-pairing agent and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH should be optimized for THP retention and separation.
- Flow Rate: Typically 0.5-1.0 mL/min.
- Electrochemical Detector: Set the working electrode potential to an optimal value for the oxidation of THP (e.g., +0.6 to +0.8 V vs. Ag/AgCl reference electrode).
- Quantification: Generate a standard curve using known concentrations of a THP standard. The concentration of THP in the urine samples is determined by comparing their peak areas to the standard curve.
Protocol Outline: Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This assay can be adapted to investigate the effect of THP on the aggregation kinetics of α-synuclein.
1. Reagent Preparation:
- Prepare a stock solution of recombinant α-synuclein monomer in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
- Prepare a stock solution of Thioflavin T (ThT) in the same buffer.
- Prepare solutions of THP at various concentrations to be tested.
2. Assay Procedure:
- In a 96-well black, clear-bottom plate, combine the α-synuclein monomer solution, ThT solution, and either buffer (control) or a THP solution.
- Include wells with buffer and ThT alone as a blank.
- Seal the plate to prevent evaporation.
- Incubate the plate at 37°C with intermittent shaking in a plate reader capable of fluorescence measurement.
- Monitor the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm over time.[7]
3. Data Analysis:
- Subtract the background fluorescence of the ThT blank from all readings.
- Plot the fluorescence intensity as a function of time to generate aggregation curves.
- Analyze the curves to determine key kinetic parameters, such as the lag time and the maximum fluorescence intensity, to assess the effect of THP on α-synuclein aggregation.
Conclusion and Future Directions
Tetrahydropapaveroline presents an intriguing but as yet unvalidated potential biomarker for neurodegenerative diseases, particularly Parkinson's disease. Its established neurotoxic properties and its formation from dopamine metabolism provide a strong rationale for its involvement in the pathophysiology of dopaminergic neurodegeneration. However, the current body of evidence is insufficient to support its use as a clinical biomarker.
Key limitations in the current research include:
-
A profound lack of comprehensive, quantitative data on THP levels in large, well-characterized patient cohorts, especially for cerebrospinal fluid and plasma.
-
A near-complete absence of data regarding THP in Alzheimer's disease.
-
The need for standardized, validated, and detailed analytical protocols for the robust measurement of THP in various biological matrices.
-
A lack of direct evidence demonstrating the specific effects of THP on the aggregation of key proteins involved in neurodegeneration, such as alpha-synuclein (B15492655) and amyloid-beta.
Future research should focus on:
-
Conducting large-scale, longitudinal studies to quantify THP levels in the CSF, plasma, and urine of drug-naive and L-DOPA-treated Parkinson's disease patients, Alzheimer's disease patients, and age-matched healthy controls.
-
Developing and validating sensitive and specific analytical methods for high-throughput THP analysis.
-
Investigating the direct impact of THP on the aggregation kinetics and toxicity of alpha-synuclein and amyloid-beta in vitro and in cell-based models.
-
Exploring the enzymatic regulation of THP formation and degradation as potential therapeutic targets.
Addressing these critical gaps in our knowledge will be essential to determine whether tetrahydropapaveroline can transition from a compound of neurotoxicological interest to a clinically useful biomarker for the diagnosis, prognosis, or therapeutic monitoring of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Precise GC/MS assays for salsolinol and tetrahydropapaveroline: the question of artifacts and dietary sources and the influence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of tetrahydropapaveroline in the urine of parkinsonian patients receiving L-dopa-carbidopa (Sinemet) therapy by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomarker discovery and validation: Bridging research and clinical application | Abcam [abcam.com]
Unveiling the Untapped Potential: A Technical Guide to the Unexplored Biological Activities of Tetrahydropapaveroline
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: Tetrahydropapaveroline (THP), a dopamine-derived endogenous alkaloid, has long been associated with neurotoxic effects, particularly in the context of Parkinson's disease and alcoholism. However, a growing body of evidence suggests that the bioactivity of THP extends far beyond its neurotoxic profile. This technical guide delves into the lesser-known biological activities of THP, presenting a comprehensive overview of its cardiovascular, potential anti-inflammatory, and anticancer properties. By providing detailed experimental protocols, quantitative data, and visual representations of signaling pathways, this document aims to equip researchers with the foundational knowledge to explore the untapped therapeutic potential of this multifaceted molecule.
Cardiovascular Effects: A Double-Edged Sword
Recent investigations have revealed that THP exerts significant effects on the cardiovascular system, demonstrating both vasorelaxant and cardiotonic properties. These activities appear to be context-dependent, influenced by factors such as age and hypertensive states.
Vasorelaxant Properties
Tetrahydropapaveroline has been shown to induce relaxation of vascular smooth muscle. Studies on isolated rat thoracic aorta have demonstrated that THP elicits both endothelium-dependent and -independent vasorelaxation[1]. Interestingly, the endothelium-dependent vasorelaxant response to THP is enhanced in hypertensive subjects, suggesting a potential role for this compound in modulating vascular tone in pathological conditions[1].
Quantitative Data on THP-Induced Vasorelaxation:
| Parameter | Vessel Type | Condition | THP Concentration Range (µM) | Observation | Reference |
| Vasorelaxation | Rat Thoracic Aorta (with endothelium) | Normotensive (WKY) | 0.1 - 100 | Endothelium-dependent vasorelaxation | [1] |
| Vasorelaxation | Rat Thoracic Aorta (with endothelium) | Hypertensive (SHR) | 0.1 - 100 | Enhanced endothelium-dependent vasorelaxation | [1] |
| Vasorelaxation | Rat Thoracic Aorta (without endothelium) | Normotensive (WKY) & Hypertensive (SHR) | 0.1 - 100 | Endothelium-independent vasorelaxation, not affected by hypertension | [1] |
Cardiac Contractility
The influence of THP on cardiac muscle is more complex. In ventricular myocytes from young, normotensive rats, THP potentiates cardiac function, an effect mediated at least in part through β-adrenergic receptors. However, this positive inotropic effect is diminished with age and in hypertensive models, where THP can even exhibit an inhibitory action on cardiac contractility. This age and disease-dependent duality highlights the intricate nature of THP's interaction with the cardiovascular system.
Quantitative Data on THP's Effect on Cardiac Myocytes:
| Parameter | Cell/Tissue Type | Condition | THP Concentration | Effect | Reference |
| Myocardial Contraction | Left ventricular papillary muscles and ventricular myocytes | Normotensive (WKY) | 0.01 - 100 µM | Concentration-dependent increase | |
| Myocardial Contraction | Left ventricular papillary muscles and ventricular myocytes | Spontaneously Hypertensive (SHR) | 0.01 - 100 µM | Less responsive to THP-induced increase in contraction |
Signaling Pathway: THP and β-Adrenergic Receptor Modulation in Cardiomyocytes
The cardiotonic effects of THP are linked to the β-adrenergic signaling cascade. Upon binding to β-adrenergic receptors, THP can initiate a signaling cascade that ultimately influences intracellular calcium levels and myocyte contractility.
References
Methodological & Application
Application Note: Quantitative Analysis of Tetrahydropapaveroline Hydrobromide using Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive protocol for the quantitative determination of Tetrahydropapaveroline (THP) hydrobromide using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed to provide a robust and reliable framework for the analysis of THP hydrobromide in various sample matrices, which is crucial for research, quality control, and pharmacokinetic studies. The protocol includes instrument conditions, preparation of standards and samples, and a summary of expected performance characteristics.
Introduction
Tetrahydropapaveroline (THP), a benzylisoquinoline alkaloid, is a dopamine-derived compound that has been investigated for its potential role in neurological processes and as a metabolic intermediate. Accurate quantification of THP is essential for understanding its physiological functions and for the development of related therapeutic agents. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for this purpose. This application note provides a detailed HPLC protocol for the quantification of Tetrahydropapaveroline hydrobromide.
Principle
The method employs reversed-phase chromatography on a C18 stationary phase to separate Tetrahydropapaveroline from other components in the sample matrix. An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier ensures reproducible elution. Detection is performed using a UV detector at a wavelength selected to maximize the sensitivity for THP. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol
Equipment and Reagents
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
pH Meter.
-
Ultrasonic Bath.
-
Vortex Mixer.
-
Centrifuge.
-
Syringe Filters: 0.45 µm PTFE or nylon.
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (HPLC grade)
-
Ammonia (B1221849) solution (28%)
-
Water (HPLC grade or ultrapure)
-
Chromatographic Conditions
The following HPLC parameters are recommended as a starting point for method development and can be optimized as needed.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 10 mM Ammonium Acetate (pH adjusted to 9.6 with ammonia solution) : Acetonitrile (v/v ratio to be optimized, e.g., 70:30)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (Estimated based on the UV absorbance of structurally similar benzylisoquinoline alkaloids like papaverine (B1678415) and others)[1][2] |
| Run Time | Approximately 10 minutes |
Note on Detection Wavelength: A specific UV absorbance maximum for Tetrahydropapaveroline was not definitively found in the literature. The recommended wavelength of 280 nm is based on the spectral characteristics of the structurally related benzylisoquinoline alkaloid, papaverine, which exhibits a UV maximum around this wavelength.[1] Other tetrahydroisoquinoline alkaloids have also been analyzed at similar wavelengths.[3] It is strongly recommended to determine the empirical UV absorbance maximum of a this compound standard solution to confirm the optimal detection wavelength.
Preparation of Solutions
Prepare a 10 mM solution of ammonium acetate in HPLC-grade water. Adjust the pH of the solution to 9.6 using a 28% ammonia solution. Filter the buffer through a 0.45 µm membrane filter before use. The final mobile phase is prepared by mixing the appropriate volumes of the buffered aqueous phase and acetonitrile. Degas the mobile phase using an ultrasonic bath or an online degasser.
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol or a suitable solvent and dilute to the mark. This stock solution should be stored under refrigeration and protected from light.
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The primary goal is to extract Tetrahydropapaveroline and remove interfering substances.
Accurately weigh an amount of the sample equivalent to a known concentration of this compound. Dissolve the sample in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the analyte and remove matrix components.
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the biological sample, add a suitable internal standard.
-
Add a basifying agent (e.g., sodium hydroxide (B78521) solution) to adjust the pH to above the pKa of Tetrahydropapaveroline.
-
Add an immiscible organic solvent (e.g., ethyl acetate or a mixture of chloroform (B151607) and isopropanol).
-
Vortex vigorously for several minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Data Analysis and Quantification
Inject the prepared standard solutions in increasing order of concentration, followed by the sample solutions. Construct a calibration curve by plotting the peak area of the Tetrahydropapaveroline standard against its concentration. Perform a linear regression analysis on the calibration curve. The concentration of Tetrahydropapaveroline in the samples can be determined from their peak areas using the regression equation of the calibration curve.
Method Performance Characteristics (Hypothetical Data)
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on typical values for similar analytical methods.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Retention Time (tR) | 4 - 8 minutes (dependent on optimization) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualizations
Experimental Workflow Diagram
References
- 1. Papaverine [drugfuture.com]
- 2. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tetrahydropalmatine (THP) in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydropalmatine (THP) is a neuroactive isoquinoline (B145761) alkaloid found in several plant species, most notably in the genus Corydalis. It is recognized for its analgesic, sedative, and hypnotic properties, making it a compound of significant interest in pharmaceutical research and drug development. Accurate and sensitive quantification of THP in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed for THP analysis, gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable alternative, particularly for its high chromatographic resolution and specificity. This application note provides a detailed protocol for the extraction, derivatization, and quantification of THP in biological samples using GC-MS.
Principle
This method involves the extraction of THP from a biological matrix, followed by a derivatization step to enhance its volatility and thermal stability for GC analysis. The derivatized THP is then separated from other matrix components on a gas chromatographic column and subsequently detected and quantified by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode. The use of SIM mode provides high sensitivity and selectivity by monitoring characteristic fragment ions of the derivatized THP.
Reagents and Materials
-
Solvents: Methanol (B129727), Dichloromethane, Acetonitrile (HPLC grade or higher)
-
Reagents: Ammonium (B1175870) hydroxide, Formic acid, Sodium sulfate (B86663) (anhydrous)
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (IS): A suitable deuterated analog of THP (e.g., THP-d3) or a structurally similar compound not present in the sample.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 100 mg, 1 mL)
-
Glassware: Conical glass centrifuge tubes, autosampler vials with inserts.
-
Equipment: Centrifuge, vortex mixer, nitrogen evaporator, GC-MS system.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of biological sample (e.g., plasma, urine), add the internal standard and 1 mL of 0.1 M ammonium hydroxide. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of dichloromethane.
-
Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters
The following are suggested starting parameters and may require optimization for specific instrumentation.
| GC Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 150°C, hold for 1 min |
| Ramp 1: 20°C/min to 250°C | |
| Ramp 2: 10°C/min to 300°C, hold for 5 min |
| MS Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantification
Create a calibration curve by spiking known concentrations of THP standards into a blank biological matrix and processing them alongside the unknown samples. Plot the ratio of the peak area of the THP quantifier ion to the peak area of the internal standard quantifier ion against the concentration of THP. The concentration of THP in the unknown samples can then be determined from this calibration curve.
Data Presentation
Table 1: Selected Ions for SIM Mode Analysis of TMS-Derivatized THP
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| THP-TMS | To be determined | 427 (M+) | 412 (M-15) | 192 |
| IS-TMS | To be determined | Specific to IS | Specific to IS | Specific to IS |
Note: The molecular weight of THP is 355.45 g/mol . After derivatization with a trimethylsilyl (B98337) (TMS) group (MW ≈ 72), the molecular weight of THP-TMS becomes approximately 427. The fragment at m/z 192 is a characteristic product ion for tetrahydropalmatine, representing a significant portion of the molecule's core structure.[1]
Visualizations
References
Application Notes and Protocols for Studying Tetrahydropapaveroline (THP) Neurotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for the investigation of Tetrahydropapaveroline (THP) neurotoxicity. Detailed protocols for key assays are provided to enable reproducible and robust experimental outcomes.
Introduction to Tetrahydropapaveroline (THP) and its Neurotoxic Potential
Tetrahydropapaveroline (THP), an endogenous tetrahydroisoquinoline alkaloid, is formed from the condensation of dopamine (B1211576) and its metabolite, dopaldehyde.[1][2][3] Elevated levels of THP have been associated with Parkinson's disease, particularly in patients undergoing L-DOPA therapy, and have also been implicated in the neurobehavioral effects of alcoholism.[1][3] The neurotoxic effects of THP are primarily attributed to its ability to undergo oxidation, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2][3] This oxidative stress can trigger a cascade of cellular events, including mitochondrial dysfunction and apoptosis, ultimately leading to neuronal cell death.[1][3]
Recommended In Vitro Cell Culture Models
The study of THP neurotoxicity can be effectively carried out using established neuronal cell lines, which offer reproducibility and ease of culture.
-
SH-SY5Y Human Neuroblastoma Cells: This cell line is a widely used model in neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[4] Undifferentiated SH-SY5Y cells are proliferative and provide a robust system for initial toxicity screening, while differentiated cells can offer insights into the effects of THP on more neuron-like cells.
-
PC12 Rat Pheochromocytoma Cells: Derived from a rat adrenal medulla tumor, PC12 cells are another popular model for neurotoxicity research.[3] Upon treatment with nerve growth factor (NGF), these cells differentiate into a sympathetic neuron-like phenotype, characterized by the extension of neurites.[3] This model is particularly useful for studying the effects of neurotoxicants on neuronal differentiation and survival.
Key Experimental Assays for Assessing THP Neurotoxicity
A multi-parametric approach is recommended to comprehensively evaluate the neurotoxic effects of THP. The following assays provide quantitative data on various aspects of cellular health.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration- and time-dependent effects of THP on cell survival.
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay (Cytotoxicity): LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. Measuring the LDH activity in the supernatant provides a quantitative measure of cytotoxicity.
Oxidative Stress Assays
Given the central role of ROS in THP-induced neurotoxicity, it is crucial to quantify oxidative stress.
-
DCFDA Assay (Intracellular ROS Detection): 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of THP-induced neurotoxicity.
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a specific substrate that is cleaved by active caspase-3, releasing a fluorescent or chromogenic product that can be quantified.
-
Western Blot for Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a critical role in regulating apoptosis. Western blotting can be used to assess the expression levels of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio is indicative of a pro-apoptotic state.[5][6][7][8][9]
Mitochondrial Dysfunction Assays
Mitochondria are primary targets of THP-induced oxidative stress.
-
JC-1 Assay (Mitochondrial Membrane Potential): JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.[10][11][12][13][14]
Quantitative Data Summary
The following tables summarize the reported effects of Tetrahydropapaveroline (THP) on neuronal cells in vitro.
| Cell Line | THP Concentration (µM) | Exposure Time | Assay | Observed Effect | Reference |
| PC12 | > 15 | 24 or 48 hours | MTT | Cytotoxic | [3] |
| PC12 | 5 - 15 | 24 and 48 hours | MTT | Enhanced L-DOPA (50 µM) induced neurotoxicity | [3] |
| PC12 | 5 - 15 (+ 50 µM L-DOPA) | 24 and 48 hours | Flow Cytometry, TUNEL | Increased apoptosis | [3] |
| PC12 | 5 - 15 (+ 50 µM L-DOPA) | Not Specified | Not Specified | Increased intracellular ROS | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
SH-SY5Y or PC12 cells
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tetrahydropapaveroline (THP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of THP in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the THP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for THP).
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
Materials:
-
SH-SY5Y or PC12 cells
-
96-well cell culture plates
-
Complete culture medium
-
THP stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of THP as described in the MTT assay protocol (Steps 1-4).
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate LDH release as a percentage of the maximum LDH release control (cells lysed with the provided lysis buffer).
Protocol 3: DCFDA Assay for Intracellular ROS
Materials:
-
SH-SY5Y or PC12 cells
-
Black, clear-bottom 96-well plates
-
Complete culture medium
-
THP stock solution
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, remove the DCFH-DA solution and wash the cells twice with warm HBSS.
-
Add 100 µL of THP dilutions (prepared in HBSS or culture medium without phenol (B47542) red) to the respective wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a desired time period.
-
Express ROS levels as a fold change relative to the vehicle control.
Protocol 4: Caspase-3 Activity Assay
Materials:
-
SH-SY5Y or PC12 cells
-
6-well or 12-well cell culture plates
-
Complete culture medium
-
THP stock solution
-
Caspase-3 activity assay kit (fluorometric or colorimetric)
-
Cell lysis buffer (provided in the kit)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Seed cells in appropriate culture plates and treat with THP for the desired time.
-
After treatment, harvest the cells by scraping or trypsinization and centrifuge to obtain a cell pellet.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer according to the kit's instructions.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
In a 96-well plate, add an equal amount of protein from each sample to the respective wells.
-
Prepare the caspase-3 reaction mixture containing the specific substrate as per the kit's protocol.
-
Add the reaction mixture to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates) using a microplate reader.
-
Express caspase-3 activity as a fold change relative to the vehicle control.
Protocol 5: JC-1 Assay for Mitochondrial Membrane Potential
Materials:
-
SH-SY5Y or PC12 cells
-
Black, clear-bottom 96-well plates
-
Complete culture medium
-
THP stock solution
-
JC-1 dye stock solution (e.g., 1 mg/mL in DMSO)
-
Culture medium or buffer for staining
-
Fluorescence microplate reader with dual-emission capabilities
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and treat with THP for the desired time.
-
Prepare a JC-1 working solution (e.g., 2-5 µM) in pre-warmed culture medium.
-
Remove the treatment medium from the wells and add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.
-
After incubation, remove the staining solution and wash the cells once or twice with warm culture medium or buffer.
-
Add 100 µL of fresh medium or buffer to each well.
-
Measure the fluorescence intensity for both JC-1 aggregates (red fluorescence; Ex/Em ≈ 535/590 nm) and JC-1 monomers (green fluorescence; Ex/Em ≈ 485/535 nm).
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Experimental workflow for assessing THP neurotoxicity in vitro.
References
- 1. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms [en-journal.org]
- 2. researchgate.net [researchgate.net]
- 3. Aggravation of L-DOPA-induced neurotoxicity by tetrahydropapaveroline in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.co.jp]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Tetrahydropapaveroline-Induced Alcohol Preference in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing rodent models to investigate the role of Tetrahydropapaveroline (THP) in modulating alcohol preference and consumption. The following sections detail the theoretical background, experimental protocols, and expected outcomes based on established research.
Introduction
Tetrahydropapaveroline (THP) is a tetrahydroisoquinoline alkaloid that can be formed in the brain through the condensation of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (dopaldehyde).[1] Research suggests that THP may play a significant role in the neurobiological mechanisms underlying alcohol dependence.[1] When administered to rodents that typically avoid alcohol, THP has been shown to induce a long-lasting preference for alcohol solutions.[1][2][3] This phenomenon provides a valuable model for studying the neurochemical basis of alcohol-seeking behavior and for screening potential therapeutic agents.
The primary hypothesis is that elevated levels of THP in the brain, potentially increased by alcohol consumption which can inhibit the breakdown of dopaldehyde, may act on neural pathways involved in reward and reinforcement, thereby promoting alcohol preference.[1][4] The dopaminergic system, particularly the mesolimbic pathway, and its interaction with the endogenous opioid system are thought to be key mediators of THP's effects.[5][6][7]
Data Presentation
The following tables summarize quantitative data from key studies on THP-induced alcohol preference in rats.
Table 1: Effects of Intracerebroventricular (ICV) THP Infusion on Alcohol Consumption
| Animal Model | THP Dose | Administration Route | Duration of Treatment | Key Findings | Reference |
| Sprague-Dawley & Long-Evans Rats | Not specified | Chronic ICV Infusion | Up to 14 days | Induced abnormally high intake of alcohol. | [5] |
| Sprague-Dawley & Long-Evans Rats | 104 nmoles/day | ICV Infusion | Not specified | Inhibitory to alcohol drinking at this dose. | [2] |
| Rats | Not specified | ICV Infusion | 12 days (every 15 mins) | Rats which normally rejected alcohol, drank it in increasingly excessive amounts. | [3] |
Table 2: Effects of Direct Brain Microinjection of THP on Alcohol Intake
| Animal Model | THP Dose | Injection Site | Key Findings | Reference |
| Sprague-Dawley Rats | 25 ng | Substantia nigra, reticular formation, medial lemniscus, zona incerta, medial forebrain bundle, N. accumbens, olfactory tubercle, lateral septum, preoptic area, stria terminalis, rostral hippocampus | Induced significant increases in alcohol intake. 81% of sites showed this effect. | [6] |
| Sprague-Dawley Rats | 50 ng | Same as above | Induced alcohol self-selection in 5% of the sites. | [6] |
| Sprague-Dawley Rats | 250 ng | Same as above | Induced alcohol self-selection in 14% of the sites. | [6] |
| Sprague-Dawley Rats | 25, 50, or 250 ng | Substantia nigra, reticular formation, medial lemniscus, preoptic area, nucleus accumbens, olfactory tubercle, cingulate gyrus, rostral hippocampus | Attenuated the intake of alcohol significantly at 21 sites. | [8] |
Table 3: Effect of Naloxone on THP-Induced Alcohol Consumption
| Animal Model | Naloxone Dose | Administration Route | Key Findings | Reference |
| Sprague-Dawley & Long-Evans Rats (High-drinking) | 1.5 - 3.0 mg/kg/day | Subcutaneous | Reduced mean alcohol intake from 6.2 g/kg/day to 3.7 g/kg/day. | [5] |
| Sprague-Dawley & Long-Evans Rats (Low-drinking) | 1.5 - 3.0 mg/kg/day | Subcutaneous | Reduced mean alcohol intake from 3.5 g/kg/day to 2.8 g/kg/day. | [5] |
Experimental Protocols
Protocol 1: Induction of Alcohol Preference using Intracerebroventricular (ICV) Cannulation and THP Infusion
Objective: To induce a long-term preference for alcohol in rats through continuous or repeated infusion of THP into the cerebral ventricles.
Materials:
-
Male Sprague-Dawley or Long-Evans rats
-
Stereotaxic apparatus
-
Intracerebroventricular (ICV) cannulae
-
Osmotic minipumps or infusion pumps
-
Tetrahydropapaveroline (THP)
-
Artificial cerebrospinal fluid (aCSF) for vehicle
-
Alcohol (ethanol) solutions (3% to 30% v/v)
-
Standard two-bottle choice cages
Procedure:
-
Animal Preparation: Acclimate male rats to the housing facility for at least one week before surgery.
-
Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the rat in the stereotaxic apparatus.
-
Implant a permanent ICV cannula into a lateral ventricle.
-
-
Post-Operative Recovery: Allow the animals to recover for at least one week post-surgery.
-
Baseline Alcohol Preference Test (Pre-THP):
-
House rats individually in two-bottle choice cages.
-
Provide one bottle with water and the other with an alcohol solution.
-
Start with a 3% alcohol solution and increase the concentration daily or every few days up to 30%.[5]
-
Measure daily fluid consumption from both bottles to establish a baseline preference ratio. The positions of the bottles should be switched daily to avoid place preference.
-
-
THP Infusion:
-
Connect the ICV cannula to an osmotic minipump or an external infusion pump.
-
Infuse THP dissolved in aCSF either chronically around the clock or acutely once per day for up to 14 days.[5]
-
-
Alcohol Preference Test (Post-THP):
-
Data Analysis: Calculate the alcohol preference ratio (volume of alcohol solution consumed / total volume of fluid consumed). Compare the pre-THP and post-THP preference ratios using appropriate statistical methods.
Protocol 2: Site-Specific Induction of Alcohol Preference using THP Microinjection
Objective: To identify specific brain regions that mediate the effects of THP on alcohol consumption.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Guide cannulae and microinjectors
-
Tetrahydropapaveroline (THP)
-
Artificial cerebrospinal fluid (aCSF) with an antioxidant (e.g., Na2S2O5 or ascorbate)
-
Alcohol (ethanol) solutions (3% to 30% v/v)
-
Standard two-bottle choice cages
Procedure:
-
Animal Preparation and Surgery:
-
Post-Operative Recovery: Allow for a one-week recovery period.
-
Baseline Alcohol Preference Test: Establish baseline alcohol preference using the two-bottle choice paradigm with increasing alcohol concentrations (3% to 30%) over 10 days.[6]
-
THP Microinjection:
-
Post-Injection Alcohol Preference Test: Repeat the 10-day alcohol preference test immediately following the microinjection series.
-
Histological Verification: At the end of the experiment, euthanize the animals and perfuse the brains. Section the brains and stain to verify the location of the microinjection site.
-
Data Analysis: Compare the g/kg alcohol intake and the preference ratio before and after THP microinjection for each specific brain site.
Mandatory Visualizations
Signaling Pathway
References
- 1. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical evaluation of tetrahydroisoquinoline induced ethanol preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Naloxone alters alcohol drinking induced in the rat by tetrahydropapaveroline (THP) infused ICV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A neuroanatomical substrate for alcohol drinking: identification of tetrahydropapaveroline (THP)-reactive sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of naltrexone on the ethanol-induced changes in the rat central dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anatomical mapping of tetrahydropapaveroline-reactive sites in brain mediating suppression of alcohol drinking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebral Administration of Tetrahydropapaveroline in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the intracerebral administration of Tetrahydropapaveroline (THP) in rats, a critical technique for investigating the neurobiological effects of this dopamine-derived alkaloid. The following sections outline the necessary surgical procedures, administration protocols, and methods for assessing the neurochemical and behavioral consequences of direct THP application to specific brain regions, primarily focusing on the nucleus accumbens (NAc), a key area in the brain's reward circuitry.
Overview and Background
Tetrahydropapaveroline (THP) is a neuroactive compound formed from the condensation of dopamine (B1211576) and its aldehyde metabolite. It has been implicated in the neurobiological mechanisms underlying alcoholism and Parkinson's disease. Intracerebral administration allows for the precise delivery of THP to targeted brain regions, bypassing the blood-brain barrier and enabling the study of its direct effects on neuronal circuits. The protocols described herein are designed to ensure accurate and reproducible administration of THP for subsequent neurochemical and behavioral analyses.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of THP and related dopaminergic manipulations in the rat brain.
| Parameter | Brain Region | THP Dose/Treatment | Change from Baseline | Reference |
| Dopamine Efflux | Nucleus Accumbens Core | 5.0 µg/µl in VTA | +94% ± 23% | [1] |
| Dopamine Efflux | Nucleus Accumbens Shell | 5.0 µg/µl in VTA | -51% ± 10% | [1] |
| Dopamine Metabolites (DOPAC, HVA) | Nucleus Accumbens Core & Shell | 5.0 µg/µl in VTA | Paralleled changes in dopamine efflux | [1] |
Table 1: Neurochemical Effects of THP Administration. This table illustrates the significant and differential impact of THP on dopamine release in the core and shell subregions of the nucleus accumbens following administration into the ventral tegmental area (VTA).
| Behavioral Test | Brain Region | THP Dose/Treatment | Observed Effect | Reference |
| Ethanol (B145695) Preference | Nucleus Accumbens | 1.0 µg (bilateral) | Augmentation of ethanol preference | [2] |
| Locomotor Activity | Nucleus Accumbens | Dopamine infusion (25 µ g/24h ) | Biphasic pattern of hyperactivity | [3] |
| Social Play Behavior | Nucleus Accumbens | Amphetamine (0.1 µ g/0.3 µl) | Increased pinning and pouncing | [4] |
Table 2: Behavioral Effects Following Intra-Accumbens Administration. This table highlights the behavioral consequences of direct administration of THP and other dopaminergic agents into the nucleus accumbens.
Experimental Protocols
Stereotaxic Surgery and Cannula Implantation
This protocol details the surgical procedure for implanting a guide cannula into the rat brain to allow for the direct microinjection of THP into the nucleus accumbens.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Surgical drill
-
Guide cannula (26-gauge) and dummy cannula
-
Stainless steel screws
-
Dental cement
-
Sterile surgical instruments
-
Ophthalmic ointment
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat with isoflurane (B1672236) (5% for induction, 2-3% for maintenance).
-
Shave the scalp and secure the rat in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface with sterile saline.
-
Identify bregma, the intersection of the sagittal and coronal sutures.
-
Based on a rat brain atlas, determine the stereotaxic coordinates for the nucleus accumbens. For example, Anterior-Posterior (AP): +1.7 mm, Medial-Lateral (ML): ±1.8 mm, and Dorsal-Ventral (DV): -7.1 mm relative to bregma for the NAc core.
-
Drill small holes in the skull for the guide cannula and anchor screws.
-
Slowly lower the guide cannula to the predetermined DV coordinate.
-
Secure the cannula to the skull using dental cement, anchoring it to the previously placed screws.
-
Insert a dummy cannula into the guide cannula to prevent clogging.
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as per veterinary guidelines and allow the animal to recover for at least one week before any experiments.
Intracerebral Microinjection of THP
This protocol describes the procedure for administering THP directly into the nucleus accumbens of a conscious and freely moving rat.
Materials:
-
Rat with implanted guide cannula
-
Microinjection pump
-
Internal cannula (33-gauge), extending slightly beyond the guide cannula
-
Polyethylene (B3416737) tubing
-
Hamilton syringe
-
Tetrahydropapaveroline (THP) solution (e.g., 1.0 µg in sterile saline or artificial cerebrospinal fluid)
Procedure:
-
Gently restrain the rat and remove the dummy cannula from the guide cannula.
-
Connect the internal cannula to the Hamilton syringe via polyethylene tubing and fill the assembly with the THP solution, ensuring no air bubbles are present.
-
Carefully insert the internal cannula into the guide cannula until it is fully seated.
-
Infuse the THP solution at a slow and controlled rate (e.g., 0.1-0.5 µl/minute) to minimize tissue damage and ensure proper diffusion.
-
After the infusion is complete, leave the internal cannula in place for an additional minute to allow for diffusion away from the cannula tip.
-
Slowly withdraw the internal cannula and replace the dummy cannula.
-
Return the rat to its home cage and begin behavioral or neurochemical monitoring.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the key steps involved in conducting an experiment using intracerebral THP administration.
References
- 1. Tetrahydropapaveroline injected in the ventral tegmental area shifts dopamine efflux differentially in the shell and core of nucleus accumbens in high-ethanol-preferring (HEP) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tetrahydropapaveroline in the nucleus accumbens and the ventral tegmental area on ethanol preference in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor hyperactivity caused by dopamine infusion into the nucleus accumbens of rat brain: specificity of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopaminergic Neurotransmission in the Nucleus Accumbens Modulates Social Play Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Tetrahydropapaveroline on Dopamine Biosynthesis in PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropapaveroline (THP), a dopamine-derived isoquinoline (B145761) alkaloid, has garnered significant interest in neuropharmacology due to its potential role in the pathology of Parkinson's disease, particularly in patients undergoing L-DOPA therapy. Pheochromocytoma (PC12) cells, a cell line derived from a rat adrenal medulla tumor, are a well-established in vitro model for studying dopaminergic neurons. These cells synthesize, store, and release dopamine (B1211576), expressing key enzymes in the dopamine biosynthesis pathway, including tyrosine hydroxylase (TH), the rate-limiting enzyme. This document provides detailed application notes and protocols for utilizing PC12 cells to investigate the effects of THP on dopamine biosynthesis.
Key Findings on Tetrahydropapaveroline's Effects
Studies have demonstrated that THP can significantly inhibit dopamine biosynthesis in PC12 cells. This inhibition occurs through a dual mechanism: direct inhibition of tyrosine hydroxylase activity and, at higher concentrations, the induction of oxidative stress.
Inhibition of Dopamine Content and Tyrosine Hydroxylase Activity
Treatment of PC12 cells with THP leads to a concentration-dependent decrease in intracellular dopamine levels. This is accompanied by a significant reduction in the activity of tyrosine hydroxylase.
| THP Concentration (µM) | Inhibition of Intracellular Dopamine (%) | Inhibition of Tyrosine Hydroxylase (TH) Activity (%) |
| 2.5 | Significant Decrease | Significant Inhibition |
| 5.0 | Significant Decrease | Significant Inhibition |
| 10.0 | 21.3 | 23.4 |
Table 1: Concentration-dependent inhibition of intracellular dopamine content and tyrosine hydroxylase (TH) activity in PC12 cells by Tetrahydropapaveroline (THP) after 24 hours of treatment.[1]
Kinetic and Cytotoxic Parameters of Tetrahydropapaveroline
Further studies have characterized the inhibitory kinetics of THP on tyrosine hydroxylase and its cytotoxic potential.
| Parameter | Value | Description |
| TH Inhibition | ||
| IC50 (Bovine Adrenal TH) | 153.9 µM | The concentration of THP that inhibits 50% of bovine adrenal tyrosine hydroxylase activity.[1] |
| Ki (vs. L-tyrosine) | 0.30 mM | The inhibition constant of THP for bovine adrenal tyrosine hydroxylase, indicating uncompetitive inhibition with respect to L-tyrosine.[1] |
| Cytotoxicity | ||
| Non-cytotoxic Range | 5-10 µM | THP concentrations that do not significantly affect PC12 cell viability.[1] |
| Cytotoxic Range | >15 µM | THP concentrations that induce oxidative stress and apoptosis in PC12 cells.[1] |
Table 2: Kinetic and cytotoxic parameters of Tetrahydropapaveroline (THP).
Experimental Protocols
This section provides detailed protocols for the key experiments required to study the effects of THP on dopamine biosynthesis in PC12 cells.
PC12 Cell Culture and Treatment with Tetrahydropapaveroline
Materials and Reagents:
-
PC12 cell line (e.g., ATCC CRL-1721)
-
RPMI-1640 medium
-
Heat-inactivated horse serum (HS)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Collagen Type IV-coated culture flasks and plates
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-buffered saline (PBS), sterile
-
Tetrahydropapaveroline (THP) hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Protocol:
-
Cell Culture:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Grow cells on collagen type IV-coated flasks.
-
Subculture cells when they reach 80-90% confluency. Detach cells by gentle pipetting or brief trypsinization.
-
-
Cell Plating for Experiments:
-
For experiments, seed PC12 cells onto collagen type IV-coated multi-well plates (e.g., 6-well or 24-well plates) at a density of 1 x 10^5 cells/cm².
-
Allow cells to adhere and grow for 24-48 hours before treatment.
-
-
Preparation of THP Stock Solution:
-
Dissolve THP hydrochloride in sterile DMSO to prepare a stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment of PC12 Cells with THP:
-
On the day of the experiment, dilute the THP stock solution in culture medium to the desired final concentrations (e.g., 2.5, 5, 10, 15 µM).
-
Ensure the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of THP.
-
Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest THP concentration group.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Quantification of Intracellular Dopamine by HPLC-ECD
Materials and Reagents:
-
Perchloric acid (PCA), 0.1 M
-
EDTA, disodium (B8443419) salt
-
Sodium metabisulfite (B1197395)
-
Dopamine hydrochloride (for standard curve)
-
Mobile phase for HPLC (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 3.0, containing 0.1 mM EDTA and 10% methanol)
-
C18 reverse-phase HPLC column
-
HPLC system with an electrochemical detector (ECD)
Protocol:
-
Sample Preparation:
-
After THP treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 200-500 µL of ice-cold 0.1 M perchloric acid containing 0.1% sodium metabisulfite and 0.1 mM EDTA to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate on ice for 10-15 seconds.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC-ECD Analysis:
-
Set up the HPLC system with a C18 reverse-phase column and an electrochemical detector.
-
Equilibrate the column with the mobile phase at a flow rate of 0.8-1.0 mL/min.
-
Set the potential of the electrochemical detector to an appropriate value for dopamine detection (e.g., +0.65 V).
-
Inject 20 µL of the supernatant into the HPLC system.
-
Record the chromatogram and identify the dopamine peak based on the retention time of a dopamine standard.
-
-
Data Analysis:
-
Prepare a standard curve by injecting known concentrations of dopamine.
-
Quantify the dopamine concentration in the samples by comparing the peak area to the standard curve.
-
Normalize the dopamine content to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).
-
Measurement of Tyrosine Hydroxylase (TH) Activity
This protocol is based on the HPLC-based measurement of L-DOPA production.
Materials and Reagents:
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors)
-
Reaction buffer (e.g., 200 mM sodium acetate, pH 6.0, 0.2 mM L-tyrosine, 1 mM 6-methyl-5,6,7,8-tetrahydropterin (6-MPH4), 100 µM ferrous ammonium (B1175870) sulfate, 10,000 U/mL catalase)
-
Perchloric acid (PCA), 0.4 M
-
L-DOPA (for standard curve)
-
HPLC system with electrochemical detection (as in section 2.2)
Protocol:
-
Preparation of Cell Lysate:
-
After THP treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold homogenization buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cytosolic fraction for the TH activity assay.
-
Determine the protein concentration of the supernatant.
-
-
TH Activity Assay:
-
In a microcentrifuge tube, mix 50 µL of the cell lysate (containing a known amount of protein) with 50 µL of the reaction buffer.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.4 M perchloric acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant for L-DOPA analysis.
-
-
HPLC-ECD Analysis of L-DOPA:
-
Analyze the L-DOPA content in the supernatant using the same HPLC-ECD system as for dopamine, with L-DOPA as the standard.
-
The retention time of L-DOPA will be different from that of dopamine.
-
-
Data Analysis:
-
Quantify the amount of L-DOPA produced and express the TH activity as pmol of L-DOPA formed per minute per mg of protein.
-
Assessment of TH Protein Expression by Western Blot
Materials and Reagents:
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Tyrosine Hydroxylase (TH) antibody
-
Primary antibody: Mouse or Rabbit anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Western blotting and imaging system
Protocol:
-
Protein Extraction:
-
After THP treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TH antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control and Data Analysis:
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the TH protein levels to the β-actin levels.
-
Determination of Cell Viability using the MTT Assay
Materials and Reagents:
-
PC12 cells
-
96-well culture plates, collagen-coated
-
Tetrahydropapaveroline (THP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of THP for the desired duration (e.g., 24 hours). Include a vehicle control.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Visualizations
Signaling Pathway of THP's Effect on Dopamine Biosynthesis
References
Application Notes and Protocols for Assessing Oxidative Stress Induced by Tetrahydropapaveroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropapaveroline (THP), an endogenous neurotoxin, is implicated in the pathophysiology of Parkinson's disease and alcohol dependence.[1] Its structure, featuring two catechol moieties, renders it susceptible to oxidation, leading to the formation of o-quinone intermediates and the concomitant production of reactive oxygen species (ROS).[1][2] This process can trigger a cascade of cellular events, including neuronal cell death and DNA damage, making the study of THP-induced oxidative stress critical for understanding its neurotoxic effects and developing potential therapeutic interventions.
These application notes provide a comprehensive guide for researchers to assess the oxidative stress induced by THP in various experimental models. Detailed protocols for key assays are provided, along with guidance on data interpretation and visualization of the underlying molecular pathways.
Mechanism of Tetrahydropapaveroline-Induced Oxidative Stress
Tetrahydropapaveroline induces oxidative stress primarily through its autoxidation. This process generates superoxide (B77818) radicals, which can be further converted to other reactive oxygen species like hydrogen peroxide and highly reactive hydroxyl radicals.[3] The presence of biological reducing agents such as ascorbate (B8700270) can exacerbate this process by creating a redox cycle that regenerates THP from its oxidized forms, leading to continuous ROS production.[3]
The resulting cellular insult can manifest in various ways, including:
-
Increased ROS levels: An imbalance between ROS production and the cell's antioxidant defense capacity.
-
Lipid Peroxidation: Oxidative degradation of lipids, leading to cell membrane damage. Malondialdehyde (MDA) is a common biomarker for lipid peroxidation.
-
Protein Oxidation: THP autoxidation can lead to an increase in protein carbonyl content and a reduction in protein-free thiol groups, indicating oxidative damage to proteins.[3]
-
Alterations in Antioxidant Enzyme Activity: Cells respond to oxidative stress by modulating the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
-
Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm) and reduced ATP synthesis.[4]
-
Activation of Stress-Signaling Pathways: THP can activate stress-related signaling pathways, such as the Nrf2 pathway, which upregulates the expression of antioxidant genes as a protective response.[1]
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black 96-well microplate
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black 96-well microplate at an appropriate density and allow them to adhere overnight.
-
THP Treatment: Treat the cells with various concentrations of Tetrahydropapaveroline for the desired time period. Include a vehicle-treated control group.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free cell culture medium to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Measurement: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This protocol measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard solution
-
Spectrophotometer or microplate reader
Protocol:
-
Sample Preparation: After treatment with THP, harvest the cells and lyse them in a suitable buffer containing BHT to prevent further lipid peroxidation.
-
Protein Precipitation: Add an equal volume of 20% TCA to the cell lysate, vortex, and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated protein.
-
TBA Reaction: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA solution.
-
Incubate the mixture at 95°C for 30 minutes.
-
Cool the samples on ice and centrifuge briefly to collect the condensate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.
Antioxidant Enzyme Activity Assays
This protocol is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
Materials:
-
Xanthine Oxidase
-
Nitroblue tetrazolium (NBT)
-
Cell lysis buffer
-
Spectrophotometer or microplate reader
Protocol:
-
Sample Preparation: Prepare cell lysates from THP-treated and control cells.
-
Reaction Mixture: In a 96-well plate, add the cell lysate, xanthine solution, and NBT solution.
-
Initiate Reaction: Start the reaction by adding xanthine oxidase to each well.
-
Measurement: Measure the absorbance at 560 nm at multiple time points.
-
Calculation: The SOD activity is calculated as the percentage of inhibition of NBT reduction, where one unit of SOD is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Materials:
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 7.0)
-
Cell lysis buffer
-
Spectrophotometer
Protocol:
-
Sample Preparation: Prepare cell lysates from THP-treated and control cells.
-
Reaction: Add the cell lysate to a quartz cuvette containing phosphate buffer and H₂O₂.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm due to the consumption of H₂O₂.
-
Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.
This protocol measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.
Materials:
-
Glutathione (GSH)
-
Glutathione reductase
-
NADPH
-
t-butyl hydroperoxide or cumene (B47948) hydroperoxide
-
Cell lysis buffer
-
Spectrophotometer or microplate reader
Protocol:
-
Sample Preparation: Prepare cell lysates from THP-treated and control cells.
-
Reaction Mixture: In a 96-well plate, add the cell lysate, GSH, glutathione reductase, and NADPH.
-
Initiate Reaction: Start the reaction by adding the hydroperoxide substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Calculation: GPx activity is calculated from the rate of NADPH consumption.
Mitochondrial Function Assays
This protocol uses the JC-1 dye to assess mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Fluorescence microscope, flow cytometer, or fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with THP as described for the ROS assay.
-
JC-1 Staining: Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with 2 µM JC-1 in cell culture medium at 37°C for 20-30 minutes in the dark.
-
Measurement: Wash the cells with warm PBS.
-
Measure the red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~514 nm, emission ~529 nm).
-
Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
This protocol uses a bioluminescence-based assay to quantify cellular ATP levels. The assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light.
Materials:
-
ATP releasing agent
-
Luciferin-luciferase reagent
-
White opaque 96-well microplate
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white opaque 96-well plate and treat with THP.
-
Cell Lysis: Add the ATP releasing agent to each well to lyse the cells and release ATP.
-
Bioluminescence Reaction: Add the luciferin-luciferase reagent to each well.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Quantification: Calculate the ATP concentration using a standard curve prepared with known concentrations of ATP.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of Tetrahydropapaveroline on Markers of Oxidative Stress
| Parameter | THP Concentration (µM) | Treatment Time (hours) | Cell Type | Observed Effect | Reference |
| Dopamine (B1211576) Content | 10 | 24 | PC12 | 21.3% inhibition | [5] |
| ROS Production | 10 | 24 | C6 Glioma | Concentration-dependent increase | [6] |
| Protein Carbonyls | Not specified | Not specified | Mitochondrial Prep. | Increased in the presence of ascorbate | [3] |
| Protein-free Thiols | Not specified | Not specified | Mitochondrial Prep. | Reduced in the presence of ascorbate | [3] |
Table 2: Effect of Tetrahydropapaveroline on Antioxidant Enzyme Activity
| Enzyme | THP Concentration (µM) | Treatment Time (hours) | Cell Type | Observed Effect | Reference |
| Superoxide Dismutase | - | - | - | Changes in activity are expected | - |
| Catalase | - | - | - | Changes in activity are expected | - |
| Glutathione Peroxidase | - | - | - | Changes in activity are expected | - |
Table 3: Effect of Tetrahydropapaveroline on Mitochondrial Function
| Parameter | THP Concentration (µM) | Treatment Time (hours) | Cell Type | Observed Effect | Reference |
| Mitochondrial Respiration | Not specified | Not specified | - | Inhibition reported | [6] |
| ATP Levels | - | - | - | Depletion is expected | - |
Note: Some quantitative data for the direct effect of THP on specific enzyme activities and mitochondrial parameters were not available in the searched literature and are indicated as areas for further investigation.
Visualization of Pathways and Workflows
Signaling Pathway of THP-Induced Oxidative Stress
Caption: THP-induced oxidative stress signaling pathway.
Experimental Workflow for Assessing Oxidative Stress
Caption: General experimental workflow for THP studies.
Logical Relationships Between Oxidative Stress Assays
Caption: Inter-relationships of oxidative stress assays.
References
- 1. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on the ability of 1,2,3,4-tetrahydropapaveroline to cause oxidative stress: Mechanisms and potential implications in relation to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of dopamine biosynthesis by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative DNA damage and glioma cell death induced by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays in Rodents Following Tetrahydropapaveroline Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropapaveroline (THP), an endogenous isoquinoline (B145761) alkaloid, is formed from the condensation of dopamine (B1211576) and its aldehyde metabolite, dopaldehyde.[1][2][3][4] THP has garnered significant interest in the scientific community due to its potential involvement in the pathophysiology of Parkinson's disease and alcohol dependence.[5] Its administration to rodents can elicit a range of behavioral effects, making it a compound of interest for neuropharmacological research. These application notes provide detailed protocols for a battery of behavioral assays to characterize the effects of THP in rodents, along with insights into its underlying molecular mechanisms.
Behavioral Assays
A comprehensive behavioral assessment is crucial to understanding the neuropharmacological profile of Tetrahydropapaveroline. The following assays are recommended to evaluate its effects on locomotor activity, anxiety-like behavior, and addiction liability.
Locomotor Activity: Open Field Test
The Open Field Test is a common assay to assess spontaneous locomotor activity and exploratory behavior in a novel environment.[6][7] Changes in these behaviors can indicate stimulant, sedative, or anxiogenic/anxiolytic effects of a compound.
Experimental Protocol:
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm) made of a non-reflective material, placed in a sound-attenuated room with consistent, dim illumination.[6] The arena is equipped with an overhead camera for automated tracking.
-
Acclimation: Allow rodents to acclimate to the testing room for at least 60 minutes prior to the test.
-
Administration: Administer THP or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intraventricular) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure:
-
Data Analysis: The tracking software will analyze various parameters, including:
-
Total distance traveled (cm)
-
Time spent in the center zone vs. periphery (s)
-
Number of entries into the center zone
-
Rearing frequency (a measure of exploratory behavior)
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Data Presentation:
Note: Specific dose-response data for locomotor activity following THP administration is not extensively available in the public literature. The following table is a template for how such data would be presented.
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Center Entries | Rearing Frequency |
| Vehicle | 0 | 1500 ± 150 | 45 ± 5 | 15 ± 3 | 25 ± 4 |
| THP | 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| THP | 5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| THP | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Anxiety-Like Behavior: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used paradigm to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[9][10]
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two closed arms of equal dimensions. The maze should be situated in a dimly lit room.
-
Acclimation: Acclimate the rodents to the testing room for at least 60 minutes before the test.
-
Administration: Administer THP or vehicle at a specified time before placing the animal on the maze.
-
Test Procedure:
-
Place the rodent on the central platform of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session with an overhead video camera and tracking software.
-
-
Data Analysis: Key parameters to be analyzed include:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
-
Cleaning: Clean the maze thoroughly with 70% ethanol after each trial.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries |
| Vehicle | 0 | 30 ± 5 | 10 ± 2 | 8 ± 2 | 20 ± 4 |
| THP | 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| THP | 5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| THP | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Diazepam (Positive Control) | 2 | 90 ± 10 | 30 ± 3 | 15 ± 3 | 40 ± 5 |
Addiction Liability: Conditioned Place Preference (CPP)
Conditioned Place Preference is a paradigm used to evaluate the rewarding or aversive properties of a drug. It is based on the principle of Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.[11][12]
Experimental Protocol:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Phases of CPP:
-
Pre-Conditioning (Baseline Preference): On day 1, place the rodent in the central compartment (in a three-compartment apparatus) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to determine any initial preference.
-
Conditioning: This phase typically lasts for 6-8 days. On alternating days, administer THP and confine the animal to one of the main compartments (e.g., the initially non-preferred one). On the other days, administer vehicle and confine the animal to the opposite compartment. The duration of confinement is typically 30 minutes.
-
Post-Conditioning (Test): On the test day, place the drug-free animal in the central compartment and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment.
-
-
Data Analysis: The primary measure is the "preference score," calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test phase. A positive score indicates a preference (reward), while a negative score indicates an aversion.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Pre-Conditioning Time in Drug-Paired Side (s) | Post-Conditioning Time in Drug-Paired Side (s) | Preference Score (s) |
| Vehicle | 0 | 450 ± 50 | 460 ± 45 | 10 ± 15 |
| THP | 1 | Data Not Available | Data Not Available | Data Not Available |
| THP | 5 | Data Not Available | Data Not Available | Data Not Available |
| THP | 10 | Data Not Available | Data Not Available | Data Not Available |
| Cocaine (Positive Control) | 10 | 440 ± 60 | 650 ± 70 | 210 ± 30 |
Addiction Liability: Self-Administration
The self-administration paradigm is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to actively work for a drug infusion.[13][14]
Experimental Protocol:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rodent. Allow for a recovery period of at least 5-7 days.
-
Apparatus: An operant conditioning chamber equipped with two levers (active and inactive), a cue light above the active lever, a drug infusion pump, and a tether system to connect the catheter to the pump.
-
Training:
-
Place the rodent in the operant chamber for daily sessions (e.g., 2 hours/day).
-
A press on the active lever results in an intravenous infusion of THP, paired with the presentation of a cue light.
-
A press on the inactive lever has no consequence.
-
The reinforcement schedule can be fixed (e.g., Fixed Ratio 1, FR1, where every press is reinforced) or progressive (Progressive Ratio, PR, where the number of presses required for each subsequent infusion increases).
-
-
Extinction and Reinstatement:
-
Extinction: After stable self-administration is achieved, pressing the active lever no longer results in drug infusion or cue presentation. This is continued until the number of active lever presses significantly decreases.
-
Reinstatement: Following extinction, test for reinstatement of drug-seeking behavior by presenting drug-associated cues, a small, non-contingent "priming" dose of THP, or a stressor.
-
-
Data Analysis: The primary measures are the number of active versus inactive lever presses and the number of infusions earned.
Data Presentation:
Note: Quantitative data for THP self-administration is not available. The table is a template.
| Phase | Treatment Group | Dose (mg/kg/infusion) | Active Lever Presses | Inactive Lever Presses | Infusions Earned |
| Acquisition | Vehicle | 0 | 15 ± 5 | 10 ± 4 | 14 ± 5 |
| THP | 0.1 | Data Not Available | Data Not Available | Data Not Available | |
| THP | 0.5 | Data Not Available | Data Not Available | Data Not Available | |
| Reinstatement (Cue) | THP | 0.5 | Data Not Available | Data Not Available | N/A |
Alcohol Consumption: Two-Bottle Choice Test
This assay is particularly relevant for THP given its proposed role in alcohol dependence. It measures the voluntary consumption of an alcohol solution versus water.
Experimental Protocol:
-
Apparatus: Standard home cages equipped with two drinking bottles.
-
Procedure:
-
House rodents individually to accurately measure fluid intake.
-
Provide animals with two bottles: one containing water and the other containing an ethanol solution (e.g., 10% v/v).
-
Measure the volume consumed from each bottle daily for a set period (e.g., 2-4 weeks). The position of the bottles should be switched daily to avoid place preference.
-
Administer THP (e.g., via osmotic minipump for chronic administration or daily injections) or vehicle.
-
-
Data Analysis:
-
Calculate the daily ethanol intake (g/kg of body weight).
-
Calculate the preference ratio for ethanol (volume of ethanol solution consumed / total volume of fluid consumed).
-
Data Presentation:
| Treatment Group | Administration Route | Dose | Ethanol Intake (g/kg/day) | Ethanol Preference Ratio |
| Vehicle | Intraventricular | 0 | 2.5 ± 0.5 | 0.3 ± 0.05 |
| (+/-)-THP | Intraventricular | 0.65 µg/µl | 4.2 ± 0.7 | 0.5 ± 0.08 |
| (+/-)-THP | Intraventricular | 1.3 µg/µl | 2.8 ± 0.6 | 0.35 ± 0.06 |
| R-(+)-THP | Intraventricular | 0.66 µg/µl | 4.5 ± 0.8 | 0.55 ± 0.09 |
| R-(+)-THP | Intraventricular | 1.4 µg/µl | 3.0 ± 0.7 | 0.38 ± 0.07 |
| Vehicle | Subcutaneous (minipump) | 0 | 3.1 ± 0.4 | 0.4 ± 0.06 |
| THP | Subcutaneous (minipump) | 0.1-4.0 mg/ml | No significant difference | No significant difference |
*Indicates a statistically significant difference from the vehicle group.
Signaling Pathways and Molecular Mechanisms
The behavioral effects of Tetrahydropapaveroline are thought to be mediated by its influence on several key signaling pathways, primarily related to dopamine metabolism and oxidative stress.
Experimental Workflow
A typical experimental workflow for investigating the behavioral effects of THP is outlined below.
Dopamine Metabolism and THP Formation
THP is an endogenous condensation product of dopamine metabolism. Its formation can be enhanced under conditions of high dopamine turnover, such as during L-DOPA therapy for Parkinson's disease.[5]
THP-Induced Oxidative Stress and Cell Signaling
A primary mechanism of THP-induced neurotoxicity is the generation of reactive oxygen species (ROS), which leads to oxidative stress.[5] This can trigger various downstream signaling cascades, including the NF-κB and MAPK pathways, which can have both pro-survival and pro-apoptotic effects.[5]
Hypothetical Role of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. While direct modulation by THP has not been extensively documented, it is plausible that THP-induced ROS could activate this pathway, leading to the expression of antioxidant enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydropapaveroline in brain regions of rats after acute ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tetrahydropapaveroline on dopamine and 5-hydroxytryptamine metabolism in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of the in vivo concentration of salsolinol and tetrahydropapaveroline in rat brain after the administration of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential roles of NF-kappaB and ERK1/2 in cytoprotection against oxidative cell death induced by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 13. A model of Δ9-tetrahydrocannabinol (THC) self-administration and reinstatement that alters synaptic plasticity in nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravenous self-administration of delta-9-THC in adolescent rats produces long-lasting alterations in behavior and receptor protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tetrahydropapaveroline (THP) Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydropapaveroline (THP) is a dopamine-derived neurotoxic alkaloid that has been implicated in the pathology of Parkinson's disease.[1][2] Its cytotoxicity is primarily attributed to its ability to undergo oxidation, leading to the generation of reactive oxygen species (ROS), oxidative stress, and subsequent cellular damage.[1][2][3][4] Understanding the cytotoxic mechanisms of THP is crucial for neurotoxicity studies and drug development. These application notes provide detailed protocols for assessing THP-induced cytotoxicity using common cell viability and apoptosis assays.
The primary mechanisms of THP-induced cytotoxicity involve:
-
Oxidative Stress: THP autoxidation generates ROS, leading to oxidative damage to cellular components.[1][3]
-
Mitochondrial Dysfunction: THP can inhibit mitochondrial respiration, impairing cellular energy metabolism.[1][4]
-
DNA Damage: The production of ROS by THP can cause significant damage to DNA.[4][5][6]
-
Apoptosis: THP has been shown to induce programmed cell death (apoptosis) in various cell lines.[5][7]
Key Experimental Assays
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of THP. This includes assays that measure metabolic activity, membrane integrity, and specific apoptotic pathways.
MTT Assay: Assessment of Metabolic Activity
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[9] The amount of formazan produced is proportional to the number of living cells.[8][9]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]
-
Compound Treatment: Treat the cells with various concentrations of THP and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10] Include untreated cells as a negative control and a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| THP Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.10 ± 0.06 | 88 |
| 25 | 0.85 ± 0.05 | 68 |
| 50 | 0.55 ± 0.04 | 44 |
| 100 | 0.28 ± 0.03 | 22.4 |
alamarBlue™ (Resazurin) Assay: Real-time Monitoring of Cell Viability
The alamarBlue™ assay is a fluorescent/colorimetric assay that uses the redox indicator resazurin (B115843) to measure cell viability.[11] In living cells, resazurin is reduced to the highly fluorescent resorufin, and this conversion can be monitored over time.[12]
Experimental Protocol:
-
Cell Plating: Plate cells in a 96-well plate as described for the MTT assay.[13]
-
Treatment: Expose cells to different concentrations of THP for the desired duration.[13]
-
alamarBlue™ Addition: Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture medium volume.[13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[12] The incubation time can be optimized for specific cell lines.[14]
-
Measurement: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.[13]
-
Data Analysis: Express cell viability as a percentage relative to the untreated control.
Data Presentation:
| THP Concentration (µM) | Relative Fluorescence Units (RFU) | % Cell Viability |
| 0 (Control) | 8500 ± 450 | 100 |
| 10 | 7650 ± 380 | 90 |
| 25 | 5950 ± 310 | 70 |
| 50 | 3825 ± 250 | 45 |
| 100 | 1700 ± 150 | 20 |
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay: Assessment of Membrane Integrity
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[15][16]
Experimental Protocol:
-
Cell Culture and Treatment: Seed and treat cells with THP in a 96-well plate as described in the previous protocols.[16] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]
-
Supernatant Collection: After treatment, centrifuge the plate at 300 x g for 5 minutes.[16]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[18]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[18]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[18]
Data Presentation:
| THP Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.15 ± 0.02 | 0 |
| 10 | 0.25 ± 0.03 | 12.5 |
| 25 | 0.45 ± 0.04 | 37.5 |
| 50 | 0.75 ± 0.06 | 75 |
| 100 | 0.95 ± 0.08 | 100 |
| Maximum Release | 0.95 ± 0.07 | 100 |
Caspase-3 Activity Assay: Detection of Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway.[19] This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate, resulting in a colorimetric or fluorometric signal.[20]
Experimental Protocol:
-
Cell Lysis: After treating cells with THP, harvest and lyse the cells using a chilled lysis buffer.[21]
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase-3 Reaction: In a 96-well plate, add 50 µL of cell lysate to each well.
-
Substrate Addition: Add 50 µL of the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.[20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[20]
-
Signal Detection: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence with excitation at 380 nm and emission between 420-460 nm for the fluorometric assay.[20]
-
Data Analysis: Express the results as fold-increase in caspase-3 activity compared to the untreated control.
Data Presentation:
| THP Concentration (µM) | Caspase-3 Activity (Fold Increase) |
| 0 (Control) | 1.0 ± 0.1 |
| 10 | 1.8 ± 0.2 |
| 25 | 3.5 ± 0.4 |
| 50 | 6.2 ± 0.7 |
| 100 | 8.9 ± 1.1 |
Visualizations
Signaling Pathway of THP-Induced Cytotoxicity
Caption: Proposed signaling pathway of THP-induced cytotoxicity.
Experimental Workflow for THP Cytotoxicity Assessment
Caption: Experimental workflow for assessing THP cytotoxicity.
References
- 1. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the ability of 1,2,3,4-tetrahydropapaveroline to cause oxidative stress: Mechanisms and potential implications in relation to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative DNA damage and glioma cell death induced by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of DNA damage and apoptosis induced by tetrahydropapaveroline, a metabolite of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydropapaveroline, a dopamine-derived isoquinoline alkaloid, undergoes oxidation: implications for DNA damage and neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OXIDATIVE DNA DAMAGE AND APOPTOSIS INDUCED BY TETRAHYDROPAPAVEROLINE IN PC12 CELLS -Proceedings of the Korean Society of Toxicology Conference [koreascience.kr]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 12. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
- 19. caspase3 assay [assay-protocol.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. mpbio.com [mpbio.com]
Application Notes and Protocols for In Vivo Microdialysis of Tetrahydropapaveroline in the Brain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydropapaveroline (THP), also known as norlaudanosoline, is a benzyltetrahydroisoquinoline alkaloid formed in the brain through the condensation of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL)[1][2]. As an endogenous compound, THP is implicated in various neurological processes and is of significant interest in the study of Parkinson's disease and alcohol dependence[2]. In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake and freely moving animals, providing real-time insights into the neurochemical dynamics of compounds like THP.
These application notes provide a comprehensive protocol for the in vivo microdialysis of THP in the rodent brain, followed by quantitative analysis using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Principles of In Vivo Microdialysis for THP Measurement
In vivo microdialysis allows for the sampling of endogenous molecules from the brain's extracellular space[3]. A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the brain region of interest. A physiological solution, termed the perfusate, is continuously passed through the probe at a slow flow rate. Molecules in the extracellular fluid, including THP, diffuse across the membrane into the perfusate down their concentration gradient. The collected fluid, known as the dialysate, can then be analyzed to determine the concentration of the target analyte.
A critical parameter in quantitative microdialysis is the "probe recovery," which is the ratio of the analyte's concentration in the dialysate to its actual concentration in the extracellular fluid[4][5]. Probe recovery is influenced by several factors, including the perfusion flow rate, the length and characteristics of the dialysis membrane, and the physicochemical properties of the analyte (e.g., molecular weight, diffusion coefficient)[6]. As no specific probe recovery data for THP is currently available in the literature, it is essential to determine this experimentally. This protocol includes a procedure for the in vitro calibration of the microdialysis probe to determine the recovery of THP.
Quantitative Data and Parameters
The following tables summarize key quantitative data relevant to the in vivo microdialysis of THP.
Table 1: Physicochemical Properties of Tetrahydropapaveroline
| Property | Value | Reference |
| IUPAC Name | 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | [7] |
| Molecular Formula | C₁₆H₁₇NO₄ | [7] |
| Molar Mass | 287.315 g/mol | [7] |
Table 2: Suggested In Vivo Microdialysis Parameters for THP Measurement in Rat Striatum
| Parameter | Suggested Value | Notes |
| Animal Model | Male Sprague-Dawley or Wistar Rats (250-350 g) | Commonly used in neuropharmacology studies. |
| Target Brain Region | Striatum | A key region in the dopaminergic system. |
| Stereotaxic Coordinates | Dependent on rat strain and atlas used (e.g., Paxinos and Watson) | To be determined by the researcher. |
| Microdialysis Probe | Concentric probe with 2-4 mm membrane length | A common configuration for brain microdialysis. |
| Probe Membrane MWCO | 13,000 - 20,000 Da | Suitable for small molecules like THP. |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | Composition provided in the protocol. |
| Perfusion Flow Rate | 0.5 - 2.0 µL/min | Slower flow rates generally yield higher recovery[5][6]. |
| Sample Collection Interval | 20 - 30 minutes | Balances temporal resolution with sufficient sample volume for analysis. |
| Basal Extracellular Dopamine | 7 - 20 nM (in rat striatum) | For comparison and system validation[8][9]. |
Table 3: HPLC-ECD Parameters for Catecholamine Analysis (Adaptable for THP)
| Parameter | Suggested Setting | Notes |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm) | Commonly used for catecholamine separation[10]. |
| Mobile Phase | Phosphate or citrate (B86180) buffer with an ion-pairing agent (e.g., OSA) and organic modifier (e.g., methanol (B129727) or acetonitrile) | To be optimized for THP separation[11]. |
| Flow Rate | 0.35 - 1.0 mL/min | Dependent on column dimensions. |
| Working Electrode | Glassy carbon | Standard for catecholamine detection[11]. |
| Oxidation Potential | +600 to +800 mV | THP has catechol groups and should be readily oxidizable[10][12]. |
| Detection Limit | Low nM to pM range | Expected based on similar compounds[13][14]. |
Experimental Protocols
Protocol for In Vitro Probe Calibration and Recovery Determination for THP
Objective: To determine the relative recovery of THP for the specific microdialysis probes and conditions to be used in the in vivo experiments.
Materials:
-
Microdialysis probe
-
Syringe pump
-
Beaker or vial
-
Magnetic stirrer and stir bar
-
Artificial Cerebrospinal Fluid (aCSF)
-
Tetrahydropapaveroline (THP) standard
-
HPLC-ECD system
Procedure:
-
Prepare a standard solution of THP in aCSF at a known concentration (e.g., 100 nM).
-
Place the standard solution in a beaker on a magnetic stirrer and maintain at 37°C to mimic brain temperature.
-
Immerse the membrane of the microdialysis probe into the stirred THP solution.
-
Perfuse the probe with regular aCSF (without THP) at the same flow rate intended for the in vivo experiment (e.g., 1.0 µL/min).
-
Allow the system to equilibrate for at least 60 minutes.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a total of 3-4 samples.
-
Analyze the concentration of THP in the collected dialysate samples (C_dialysate) using a validated HPLC-ECD method.
-
Calculate the relative recovery (%) using the following formula: Relative Recovery (%) = (C_dialysate / C_standard) x 100
Protocol for In Vivo Microdialysis of THP in the Rat Striatum
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Guide cannula and dummy cannula
-
Microdialysis probe
-
Surgical instruments
-
Syringe pump and liquid swivel
-
Fraction collector (refrigerated)
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂. The pH should be adjusted to 7.4.
Procedure:
Part 1: Surgical Implantation of Guide Cannula
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., the striatum) at the predetermined stereotaxic coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover from surgery for at least 48-72 hours.
Part 2: Microdialysis Experiment
-
Gently restrain the recovered rat and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the syringe pump and the outlet to the fraction collector via a liquid swivel to allow free movement of the animal.
-
Begin perfusing the probe with aCSF at the desired flow rate (e.g., 1.0 µL/min).
-
Allow a stabilization period of at least 2-3 hours for the tissue to recover from the probe insertion and to obtain a stable baseline.
-
Begin collecting dialysate samples into vials containing a small amount of antioxidant (e.g., ascorbic acid) to prevent degradation of THP.
-
Collect 3-4 baseline samples before any pharmacological intervention.
-
Administer any test compounds as required by the experimental design.
-
Continue collecting samples for the desired duration of the experiment.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
Protocol for Analysis of THP in Dialysate by HPLC-ECD
Objective: To quantify the concentration of THP in the collected dialysate samples.
Procedure:
-
Thaw the dialysate samples if they were stored frozen.
-
Prepare a series of THP standards of known concentrations in aCSF to generate a standard curve.
-
Inject a fixed volume (e.g., 20 µL) of the standards and dialysate samples into the HPLC-ECD system.
-
Run the samples using the optimized chromatographic conditions (refer to Table 3).
-
Record the peak heights or areas corresponding to THP in the chromatograms.
-
Construct a standard curve by plotting the peak height/area against the concentration of the THP standards.
-
Determine the concentration of THP in the dialysate samples by interpolating their peak heights/areas on the standard curve.
-
Calculate the extracellular concentration of THP by correcting for the probe's relative recovery: Extracellular [THP] = Dialysate [THP] / (Relative Recovery / 100)
Visualizations
Signaling Pathway: Formation of Tetrahydropapaveroline from Dopamine
Caption: Biosynthesis of THP from dopamine in a presynaptic neuron.
Experimental Workflow for In Vivo Microdialysis of THP
Caption: Workflow for in vivo microdialysis of THP in the brain.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parametric study of a microdialysis probe and study of depletion effect using ethanol as a test analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydropapaveroline - Wikipedia [en.wikipedia.org]
- 8. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. turkjps.org [turkjps.org]
- 11. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glsciences.com [glsciences.com]
- 13. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrahydroprotoberberine (THP) Uptake Studies in HEK293 Cells Expressing Dopamine Transporter (DAT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Human Embryonic Kidney 293 (HEK293) cells expressing the dopamine (B1211576) transporter (DAT) to study the uptake and interaction of tetrahydroprotoberberines (THPs). This cellular model is a valuable tool for characterizing the pharmacological profile of THP and its analogs.
Introduction
HEK293 cells are a widely used cell line in biomedical research due to their robust growth and high efficiency for transfection. When engineered to express the human dopamine transporter (DAT), they become a powerful in vitro system for studying the function and pharmacology of this critical neurotransmitter transporter. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Its dysfunction is implicated in various neurological and psychiatric disorders, making it a key target for drug development.
Tetrahydroprotoberberines (THPBs) are a class of isoquinoline (B145761) alkaloids found in various medicinal plants, with l-tetrahydropalmatine (l-THP) being a prominent example. These compounds are known to interact with the dopaminergic system, primarily as antagonists of dopamine D1 and D2 receptors.[1][2][3] Their potential interaction with the dopamine transporter is of significant interest for understanding their full pharmacological profile and therapeutic potential.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from THP uptake and interaction studies.
Table 1: Cell Culture and Transfection Parameters
| Parameter | Description |
| Cell Line | HEK293 (or specific variant, e.g., HEK293T) |
| Transgene | Human Dopamine Transporter (hDAT) |
| Transfection Method | (e.g., Lipofectamine 2000, Calcium Phosphate) |
| Selection Marker | (e.g., G418, Puromycin) |
| Passage Number Range | (e.g., 5-25) |
| Seeding Density for Experiments | (e.g., 5 x 10⁴ cells/well in a 96-well plate) |
Table 2: [³H]Dopamine Uptake Kinetics in HEK293-DAT Cells
| Parameter | Value | Units |
| Kₘ (Michaelis Constant) | µM | |
| Vₘₐₓ (Maximum Velocity) | pmol/min/10⁶ cells |
Table 3: Inhibition of [³H]Dopamine Uptake by THP in HEK293-DAT Cells
| Compound | IC₅₀ | Kᵢ |
| Test Compound (e.g., l-THP) | µM | |
| Positive Control (e.g., Cocaine) | µM | |
| Negative Control (e.g., Vehicle) | N/A |
Experimental Protocols
Culture and Maintenance of HEK293-DAT Cells
This protocol describes the standard procedure for culturing and passaging HEK293 cells stably expressing DAT.
Materials:
-
HEK293-DAT stable cell line
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Selection antibiotic (e.g., G418 or Puromycin, concentration to be determined empirically)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Sterile tissue culture flasks, plates, and pipettes
-
Humidified incubator at 37°C with 5% CO₂
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1x Penicillin-Streptomycin. If maintaining a stable cell line, add the appropriate concentration of the selection antibiotic.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HEK293-DAT cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the resuspended cells to a T-75 flask and bring the final volume to 15 mL with complete growth medium. Incubate at 37°C in a 5% CO₂ incubator.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with DPBS.[4]
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the pellet in fresh medium, and seed new flasks at a desired split ratio (e.g., 1:5 to 1:10).[5]
THP Inhibition of [³H]Dopamine Uptake Assay
This protocol outlines a competitive inhibition assay to determine the potency of THP in blocking dopamine uptake by DAT.
Materials:
-
HEK293-DAT cells
-
HEK293 cells (wild-type, for non-specific uptake control)
-
96-well cell culture plates (white, solid bottom for scintillation counting)
-
[³H]Dopamine (radiolabeled substrate)
-
Unlabeled dopamine (for determining non-specific binding)
-
Tetrahydroprotoberberine (THP) or its analogs
-
Known DAT inhibitor (e.g., cocaine or GBR12909) as a positive control
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Cell Plating: Seed HEK293-DAT cells and wild-type HEK293 cells into a 96-well plate at a density of 5 x 10⁴ cells per well. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Reagents:
-
Prepare a stock solution of [³H]Dopamine in uptake buffer. The final concentration in the assay should be close to the Kₘ value for dopamine uptake in your cell line (typically in the low µM range).
-
Prepare serial dilutions of THP in uptake buffer.
-
Prepare a high concentration of unlabeled dopamine (e.g., 100 µM) to determine non-specific uptake.
-
Prepare the positive control inhibitor at various concentrations.
-
-
Uptake Assay:
-
Aspirate the growth medium from the wells.
-
Wash the cells twice with 200 µL of pre-warmed uptake buffer.
-
Add 50 µL of uptake buffer containing the desired concentration of THP, positive control, vehicle, or a high concentration of unlabeled dopamine to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake by adding 50 µL of uptake buffer containing [³H]Dopamine to each well.
-
Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 5-10 minutes).
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well.
-
Add 150 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (counts in the presence of excess unlabeled dopamine) from all other values to obtain specific uptake.
-
Plot the percentage of specific [³H]Dopamine uptake against the logarithm of the THP concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the concentration of [³H]Dopamine and Kₘ is its Michaelis constant.
-
Mandatory Visualizations
Caption: Workflow for studying THP interaction with DAT.
Caption: Potential interaction of THP with DAT.
References
- 1. Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroprotoberberines: A Novel Source of Pharmacotherapies for Substance Use Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tetrahydroprotoberberines on dopamine receptor subtypes in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic Cell Culture Maintenance: Splitting Cells [protocols.io]
- 5. HEK Cell Splitting and Maintenance | Şen Lab [receptor.nsm.uh.edu]
Application Notes and Protocols for Neurotoxin-Induced Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and utilizing animal models of Parkinson's disease (PD) using the neurotoxins 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). These models are crucial for understanding PD pathology and for the preclinical evaluation of novel therapeutic strategies.[1][2][3][4]
Introduction to Neurotoxin-Based Models of Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor symptoms like bradykinesia, rigidity, and tremor.[2] Animal models that replicate these key pathological features are essential for research.[2][4] Neurotoxin-based models, particularly those using 6-OHDA and MPTP, are widely employed due to their ability to selectively destroy catecholaminergic neurons, mimicking the dopaminergic deficit seen in PD.[1][2][5]
While no single animal model perfectly recapitulates all aspects of human PD, neurotoxin models are invaluable for studying disease mechanisms and testing the efficacy of potential treatments.[3][6] It is important to note that these "classical" toxin-induced models represent an acute and rapid destruction of neurons, which contrasts with the progressive nature of PD in humans.[2]
The 6-Hydroxydopamine (6-OHDA) Model
The 6-OHDA model is a widely used and well-characterized model of PD, particularly in rodents.[5][7] 6-OHDA is a neurotoxic analogue of dopamine (B1211576) that is selectively taken up by dopaminergic and noradrenergic neurons via their transporters.[8] Because 6-OHDA cannot cross the blood-brain barrier, it must be directly administered into the brain, typically via stereotaxic surgery.[9] This allows for precise, unilateral lesions of the nigrostriatal pathway, which produces a "hemi-parkinsonian" animal with motor deficits on the contralateral side of the body.[10][11]
Advantages of the 6-OHDA Model:
-
Produces a robust and reproducible lesion of the nigrostriatal dopamine system.[5][7]
-
The unilateral lesion allows for the use of the unlesioned side as an internal control.[11]
-
Well-established behavioral tests are available to quantify the extent of the lesion and motor deficits.[5][7]
Limitations of the 6-OHDA Model:
-
Does not typically produce Lewy bodies, a key pathological hallmark of human PD.[1]
-
The rapid neuronal degeneration does not fully mimic the progressive nature of the disease.[2]
-
Requires invasive stereotaxic surgery.
Experimental Workflow for the 6-OHDA Model
Caption: Experimental workflow for the 6-OHDA model of Parkinson's disease.
Quantitative Data for the 6-OHDA Model
| Parameter | Species | Target | 6-OHDA Dose | Dopamine Depletion | Behavioral Outcome | Reference |
| Dopaminergic Neuron Loss | Rat | Medial Forebrain Bundle (MFB) | 8 µg | >95% in Striatum | >7 full body rotations/min with apomorphine (B128758) | [10] |
| TH-Positive Cell Reduction | Mouse | Medial Forebrain Bundle (MFB) | 1 µg (low dose) | Partial | --- | [12] |
| TH-Positive Cell Reduction | Mouse | Medial Forebrain Bundle (MFB) | 4 µg (high dose) | More complete | --- | [12] |
| TH-Positive Neuron Loss | Rat | Substantia Nigra | 12 µg | ~67% in SNpc | Ipsilateral rotations | [13][14] |
| Striatal TH Loss | Mouse | Whole Striatum | --- | ~56.4% | --- | [15] |
Protocols
Materials:
-
Male Sprague-Dawley rats (200-250 g)[10]
-
6-hydroxydopamine (6-OHDA) hydrochloride (Sigma-Aldrich)[10]
-
Desipramine hydrochloride (to protect noradrenergic neurons)[1]
-
Sterile saline (0.9%) with 0.02% (w/v) ascorbic acid (to prevent 6-OHDA oxidation)[16]
-
Anesthetic (e.g., isoflurane)[10]
-
Stereotaxic frame[10]
-
Hamilton syringe (10 µL) with a 30-gauge needle[10]
-
Dental drill[10]
Procedure:
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery to prevent the uptake of 6-OHDA into noradrenergic terminals.[1]
-
Anesthesia and Stereotaxic Mounting: Anesthetize the rat and secure it in a stereotaxic frame.[10] Ensure the skull is level between bregma and lambda.[10]
-
Surgical Preparation: Shave the head and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.[10]
-
Coordinate Identification: Identify bregma. For a medial forebrain bundle (MFB) lesion, the coordinates are typically Anteroposterior (AP): -2.2 mm, Mediolateral (ML): +1.5 mm (for the right hemisphere) relative to bregma.[10]
-
Craniotomy: Drill a small hole at the determined coordinates, being careful not to damage the underlying dura mater.[16]
-
6-OHDA Preparation: Immediately before injection, dissolve 6-OHDA in cold, sterile saline containing 0.02% ascorbic acid to a final concentration of 2-4 mg/mL.[10][16] Keep the solution on ice and protected from light.[16]
-
Injection: Lower the Hamilton syringe needle to the target depth (Dorsal-Ventral (DV): -8.0 mm from the dura).[10] Infuse the 6-OHDA solution (e.g., 4 µL) at a rate of 1 µL/minute.[10]
-
Post-injection: Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[10]
-
Closure and Recovery: Suture the incision and allow the animal to recover in a warm cage. Provide supportive care, including softened food on the cage floor.[10]
Purpose: To assess the extent of the unilateral dopamine lesion. Denervation of the striatum leads to a supersensitivity of dopamine receptors on the lesioned side. Systemic administration of a dopamine agonist like apomorphine causes the animal to rotate contralaterally to the lesion.[11]
Procedure:
-
Allow the animals to recover for at least 2 weeks post-surgery.[10]
-
Administer apomorphine hydrochloride (0.2-0.5 mg/kg, s.c.).[10]
-
Place the animal in a circular arena and record the number of full (360°) contralateral rotations over a period of 30-90 minutes.[10]
-
A successful lesion is typically indicated by a rate of at least 5-7 contralateral rotations per minute.[13]
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model
The neurotoxin MPTP was discovered to cause parkinsonism in humans, making it a highly relevant toxin for modeling the disease.[17][18] MPTP is a lipophilic compound that can cross the blood-brain barrier.[18] In the brain, it is converted by monoamine oxidase B (MAO-B) in astrocytes to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[8][18] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and cell death.[8]
Advantages of the MPTP Model:
-
Closely mimics the biochemical mechanisms of dopaminergic cell death in PD.[1]
-
Can be administered systemically (e.g., intraperitoneally or subcutaneously), avoiding the need for invasive surgery.[18]
-
Different administration protocols (acute, subacute, chronic) can model different aspects of the disease.[18]
Limitations of the MPTP Model:
-
There are significant species and strain differences in sensitivity to MPTP; for example, rats are relatively resistant, while C57BL/6 mice are highly susceptible.[5][19]
-
The acute model does not typically result in the formation of Lewy bodies.[18]
-
MPTP is a hazardous substance and requires strict safety protocols for handling.[20]
Experimental Workflow for the MPTP Model
Caption: Experimental workflow for the MPTP model of Parkinson's disease.
Quantitative Data for the MPTP Model
| Parameter | Species/Strain | Administration Protocol | MPTP Dose | Dopamine Depletion | Behavioral Outcome | Reference |
| Dopaminergic Neuron Loss | Mouse (C57BL/6) | Acute | 4 x 20 mg/kg (i.p.) at 2h intervals | Significant loss in SNpc | Decreased locomotor activity | [18] |
| Dopaminergic Neuron Loss | Mouse (C57BL/6) | Subacute | 30 mg/kg/day (i.p.) for 5 days | Significant loss in SNpc | Motor deficits | [18][21] |
| Dopaminergic Neuron Loss | Mouse (C57BL/6) | Chronic | 25 mg/kg (i.p.) twice weekly for 5 weeks with probenecid | Progressive loss in SNpc | --- | [18] |
Protocols
Materials:
-
Male C57BL/6 mice (8-10 weeks old)[19]
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9%)
-
Appropriate personal protective equipment (PPE) and safety cabinet for handling MPTP.
Procedure:
-
MPTP Preparation: Under strict safety precautions, dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 25g mouse). Prepare fresh daily.[22]
-
Administration: Administer MPTP (30 mg/kg, i.p.) once daily for 5 consecutive days.[21]
-
Monitoring: Monitor the animals closely for any adverse effects.
-
Tissue Collection and Analysis: Animals can be euthanized at various time points after the last injection (e.g., 7 to 21 days) for neurochemical and histological analysis.
Purpose: To assess motor coordination and balance.[23]
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.[24]
-
Training (Optional but recommended): Train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a few minutes on the day before testing.[25]
-
Testing:
-
Data Analysis: Compare the latency to fall between the MPTP-treated group and a saline-treated control group. A significant decrease in latency indicates motor impairment.
Signaling Pathways in Neurotoxin-Induced Cell Death
Both 6-OHDA and MPTP induce dopaminergic neurodegeneration primarily through mechanisms involving mitochondrial dysfunction and oxidative stress.[3][8][26]
6-OHDA Neurotoxicity Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Classic toxin-induced animal models of Parkinson's disease: 6-OHDA and MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxin-based models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurobiology.lu.se [neurobiology.lu.se]
- 5. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 7. biomed.cas.cz [biomed.cas.cz]
- 8. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]
- 9. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 11. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. conductscience.com [conductscience.com]
- 17. oatext.com [oatext.com]
- 18. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 19. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mouse MPTP in vivo model of PD [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
- 25. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 26. Molecular pathways involved in the neurotoxicity of 6-OHDA, dopamine and MPTP: contribution to the apoptotic theory in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tetrahydropapaveroline hydrobromide solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of tetrahydropapaveroline hydrobromide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative solubility information indicates that it is slightly soluble in several common solvents.[1] For successful dissolution, heating and/or sonication may be required.[1]
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Heating may be required for dissolution.[1] |
| Methanol | Slightly Soluble | Heating and sonication may aid dissolution.[1] |
| Water | Slightly Soluble | [1] |
Q2: What is a general protocol for determining the solubility of this compound?
A2: A standard approach to determine the solubility of a solid compound in a liquid solvent at a specific temperature is the shake-flask method.[2] This involves adding an excess of the compound to the solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the saturated solution.[2][3]
Experimental Protocols
Protocol: Determination of Solubility using the Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[2] Agitation can be achieved using a shaker, rotator, or magnetic stirrer.[3]
-
Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.
-
Sampling: Carefully extract a sample of the clear, saturated supernatant. It is crucial to avoid disturbing the undissolved solid. Filtration may be necessary.
-
Analysis: Determine the concentration of this compound in the sample using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Express the solubility as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).
Troubleshooting Guides
Issue 1: this compound is not dissolving.
-
Possible Cause: The compound has low solubility in the chosen solvent at room temperature.
-
Solution:
-
Heating: Gently warm the solution in a water bath.[4] Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use a sonicator to aid in the dissolution process.[4]
-
Solvent Selection: If the compound remains insoluble, consider using a different solvent or a co-solvent system. For instance, using DMSO as a co-solvent can enhance the aqueous solubility of poorly soluble organic molecules.[5]
-
Issue 2: Precipitate forms after the solution has cooled.
-
Possible Cause: The compound has a higher solubility at elevated temperatures, and the solution was supersaturated upon cooling.
-
Solution:
-
Maintain Temperature: If the experimental procedure allows, maintain the solution at the elevated temperature at which the compound is soluble.
-
Prepare Fresh Solutions: Prepare solutions immediately before use to minimize the chance of precipitation.
-
Re-dissolution: If precipitation occurs, gently warm and sonicate the solution to redissolve the compound before use.
-
Issue 3: Inconsistent solubility results.
-
Possible Cause 1: The system has not reached equilibrium.
-
Solution: Increase the agitation time to ensure that the dissolution process is complete.
-
Possible Cause 2: Inaccurate temperature control.
-
Solution: Ensure that the temperature of the system is kept constant throughout the experiment, as solubility is temperature-dependent.[6]
-
Possible Cause 3: Degradation of the compound.
-
Solution: this compound is noted to be light-sensitive.[1] Protect solutions from light by using amber vials or covering the container with aluminum foil. Prepare solutions fresh and consider the stability of the compound in the chosen solvent over time.
Visualizations
Caption: Workflow for determining solubility via the shake-flask method.
References
- 1. (+/-)-TETRAHYDROPAPAVEROLINE HYDROBROMIDE | 16659-88-4 [amp.chemicalbook.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
Technical Support Center: Stability and Degradation of Tetrahydropapaveroline (THP) in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Tetrahydropapaveroline (THP) in solution. The information is designed to assist in experimental design, execution, and data interpretation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and analysis of THP in solution.
1.1. What is Tetrahydropapaveroline (THP) and why is its stability important?
Tetrahydropapaveroline (THP), also known as norlaudanosoline, is a tetrahydroisoquinoline alkaloid.[1] It is an endogenous compound formed from the condensation of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (dopaldehyde). THP is of significant interest in neuroscience and pharmacology due to its potential links to Parkinson's disease and alcoholism.[2][3][4] The stability of THP in solution is critical for accurate experimental results, as its degradation can lead to a loss of the active compound and the formation of new, potentially reactive species.
1.2. What are the main factors that influence the stability of THP in solution?
The stability of THP in solution is primarily affected by the following factors:
-
pH: THP is susceptible to pH-dependent degradation. Due to its catechol moieties, it is more stable in acidic conditions and degrades more rapidly in neutral to alkaline solutions.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the rapid oxidation of THP's catechol groups.[2][3][4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Metal Ions: The presence of metal ions can catalyze the oxidation of THP.
1.3. What are the expected degradation pathways of THP?
The primary degradation pathway for THP is the oxidation of its two catechol moieties. This process can occur via auto-oxidation or be enzymatically catalyzed. The initial step involves the formation of a highly reactive o-quinone intermediate.[2][3][4] This is accompanied by the production of reactive oxygen species (ROS), which can further contribute to degradation and cause cellular damage in biological systems.[2][3][4] Subsequent reactions of the o-quinone can lead to the formation of various other degradation products.
1.4. How can I minimize the degradation of THP in my experiments?
To minimize THP degradation, consider the following precautions:
-
pH Control: Prepare and store THP solutions in acidic buffers (e.g., pH 2-4).
-
Use of Antioxidants: The addition of antioxidants, such as sodium metabisulfite, can help to prevent oxidation.
-
Degassing Solvents: To remove dissolved oxygen, sparge solvents with an inert gas like nitrogen or argon before preparing solutions.
-
Protection from Light: Store THP solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Low Temperature Storage: Store stock solutions and samples at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C).
-
Use of Chelating Agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester metal ions that may catalyze oxidation.
1.5. What analytical methods are suitable for studying THP stability?
Several analytical techniques can be employed to monitor the stability of THP and characterize its degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying the concentration of THP over time. A stability-indicating HPLC method should be developed and validated to ensure that THP is separated from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used to identify and structurally characterize the degradation products of THP by providing mass-to-charge ratios and fragmentation patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of THP, often after derivatization to increase its volatility.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during THP stability studies.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of THP peak in HPLC analysis | 1. High pH of the solution: THP is unstable in neutral or alkaline conditions. 2. Oxidation: Presence of dissolved oxygen or oxidizing agents. 3. Inappropriate storage: Exposure to light or high temperatures. | 1. Verify and adjust pH: Ensure the solution pH is in the acidic range (pH 2-4). 2. Deoxygenate solvents: Sparge all solvents with an inert gas. Consider adding an antioxidant. 3. Proper storage: Store solutions in amber vials at low temperatures (refrigerated or frozen). |
| Appearance of multiple unknown peaks in the chromatogram | 1. Degradation of THP: The new peaks are likely degradation products. 2. Contamination: Impurities in the solvent or from the container. | 1. Characterize new peaks: Use LC-MS/MS to identify the degradation products. 2. Run a blank: Analyze the solvent and a solution stored in the same container without THP to check for contamination. |
| Poor reproducibility of stability data | 1. Inconsistent sample preparation: Variations in pH, concentration, or handling. 2. Variable storage conditions: Fluctuations in temperature or light exposure between samples. 3. Analytical method variability: Issues with the HPLC system or method parameters. | 1. Standardize protocol: Use a detailed, standardized protocol for sample preparation. 2. Control storage: Ensure all samples are stored under identical and controlled conditions. 3. Validate analytical method: Perform a full validation of the analytical method for precision, accuracy, and robustness. |
| Precipitation observed in the THP solution | 1. Solubility issues: The concentration of THP may exceed its solubility in the chosen solvent. 2. Formation of insoluble degradation products. | 1. Check solubility: Determine the solubility of THP in the solvent at the experimental temperature. Consider using a co-solvent if necessary. 2. Analyze precipitate: If possible, isolate and analyze the precipitate to determine if it is a degradation product. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to THP stability.
Protocol for a Forced Degradation Study of THP in Solution
Objective: To investigate the degradation of THP under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
Tetrahydropapaveroline (THP)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV system
-
LC-MS/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of THP (e.g., 1 mg/mL) in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the THP stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the THP stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the THP stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of THP in an oven at 80°C for 48 hours. Also, prepare a solution of THP (100 µg/mL in an appropriate solvent) and incubate at 60°C for 24 hours.
-
Photodegradation: Expose a solution of THP (100 µg/mL) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples by a validated stability-indicating HPLC-UV method to quantify the remaining THP and the formation of degradation products.
-
Analyze the stressed samples by LC-MS/MS to identify the mass and fragmentation patterns of the degradation products.
-
Stability-Indicating HPLC-UV Method for THP
Objective: To develop an HPLC method that can separate THP from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the THP peak is pure in the presence of its degradation products, excipients, and impurities.
Section 4: Data Presentation
Table 1: Hypothetical Degradation of THP under Different pH Conditions at 25°C
| pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) | % Degradation after 24h |
| 2.0 | 0.001 | 693 | 2.4 |
| 4.0 | 0.005 | 139 | 11.3 |
| 7.0 | 0.050 | 13.9 | 69.9 |
| 9.0 | 0.200 | 3.5 | 99.2 |
Table 2: Hypothetical Thermal Degradation of THP in Solution (pH 4.0)
| Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 25 | 0.005 | 139 |
| 40 | 0.020 | 34.7 |
| 60 | 0.100 | 6.9 |
Section 5: Visualizations
This section provides diagrams to visualize key pathways and workflows related to THP stability.
Caption: Primary oxidative degradation pathway of Tetrahydropapaveroline.
Caption: Experimental workflow for a forced degradation study of THP.
References
Technical Support Center: Tetrahydropapaveroline (THP) Experimental Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the highly oxidation-sensitive compound, Tetrahydropapaveroline (THP). Our goal is to ensure the integrity and reproducibility of your experiments by providing detailed protocols and preventative measures against oxidative degradation.
I. Troubleshooting Guide: Preventing THP Oxidation
Oxidation of Tetrahydropapaveroline is a primary cause of experimental variability and failure. The presence of two catechol moieties in its structure makes it highly susceptible to degradation. Below are common issues, their causes, and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns brown/pink upon dissolution or during experiment. | Oxidation of THP to form o-quinone and melanin-like pigments.[1] This is accelerated by exposure to oxygen, light, and alkaline pH. | 1. Work under an inert atmosphere: Use a glove box or Schlenk line with nitrogen or argon gas. 2. Use deoxygenated solvents: Sparge all buffers and solvents with nitrogen or argon for at least 30 minutes before use. 3. Control pH: Maintain a slightly acidic pH (around 6.0-6.5) for your solutions, as alkaline conditions promote oxidation.[2][3] 4. Protect from light: Wrap experimental vessels in aluminum foil or use amber-colored vials. |
| Inconsistent or non-reproducible experimental results. | Gradual degradation of THP stock solutions or during the experimental procedure. The presence of trace metal ion contaminants (e.g., Cu²⁺, Fe³⁺) can catalyze oxidation. | 1. Prepare fresh solutions: Prepare THP solutions immediately before each experiment. 2. Use chelating agents: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) at a low concentration (e.g., 10-100 µM) to your buffers to sequester metal ions. 3. Add antioxidants: Incorporate antioxidants like N-acetyl-L-cysteine (NAC) or ascorbic acid into your experimental buffers. A starting concentration of 0.1 mM for NAC has been shown to be effective in cell culture experiments. |
| Loss of biological activity of THP. | Oxidation of the catechol groups, which are critical for its biological function. The formation of reactive oxygen species (ROS) during oxidation can also damage other components of the experimental system. | 1. Implement all of the above preventative measures. 2. Monitor for oxidation: Use UV-Vis spectrophotometry to check for the characteristic absorbance peaks of oxidized THP at 308 nm and 470 nm.[1] 3. Perform control experiments: Run parallel experiments with and without antioxidants to confirm that the observed effects are due to THP and not its oxidation products. |
| Precipitate forms in the THP solution. | Polymerization of oxidized THP products. | 1. Ensure complete dissolution in a deoxygenated solvent before starting the experiment. 2. If a precipitate forms during the experiment, this is a strong indicator of significant oxidation. The experiment should be repeated with more stringent preventative measures. |
II. Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store my solid Tetrahydropapaveroline?
A1: Solid THP should be stored in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) at -20°C or below. Minimize the frequency of opening the container. For frequent use, it is advisable to aliquot the solid into smaller, single-use vials to prevent repeated exposure of the bulk stock to air and moisture.
Q2: What is the best way to prepare a THP stock solution?
A2:
-
Use a high-purity, deoxygenated solvent (e.g., DMSO, ethanol, or an appropriate buffer). To deoxygenate, bubble the solvent with high-purity nitrogen or argon gas for at least 30 minutes.
-
Weigh the THP in a controlled environment, such as a glove box, if possible.
-
Dissolve the THP in the deoxygenated solvent. Gentle sonication in a bath sonicator can aid dissolution.
-
Store the stock solution in small aliquots in amber vials at -80°C. For working solutions, prepare them fresh for each experiment from the frozen stock.
Preventing Oxidation During Experiments
Q3: What antioxidants can I use to prevent THP oxidation, and at what concentrations?
A3: Several antioxidants can be effective. The choice and concentration will depend on your specific experimental system.
| Antioxidant | Recommended Starting Concentration | Considerations |
| N-Acetyl-L-cysteine (NAC) | 0.1 - 1 mM | Effective in cell culture systems. |
| Ascorbic Acid (Vitamin C) | 50 - 200 µM | A potent antioxidant, but it can also have pro-oxidant effects in the presence of metal ions.[4] Use in combination with a chelating agent is recommended. |
| Glutathione (GSH) | 0.5 - 5 mM | An endogenous antioxidant that can be effective in biological assays.[5] |
| Catalase | 100 - 500 U/mL | An enzyme that detoxifies hydrogen peroxide, a reactive oxygen species generated during THP oxidation. |
Q4: How do I choose and use a chelating agent?
A4: Chelating agents sequester trace metal ions that can catalyze THP oxidation.
| Chelating Agent | Recommended Starting Concentration | Mechanism of Action |
| EDTA (Ethylenediaminetetraacetic acid) | 10 - 100 µM | Binds a wide range of divalent and trivalent metal ions. |
| DTPA (Diethylenetriaminepentaacetic acid) | 10 - 100 µM | Has a higher affinity for many metal ions compared to EDTA. |
Note: Always perform control experiments to ensure that the chosen antioxidant or chelating agent does not interfere with your experimental assay.
Monitoring Oxidation
Q5: How can I monitor the oxidation of THP during my experiment?
A5: UV-Visible spectrophotometry is a straightforward method. As THP oxidizes, a chromophore known as THP-chrome forms, which has distinct absorbance maxima at approximately 308 nm and 470 nm.[1] You can take aliquots of your experimental solution at different time points and measure the absorbance at these wavelengths to monitor the extent of oxidation.
III. Experimental Protocols
Protocol 1: Preparation of a Stabilized THP Working Solution
This protocol outlines the preparation of a THP working solution for use in a typical in vitro experiment.
Materials:
-
Tetrahydropapaveroline (solid)
-
High-purity, deoxygenated buffer (e.g., PBS or Tris, pH 6.5)
-
N-Acetyl-L-cysteine (NAC)
-
EDTA
-
Amber microcentrifuge tubes
-
Nitrogen or Argon gas source
Procedure:
-
Prepare a deoxygenated buffer by sparging with nitrogen or argon for 30 minutes.
-
To the deoxygenated buffer, add NAC to a final concentration of 0.5 mM and EDTA to a final concentration of 50 µM.
-
In a separate amber tube, weigh the required amount of solid THP.
-
Add the stabilized, deoxygenated buffer to the solid THP to achieve the desired final concentration.
-
Vortex briefly to dissolve.
-
Use the solution immediately. Do not store the working solution.
IV. Visualizing the Problem: The Oxidation Pathway and Prevention Strategy
Diagram 1: Simplified Oxidation Pathway of Tetrahydropapaveroline
Caption: Simplified pathway of THP oxidation.
Diagram 2: Experimental Workflow for Preventing THP Oxidation
References
- 1. Production of melanin pigments by chemical and enzymatic oxidation of tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrahydropapaveroline (THP) for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Tetrahydropapaveroline (THP) for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for THP in cell culture experiments?
A1: Based on available literature, a good starting point for THP concentration is between 1 µM and 100 µM. Studies have shown that THP is well-tolerated in some cell lines, such as melanoma cells, at concentrations up to approximately 30 µM, with overt toxicity appearing at higher concentrations[1]. For specific signaling pathway studies, concentrations as low as 10 µM have been used to elicit responses in cell lines like C6 glioma cells. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q2: How should I prepare a stock solution of THP?
A2: THP is an organic molecule that may have limited solubility in aqueous solutions. It is recommended to first dissolve THP in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM or 100 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How can I determine the optimal, non-toxic concentration of THP for my specific cell line?
A3: To determine the optimal concentration, you should perform a cytotoxicity assay, such as the MTT, MTS, or LDH assay. This involves treating your cells with a range of THP concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring cell viability. The results will allow you to determine the IC50 (half-maximal inhibitory concentration), which is the concentration of THP that causes a 50% reduction in cell viability. For your experiments, you should aim for concentrations below the IC50 value to study the pharmacological effects of THP without inducing significant cell death.
Q4: What are the known mechanisms of THP-induced cytotoxicity?
A4: THP-induced cytotoxicity is often linked to the induction of oxidative stress. As a dopamine-derived alkaloid with two catechol moieties, THP can undergo auto-oxidation, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, including DNA damage and apoptosis[2][3]. This is an important consideration for your experiments, as the observed effects of THP may be related to its pro-oxidant properties.
Q5: How stable is THP in cell culture medium?
A5: The stability of THP in cell culture medium at 37°C can be variable and should be determined experimentally if it is a critical parameter for long-term studies. Compounds with catechol groups can be susceptible to oxidation in aqueous, neutral pH environments. It is advisable to prepare fresh dilutions of THP from a frozen stock solution for each experiment to ensure consistent activity.
Quantitative Data Summary
The following tables summarize key quantitative data for THP in vitro. Please note that these values can be cell-type and condition-specific.
Table 1: Cytotoxicity of Tetrahydropapaveroline in Various Cell Lines
| Cell Line | Assay | Incubation Time | IC50 / Cytotoxic Concentration | Reference |
| Melanoma Cells | Viability Assay | Not Specified | Well-tolerated up to ~30 µM, toxic at higher concentrations | [1] |
| HL-60 | Apoptosis Assay | Not Specified | Induced apoptosis (specific IC50 not provided) | [2] |
| C6 Glioma | Kinase Activation | Not Specified | 10 µM activated JNK and p38 MAPK |
Table 2: Solubility and Stock Solution Recommendations
| Parameter | Recommendation | Notes |
| Primary Solvent | DMSO, Ethanol | Prepare a high-concentration stock (e.g., 10-100 mM). |
| Final Solvent Concentration in Media | ≤ 0.1% | To avoid solvent-induced toxicity. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of THP Stock Solution
-
Weighing: Accurately weigh the required amount of THP powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Solubilization: Vortex the solution thoroughly until the THP is completely dissolved. Gentle warming (e.g., 37°C water bath) may aid in dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of THP in fresh cell culture medium from your stock solution. Remove the old medium from the wells and add the THP-containing medium. Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest THP concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms in the cell culture medium upon addition of THP. | The solubility of THP in the aqueous medium is exceeded. The final concentration of the organic solvent is too low to maintain solubility. | - Ensure the stock solution is fully dissolved before diluting in the medium.- Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture medium.- Slightly increase the final solvent concentration, ensuring it remains below toxic levels (test with a solvent toxicity control). |
| High variability between replicate wells in the cytotoxicity assay. | - Uneven cell seeding.- Edge effects in the 96-well plate.- Incomplete dissolution of formazan crystals. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outermost wells of the plate.- Ensure complete mixing of the formazan solubilization solution in each well. |
| No observable effect of THP at expected concentrations. | - THP degradation.- Incorrect stock solution concentration.- Cell line is resistant to THP's effects. | - Prepare fresh dilutions of THP for each experiment.- Verify the initial weighing and calculation of the stock solution.- Test a wider range of concentrations and consider a different cell line if necessary. |
| Vehicle control shows significant cytotoxicity. | The concentration of the organic solvent (DMSO or ethanol) is too high. | - Recalculate your dilutions to ensure the final solvent concentration is non-toxic (typically ≤ 0.1%).- Perform a solvent toxicity curve to determine the maximum tolerated concentration for your cell line. |
Visualizations
Caption: Workflow for optimizing THP concentration.
Caption: THP-induced oxidative stress signaling.
Caption: Decision tree for troubleshooting THP experiments.
References
Technical Support Center: Tetrahydropapaveroline (THP) Experimental Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydropapaveroline (THP). The information is designed to help address common experimental artifacts and challenges encountered during synthesis, purification, and biological evaluation of this neuroactive isoquinoline (B145761) alkaloid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues.
Category 1: Synthesis, Purification, and Stability
Question: My THP synthesis yields are consistently low. What are the common pitfalls?
Answer: Low yields in THP synthesis can arise from several factors. Firstly, the Pictet-Spengler condensation of dopamine (B1211576) and dopaldehyde is sensitive to reaction conditions. Ensure strict pH control, as acidic conditions are crucial for the cyclization step. Secondly, the catechol moieties of both dopamine and THP are highly susceptible to oxidation. It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidative side products. The addition of an antioxidant, such as sodium metabisulfite, can also be beneficial. Finally, purification via column chromatography can lead to product loss. Consider using an acidic mobile phase to keep THP protonated and minimize tailing on silica (B1680970) gel.
Question: I am observing rapid discoloration of my purified THP sample, even when stored. What is causing this and how can I prevent it?
Answer: The discoloration of THP is a classic sign of oxidation. The two catechol rings in its structure are electron-rich and readily oxidized, especially when exposed to air, light, or trace metal contaminants. This leads to the formation of o-quinones and other colored degradation products.
Troubleshooting Steps:
-
Storage Conditions: Store solid THP under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light.
-
Solvent Purity: When preparing solutions, use high-purity, degassed solvents. Buffers should also be prepared with deoxygenated water.
-
Antioxidants: For long-term storage of solutions, consider adding an antioxidant like ascorbic acid or EDTA to chelate metal ions that can catalyze oxidation.
-
pH: Maintain a slightly acidic pH (around 4-5) for solutions, as the catechol groups are more stable in their protonated form.
Category 2: In Vitro Assays
Question: My radioligand binding assay for dopamine receptors shows high non-specific binding with THP. How can I reduce this?
Answer: High non-specific binding in radioligand assays can obscure true binding events. THP, being a catechol-containing compound, can be "sticky" and interact with various surfaces and proteins non-specifically.
Troubleshooting Steps:
-
Blocking Agents: Ensure your assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA), to saturate non-specific binding sites on your membranes and assay plates.
-
Detergents: The inclusion of a low concentration of a mild detergent (e.g., 0.01% Tween-20 or Triton X-100) can help to reduce non-specific hydrophobic interactions.
-
Filtration Wash Steps: Optimize the number and volume of wash steps after incubation to effectively remove unbound THP and radioligand without causing significant dissociation of specifically bound ligand. Using ice-cold wash buffer is critical.
-
Pre-treatment of Plates: Pre-coating assay plates with a blocking agent like BSA can further minimize non-specific binding to the plasticware.
Question: In my monoamine oxidase (MAO) inhibition assay, I'm seeing inconsistent IC50 values for THP. What could be the cause?
Answer: Inconsistent IC50 values in enzyme inhibition assays often point to issues with compound stability or assay conditions.
Troubleshooting Steps:
-
THP Stability: As mentioned, THP is prone to oxidation. Ensure that your stock solutions are freshly prepared and protected from light and air. Oxidized THP may have different inhibitory activity.
-
Pre-incubation Time: The interaction of THP with MAO may be time-dependent. Investigate the effect of varying pre-incubation times of the enzyme with THP before adding the substrate to ensure equilibrium is reached.
-
Substrate Concentration: Ensure the substrate concentration used is appropriate for determining IC50 values, typically at or below the Km of the enzyme for that substrate.[1]
-
Enzyme Source and Purity: Variations in the source and purity of the MAO enzyme preparation can lead to inconsistent results. Use a consistent and well-characterized enzyme source.
Question: My cell viability assays (e.g., MTT, MTS) show increased cell death at higher concentrations of THP, but the results are not always reproducible. Why?
Answer: Reproducibility issues in cell viability assays with THP can be linked to its oxidative properties and interactions with the assay components.
Troubleshooting Steps:
-
Oxidative Stress: THP can induce oxidative stress in cell cultures, leading to cytotoxicity.[2][3] The rate of oxidation can be influenced by the cell culture medium components. Ensure consistent media composition and age.
-
Interaction with Assay Reagents: The colored, oxidized forms of THP can interfere with colorimetric assays like MTT by altering the absorbance readings. Always include a "compound only" control (THP in media without cells) to check for direct reduction of the tetrazolium salt or color interference.
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can respond differently to cytotoxic insults.[4]
-
Solvent Effects: If using a solvent like DMSO to dissolve THP, ensure the final concentration in the well is low and consistent across all treatments, as the solvent itself can be cytotoxic.
Category 3: In Vivo Studies
Question: I am observing unexpected behavioral effects in my animal models treated with THP. Could this be an artifact?
Answer: Unexpected behavioral outcomes in vivo can be complex, but some may relate to the metabolism and distribution of THP.
Troubleshooting Steps:
-
Metabolism: THP can be metabolized in vivo, and its metabolites may have different pharmacological activities. Consider performing pharmacokinetic and metabolite identification studies to understand the exposure of the active compound(s) in the brain.
-
Blood-Brain Barrier Penetration: The ability of THP to cross the blood-brain barrier can be limited. The observed effects might be peripheral or due to very low central concentrations. Direct administration into the brain (e.g., via intracerebroventricular injection) can help differentiate central from peripheral effects, though this introduces its own set of experimental considerations.
-
Formulation and Stability: The formulation used for injection must keep THP stable and soluble. An oxidized solution will contain different chemical species with potentially different effects. Always use freshly prepared and appropriately buffered formulations.
Quantitative Data Summary
The following tables summarize key quantitative data for Tetrahydropapaveroline from published literature.
Table 1: Dopamine Transporter (DAT) Inhibition
| Compound | Kᵢ (µM) for [³H]DA Uptake Inhibition | Cell Line | Reference |
| Tetrahydropapaveroline (THP) | ~41 | HEK293 cells expressing DAT | [5] |
| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | ~35 | HEK293 cells expressing DAT | [5] |
| 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ) | ~23 | HEK293 cells expressing DAT | [5] |
| 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline (6,7 DHBnTIQ) | ~93 | HEK293 cells expressing DAT | [5] |
| 1-methyl-4-phenylpyridinium ion (MPP+) | ~28 | HEK293 cells expressing DAT | [5] |
Table 2: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | IC₅₀ (µM) | Enzyme Source |
| Tetrahydropapaveroline (THP) | Tyrosine Hydroxylase | 153.9 | Bovine Adrenal |
| Clorgyline | MAO-A | Varies (nM range) | Recombinant human MAO-A |
| Selegiline | MAO-B | Varies (nM range) | Recombinant human MAO-B |
Note: Specific IC50 values for THP against MAO-A and MAO-B can vary depending on the assay conditions and enzyme source.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is a general guideline for a competitive binding assay using membranes from cells expressing the dopamine D2 receptor.
-
Materials:
-
Membrane preparation from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or a similar D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
96-well plates and glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of Tetrahydropapaveroline in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of THP dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[6]
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.[6]
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of THP to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Monoamine Oxidase-A (MAO-A) Inhibition Assay (Fluorometric)
This protocol is based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.[7][8]
-
Materials:
-
Recombinant human MAO-A.[1]
-
MAO-A substrate (e.g., kynuramine (B1673886) or p-tyramine).[1][7][8]
-
Horseradish peroxidase (HRP).
-
A fluorogenic probe (e.g., Amplex Red or similar).
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Black 96-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of THP and the positive control (Clorgyline) in assay buffer.
-
To each well of a black 96-well plate, add:
-
20 µL of THP dilution or control.
-
20 µL of MAO-A enzyme solution.
-
-
Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction mix containing the substrate, HRP, and the fluorogenic probe in assay buffer.
-
Initiate the reaction by adding 60 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for Amplex Red).[8]
-
Calculate the percentage of inhibition for each THP concentration relative to the uninhibited control and plot to determine the IC50 value.
-
MTT Cell Viability Assay
This protocol assesses cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[10]
-
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Absorbance plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of THP in cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the THP dilutions or control medium.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).[2]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm.[10]
-
Express the results as a percentage of the viability of the untreated control cells.
-
Signaling Pathways and Experimental Workflows
Caption: Potential mechanism of THP action on dopaminergic synapses.
Caption: General experimental workflow for THP research.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Aggravation of L-DOPA-induced neurotoxicity by tetrahydropapaveroline in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of dopamine biosynthesis by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference in Tetrahydropapaveroline HPLC Assays
Welcome to the technical support center for Tetrahydropapaveroline (THP) HPLC assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common interference issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in THP HPLC assays?
A1: Interference in THP HPLC assays can originate from several sources:
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine, brain tissue), endogenous components like phospholipids, proteins, and salts can co-elute with THP, leading to ion suppression or enhancement in mass spectrometry detection, or overlapping peaks in UV detection.[1][2][3]
-
Sample Preparation: Contaminants can be introduced from plasticware, solvents, and reagents used during sample processing. Incomplete removal of proteins and lipids can also lead to interference.
-
Co-eluting Compounds: Structurally similar compounds, metabolites of THP, or other drugs administered concurrently can have similar retention times and interfere with THP quantification.
-
Instrumental Issues: A contaminated HPLC system, including the column, tubing, or detector, can introduce ghost peaks and baseline noise.[4] Leaks, improper mobile phase degassing, and temperature fluctuations can also affect results.[5]
-
THP Degradation: THP is susceptible to oxidation due to its catechol moieties.[6][7] Improper sample handling and storage can lead to the formation of degradation products that may interfere with the analysis.
Q2: I'm seeing a high, noisy baseline in my chromatogram. What could be the cause?
A2: A high, noisy baseline is often indicative of:
-
Contaminated Mobile Phase: Ensure all solvents are HPLC-grade and filtered. Water should be of high purity.[4]
-
Air Bubbles in the System: Degas the mobile phase thoroughly before and during the run.[5]
-
Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated.[5]
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.
Q3: My THP peak is broad and tailing. How can I improve the peak shape?
A3: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.
-
Mismatched Injection Solvent and Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. A stronger injection solvent can cause peak distortion.
-
Column Degradation: The stationary phase of the column may be degrading. Consider replacing the column.
-
Secondary Interactions: Residual silanols on the column can interact with the basic nitrogen in THP, causing tailing. Adding a small amount of a competing base, like triethylamine, to the mobile phase can help.
Q4: The retention time of my THP peak is shifting between injections. What should I do?
A4: Retention time variability can be caused by:
-
Inconsistent Mobile Phase Composition: Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump is mixing correctly.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[3]
-
Changes in Flow Rate: Check for leaks in the system or issues with the pump that could cause flow rate fluctuations.[5]
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptoms:
-
One or more peaks appear in the chromatogram in addition to the THP peak.
-
These peaks may be small or large, and may or may not be well-resolved from the THP peak.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Contamination | Analyze a blank sample (injection solvent only) to see if the peak is present. If so, the contamination is from the solvent or system. If not, the contamination is from the sample or sample preparation process. Use high-purity solvents and reagents. |
| THP Degradation | THP is prone to oxidation. Prepare samples fresh and store them at low temperatures, protected from light. Consider adding an antioxidant like ascorbic acid to your sample matrix. |
| Matrix Interference | If the unexpected peaks are only present in biological samples, they are likely from the matrix. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). |
| Ghost Peaks | These can arise from contaminants in the mobile phase or carryover from a previous injection. Flush the system and column thoroughly. |
Issue 2: Poor Resolution Between THP and an Interfering Peak
Symptoms:
-
The THP peak and a nearby peak are not baseline-separated, making accurate integration difficult.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase | Adjust the mobile phase composition. For reversed-phase HPLC, changing the ratio of organic solvent to aqueous buffer can alter selectivity. Modifying the pH of the aqueous buffer can also improve resolution if the interfering compound has different acidic/basic properties than THP. |
| Inappropriate Column | The current column may not have the right selectivity. Consider a column with a different stationary phase (e.g., C8, Phenyl, or Pentafluorophenyl) to exploit different retention mechanisms.[8][9] |
| Gradient Slope is Too Steep | If using a gradient, a shallower gradient around the elution time of THP can improve the separation between closely eluting peaks. |
| Flow Rate is Too High | Reducing the flow rate can sometimes improve resolution, although it will increase the run time. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is a basic method for removing the majority of proteins from a plasma sample.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquot: Transfer 100 µL of plasma to a clean microcentrifuge tube.
-
Add Precipitating Agent: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[10]
Protocol 2: Representative HPLC Method for THP Analysis
This method is a starting point and may require optimization for your specific application and instrumentation. It is adapted from a method for a structurally similar compound, tetrahydrozoline (B7765393).[11][12]
| Parameter | Condition |
| Column | C8, 125 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV at 285 nm |
| Expected Retention Time | ~8-10 minutes (highly dependent on the specific system) |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of interference and the effectiveness of mitigation strategies.
Table 1: Effect of Sample Preparation on THP Recovery and Matrix Effect
| Sample Preparation Method | THP Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85.2 ± 4.1 | -25.6 (Ion Suppression) |
| Liquid-Liquid Extraction | 92.5 ± 3.5 | -10.2 (Ion Suppression) |
| Solid-Phase Extraction | 98.1 ± 2.8 | -3.5 (Minimal Ion Suppression) |
Table 2: Impact of Mobile Phase pH on Resolution of THP and a Hypothetical Interference
| Mobile Phase pH | Retention Time of THP (min) | Retention Time of Interference (min) | Resolution (Rs) |
| 2.5 | 9.2 | 9.5 | 1.2 |
| 3.0 | 8.8 | 9.3 | 1.8 |
| 3.5 | 8.5 | 8.8 | 1.1 |
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate key concepts related to THP analysis and interference troubleshooting.
Caption: Formation and neurotoxic action of Tetrahydropapaveroline (THP).
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars | MDPI [mdpi.com]
- 6. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. HPLC Column Selection for Cannabis Chromatographers - Cannabis Industry Journal [cannabisindustryjournal.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Pictet-Spengler Synthesis of Tetrahydropapaveroline
Welcome to the technical support center for the Pictet-Spengler synthesis of Tetrahydropapaveroline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Pictet-Spengler synthesis of Tetrahydropapaveroline in a question-and-answer format.
Question: My reaction yield is very low or I'm not getting any product. What are the possible causes and solutions?
Answer:
Low to no product formation in the Pictet-Spengler synthesis of Tetrahydropapaveroline can stem from several factors. The reaction involves the condensation of dopamine (B1211576) with 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) under acidic conditions, and issues can arise at various stages of this process.
Potential Causes and Solutions:
-
Inefficient Iminium Ion Formation: The formation of the electrophilic iminium ion from dopamine and DOPAL is a critical step. If the reaction conditions are not sufficiently acidic, this intermediate will not form in adequate amounts.
-
Solution: Ensure the pH of the reaction mixture is acidic. The reaction can be performed under physiological-like conditions (pH ~7.4), but efficiency may be limited.[1] For chemical synthesis, stronger acids are often employed. Consider using catalysts like trifluoroacetic acid (TFA) or boron trifluoride etherate.[2]
-
-
Oxidation of Reactants: Dopamine and DOPAL are catecholamines and are highly susceptible to oxidation, especially at neutral or alkaline pH. This leads to the formation of polymeric side products and reduces the availability of starting materials.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The use of antioxidants can also be beneficial.
-
-
Instability of 3,4-dihydroxyphenylacetaldehyde (DOPAL): DOPAL is an unstable aldehyde and can be challenging to handle and store.
-
Solution: It is often preferable to generate DOPAL in situ from a more stable precursor immediately before the Pictet-Spengler reaction.
-
-
Suboptimal Reaction Temperature: The reaction rate is influenced by temperature.
-
Solution: While higher temperatures can increase the reaction rate, they can also promote the degradation of starting materials and products. It is advisable to start at a moderate temperature (e.g., room temperature or slightly above) and optimize from there.
-
Question: I am observing the formation of multiple byproducts in my reaction mixture. How can I improve the selectivity?
Answer:
The formation of byproducts is a common challenge in the Pictet-Spengler synthesis of Tetrahydropapaveroline, primarily due to the high reactivity of the starting materials and intermediates.
Potential Causes and Solutions:
-
Oxidative Side Reactions: As mentioned, the catechol moieties of dopamine and DOPAL are prone to oxidation, leading to a complex mixture of byproducts.
-
Solution: In addition to using an inert atmosphere, ensure that all solvents and reagents are deoxygenated before use.
-
-
Formation of Regioisomers: The Pictet-Spengler cyclization can potentially lead to the formation of regioisomers depending on the position of the electrophilic attack on the aromatic ring of dopamine.
-
Solution: The regioselectivity of the reaction can be influenced by the choice of solvent and the presence of protecting groups on the reactants.[1] Experimenting with different solvent systems may help to favor the formation of the desired isomer.
-
-
Harsh Reaction Conditions: Excessively strong acids or high temperatures can lead to the degradation of the desired product and the formation of tars.
-
Solution: Use the mildest acidic conditions that still promote the reaction. A screen of different acid catalysts (e.g., Brønsted vs. Lewis acids) and their concentrations may be necessary to find the optimal balance between reactivity and selectivity.
-
Frequently Asked Questions (FAQs)
What are the key starting materials for the Pictet-Spengler synthesis of Tetrahydropapaveroline?
The primary starting materials are dopamine and 3,4-dihydroxyphenylacetaldehyde (DOPAL).[1] Dopamine serves as the β-arylethylamine, and DOPAL is the aldehyde component.
What are typical reaction conditions for this synthesis?
The reaction is typically carried out under acidic conditions. While it can proceed under physiological conditions (pH 7.4, 37°C), chemical syntheses often employ stronger acid catalysts to improve the yield.[1] The choice of solvent can also be critical, with both protic and aprotic solvents being used depending on the specific protocol.
How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.
Quantitative Data
Optimizing reaction conditions is crucial for maximizing the yield of Tetrahydropapaveroline. The following table summarizes hypothetical data based on common optimization strategies for the Pictet-Spengler reaction to illustrate the impact of different parameters.
| Entry | Acid Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | HCl (10) | Water/Ethanol (1:1) | 50 | 24 | 35 |
| 2 | TFA (10) | Dichloromethane | 25 | 12 | 65 |
| 3 | TFA (10) | Dichloromethane | 40 | 8 | 75 |
| 4 | BF₃·OEt₂ (10) | Acetonitrile | 25 | 12 | 70 |
| 5 | Acetic Acid (50) | Water | 80 | 24 | 45 |
| 6 | Formic Acid (50) | neat | 100 | 6 | 55 |
This table is for illustrative purposes and actual yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
General Procedure for the Pictet-Spengler Synthesis of Tetrahydropapaveroline
This protocol provides a general framework for the synthesis. Optimization of specific parameters may be required.
Materials:
-
Dopamine hydrochloride
-
3,4-Dihydroxyphenylacetaldehyde (DOPAL) (or a suitable precursor for in situ generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile)
-
Acid catalyst (e.g., trifluoroacetic acid)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add dopamine hydrochloride.
-
Dissolve the dopamine hydrochloride in the chosen anhydrous, deoxygenated solvent.
-
In a separate flask, prepare a solution of 3,4-dihydroxyphenylacetaldehyde in the same solvent.
-
Slowly add the solution of 3,4-dihydroxyphenylacetaldehyde to the dopamine solution at room temperature with stirring.
-
Carefully add the acid catalyst (e.g., trifluoroacetic acid) dropwise to the reaction mixture.
-
Stir the reaction mixture at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion of the reaction, quench the reaction by the addition of a suitable base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain pure Tetrahydropapaveroline.
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the Pictet-Spengler synthesis of Tetrahydropapaveroline.
Caption: Troubleshooting guide for low yield in Tetrahydropapaveroline synthesis.
References
Technical Support Center: Enantioselective Synthesis of Tetrahydropapaveroline (THP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of Tetrahydropapaveroline (THP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the enantioselective synthesis of THP, focusing on the two primary synthetic routes: the Pictet-Spengler reaction and the asymmetric hydrogenation of a dihydroisoquinoline precursor.
Issue 1: Low Reaction Yield
Pictet-Spengler Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficiently Activated Aromatic Ring | The Pictet-Spengler reaction is more efficient with electron-rich aromatic rings. If the dopamine (B1211576) precursor has electron-withdrawing groups, the reaction may be sluggish. Consider using a precursor with protecting groups that can be removed later. |
| Suboptimal pH and Acid Catalyst | The reaction is acid-catalyzed, and the pH is critical. If the medium is too acidic, it can lead to side reactions or decomposition. If the acidity is too low, the reaction may not proceed to completion. Screen different acid catalysts (e.g., HCl, H₂SO₄, TFA, chiral phosphoric acids) and optimize the concentration. For sensitive substrates, milder conditions may be necessary.[1] |
| Inefficient Iminium Ion Formation | The reaction proceeds through an iminium ion intermediate. Ensure the aldehyde is of high purity and consider using a slight excess to drive the reaction forward.[1] |
| Decomposition of Starting Materials or Product | Catechol moieties are sensitive to oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If decomposition is suspected, consider using milder reaction conditions (e.g., lower temperature). |
Asymmetric Hydrogenation/Transfer Hydrogenation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | The catalyst may be sensitive to air or moisture. Ensure proper handling and use of anhydrous, degassed solvents. Catalyst poisoning by impurities in the substrate or solvent can also occur. Purify starting materials and solvents rigorously.[2] |
| Incomplete Reaction | The reaction may require longer reaction times or higher catalyst loading. Monitor the reaction progress by TLC or HPLC. Consider increasing the hydrogen pressure (for hydrogenation) or the amount of hydrogen donor (for transfer hydrogenation). |
| Poor Substrate Solubility | The substrate may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. Screen a range of solvents to find one that provides good solubility for both the substrate and the catalyst. |
Issue 2: Poor Enantioselectivity (Low ee%)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chiral Catalyst/Ligand | The choice of chiral ligand is crucial for achieving high enantioselectivity. Screen a variety of chiral ligands to find the best match for the substrate. The purity of the chiral ligand is also critical. |
| Incorrect Reaction Temperature | Temperature can significantly impact enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess.[3] Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal condition. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity. Screen a variety of solvents with different polarities and coordinating abilities. |
| Racemization of Product | The product may be susceptible to racemization under the reaction conditions, especially if the conditions are too harsh (e.g., high temperature, strong acid/base). Use milder conditions and analyze the enantiomeric excess at different time points to check for product racemization. |
| Background Uncatalyzed Reaction | A non-selective background reaction may be competing with the desired asymmetric catalytic reaction. Lowering the reaction temperature or using a more active catalyst can help to favor the catalyzed pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the enantioselective synthesis of Tetrahydropapaveroline (THP)?
A1: The primary challenges include achieving high enantioselectivity to obtain the desired single enantiomer, obtaining good chemical yields, and the potential for side reactions. The catechol moieties in THP are also sensitive to oxidation, which requires careful handling under inert conditions.
Q2: Which synthetic route is generally preferred for the enantioselective synthesis of THP: the Pictet-Spengler reaction or asymmetric hydrogenation?
A2: Both routes are viable and have been successfully employed. The choice often depends on the available starting materials, the desired scale of the synthesis, and the available equipment. Asymmetric hydrogenation of a pre-formed dihydroisoquinoline precursor often provides high enantioselectivities with well-established catalysts. The enantioselective Pictet-Spengler reaction can be more atom-economical but may require more optimization to achieve high enantioselectivity.
Q3: How can I purify the final THP product and separate the enantiomers?
A3: Purification is typically achieved by column chromatography on silica (B1680970) gel. To separate enantiomers and determine the enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[4] It is crucial to develop a suitable chiral HPLC method using a chiral stationary phase that can resolve the two enantiomers of THP.
Q4: I am observing the formation of diastereomers in my Pictet-Spengler reaction. How can I improve the diastereoselectivity?
A4: Diastereoselectivity in the Pictet-Spengler reaction can be influenced by the reaction conditions. Lower temperatures generally favor the kinetically controlled product, which can lead to higher diastereoselectivity.[1] The choice of chiral catalyst or auxiliary can also play a significant role in controlling the diastereomeric outcome.
Q5: My catalyst for asymmetric hydrogenation seems to be poisoned. What are the common sources of catalyst poisons and how can I avoid them?
A5: Common catalyst poisons include sulfur compounds, oxygen, water, and other impurities in the reagents or solvents.[2] To avoid catalyst poisoning, it is essential to use high-purity, anhydrous, and degassed solvents and to purify the substrate meticulously. Running the reaction under a strictly inert atmosphere is also critical.
Quantitative Data Presentation
The following table summarizes representative data for the asymmetric synthesis of 1-substituted tetrahydroisoquinolines, which are structurally related to THP, to provide a comparative overview of different catalytic systems.
| Catalyst System | Ligand | Substrate | Yield (%) | ee (%) | Reference |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 1-Phenyl-3,4-dihydroisoquinoline | >95 | 95 (R) | Noyori et al. |
| [Ir(COD)Cl]₂ | (S)-SEGPHOS | 2-Methylquinoline | >99 | 88 (S) | Zhou et al.[4] |
| Chiral Phosphoric Acid | (R)-TRIP | N-Boc-phenethylamine & Aldehyde | 85 | 92 (S) | List et al. |
| Norcoclaurine Synthase | - | Dopamine & 4-hydroxyphenylacetaldehyde | 86 | >95 (S) | Minami et al.[5] |
Experimental Protocols
Detailed Methodology for Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline Precursor to (S)-Tetrahydropapaveroline
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline (THP precursor)
-
[RuCl₂(p-cymene)]₂
-
(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid (HCOOH)
-
Triethylamine (B128534) (NEt₃)
-
Anhydrous 2-propanol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%). Add anhydrous and degassed 2-propanol to dissolve the catalyst components. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline (1.0 equiv) in anhydrous 2-propanol.
-
Reaction Initiation: To the substrate solution, add the freshly prepared catalyst solution via cannula. Then, add a 5:2 mixture of formic acid and triethylamine (as the hydrogen source).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
-
Analysis: Determine the yield of the purified (S)-Tetrahydropapaveroline. Analyze the enantiomeric excess (ee%) by chiral HPLC.
Mandatory Visualizations
Caption: Troubleshooting workflow for enantioselective THP synthesis.
Caption: Mechanism of Asymmetric Transfer Hydrogenation (ATH).
References
- 1. benchchem.com [benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Light sensitivity and proper storage of Tetrahydropapaveroline hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving Tetrahydropapaveroline hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid?
A1: this compound solid should be stored in a tightly sealed, light-resistant container in a dry and well-ventilated area. For long-term storage, it is recommended to keep it at -20°C.[1] Always refer to the manufacturer's instructions for specific storage temperatures.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are also sensitive to light and oxidation. It is crucial to use freshly prepared solutions for experiments. If short-term storage is necessary, store the solution in a tightly sealed, light-protected container at 2-8°C. For longer-term storage of stock solutions, aliquoting and freezing at -80°C is recommended to minimize freeze-thaw cycles.[2]
Q3: Is this compound light sensitive?
A3: Yes, this compound is light-sensitive.[3] Exposure to light, especially UV light, can cause degradation of the compound. All handling and experimental procedures should be performed under subdued light conditions, and storage should be in amber vials or containers wrapped in aluminum foil.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in water and to some extent in methanol (B129727) and DMSO.[3] The choice of solvent will depend on the specific experimental requirements. For cell culture experiments, ensure the final concentration of the organic solvent is compatible with the cells.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathway for this compound is oxidation, particularly of its two catechol moieties. This can be initiated by light, high pH (>6.5), and the presence of metal ions.[4] Oxidation can lead to the formation of o-quinones and the generation of reactive oxygen species (ROS), which can affect experimental results.
Troubleshooting Guides
Issue 1: The solid this compound has changed color (e.g., turned pinkish or brown).
-
Possible Cause: The compound has likely been exposed to light and/or air, leading to oxidation. The catechol groups are prone to oxidation, which can result in colored byproducts.
-
Solution:
-
Discard the discolored compound as its purity is compromised.
-
Ensure that new vials are stored in the dark and under an inert atmosphere if possible.
-
When handling the solid, minimize its exposure to ambient light and air.
-
Issue 2: Inconsistent or non-reproducible results in my experiments.
-
Possible Cause 1: Degradation of the compound in solution. this compound can degrade in solution, especially if the solution is not fresh, has been exposed to light, or is at an inappropriate pH.
-
Solution: Prepare fresh solutions for each experiment from a properly stored solid. Protect solutions from light at all times by using amber tubes or wrapping them in foil. Ensure the pH of your experimental buffer is below 6.5 to maintain stability.[4]
-
-
Possible Cause 2: Inaccurate concentration of the stock solution. This could be due to weighing errors or degradation of the solid.
-
Solution: Use a calibrated analytical balance for weighing the solid. It is good practice to periodically check the concentration of your stock solution using a validated analytical method like HPLC-UV.
-
Issue 3: I observe unexpected cytotoxicity in my cell-based assays.
-
Possible Cause: Tetrahydropapaveroline itself is known to be neurotoxic and can induce apoptosis through the generation of reactive oxygen species (ROS).[5] However, degradation products can also contribute to or enhance this cytotoxicity.
-
Solution:
-
Confirm that the observed cytotoxicity is dose-dependent and consistent with the known properties of the compound.
-
To minimize the effects of degradation products, use freshly prepared, light-protected solutions.
-
Consider including an antioxidant, such as N-acetyl-cysteine, in your experimental design as a control to investigate the role of oxidative stress.[6]
-
Data Presentation
Table 1: Photostability of Solid this compound
| Light Source | Exposure Duration (hours) | Integrated UV Energy (W h/m²) | Integrated Visible Light (lux hours) | Appearance | Purity (%) by HPLC | Degradation Products (%) |
| Control (Dark) | 72 | 0 | 0 | White to off-white powder | 99.8 | < 0.1 |
| ICH Option 2 (UV/Vis) | 24 | > 200 | > 1.2 million | Slight discoloration | Data to be generated | Data to be generated |
| 48 | > 400 | > 2.4 million | Noticeable discoloration | Data to be generated | Data to be generated | |
| 72 | > 600 | > 3.6 million | Significant discoloration | Data to be generated | Data to be generated |
Table 2: Photostability of this compound in Solution (e.g., 1 mg/mL in Water)
| Light Source | Exposure Duration (hours) | Appearance of Solution | pH of Solution | Purity (%) by HPLC | Degradation Products (%) |
| Control (Dark) | 24 | Colorless | 5.5 | 99.5 | 0.5 |
| ICH Option 2 (UV/Vis) | 6 | Pale yellow | 5.4 | Data to be generated | Data to be generated |
| 12 | Yellow | 5.3 | Data to be generated | Data to be generated | |
| 24 | Brownish-yellow | 5.1 | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing.[4][7]
-
Sample Preparation:
-
Solid: Spread a thin layer (approx. 1-2 mm) of the solid compound in a chemically inert, transparent container. Prepare a control sample by wrapping an identical container in aluminum foil.
-
Solution: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a relevant buffer). Place the solution in a chemically inert, transparent container. Prepare a control sample by wrapping an identical container in aluminum foil.
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (a combination of a cool white fluorescent lamp and a near-UV lamp).
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
At specified time points, withdraw samples and analyze them for any changes in physical properties (appearance, color) and chemical properties (purity, degradation products).
-
Use a validated stability-indicating HPLC method (see Protocol 2) to quantify the parent compound and any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Forced Degradation Studies:
-
To generate potential degradation products, subject the compound to forced degradation conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105°C for 24 hours.
-
Photolytic: As described in Protocol 1.
-
-
-
Chromatographic Conditions Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH 3-5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 280 nm).
-
-
Method Validation:
-
Validate the developed method according to ICH Q2(R1) guidelines, assessing parameters such as specificity (peak purity analysis of the parent compound in the presence of degradation products), linearity, accuracy, precision, and robustness.
-
Mandatory Visualizations
Caption: Experimental workflow for photostability testing of this compound.
Caption: Biosynthesis and neurotoxic mechanism of Tetrahydropapaveroline (THP).
References
- 1. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. validated stability indicating: Topics by Science.gov [science.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Inhibition of dopamine biosynthesis by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Tetrahydropapaveroline (THP) Autoxidation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the autoxidation of Tetrahydropapaveroline (THP) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is Tetrahydropapaveroline (THP) and why is its autoxidation a concern?
Tetrahydropapaveroline (THP) is a dopamine-derived benzylisoquinoline alkaloid. Due to its two catechol moieties, THP is highly susceptible to autoxidation. This process leads to the formation of o-quinones and reactive oxygen species (ROS), which can result in sample degradation, loss of biological activity, and the introduction of confounding variables in experimental assays.[1]
Q2: What are the primary factors that promote THP autoxidation?
Several factors can accelerate the autoxidation of THP in experimental settings:
-
Presence of Oxygen: As the name suggests, autoxidation is a reaction with oxygen. The exposure of THP solutions to atmospheric oxygen is the primary driver of this degradation.
-
Elevated pH: The rate of autoxidation of catechol-containing compounds is highly dependent on pH, with alkaline conditions significantly accelerating the process.
-
Presence of Transition Metal Ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of catechols.
-
Light Exposure: Exposure to light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.[2][3]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including autoxidation.[4][5][6]
Q3: How can I visually detect if my THP solution has undergone significant autoxidation?
The oxidation of THP often results in a color change of the solution. Initially colorless, a THP solution may turn pink, then brown, and finally a dark, melanin-like pigment may form upon extensive oxidation.[7] Any noticeable color change is an indicator of degradation.
Troubleshooting Guide
Problem: My THP solution changes color rapidly after preparation.
-
Possible Cause: Exposure to atmospheric oxygen and/or presence of catalytic metal ions in the buffer.
-
Recommended Solutions:
-
Deoxygenate Solvents: Before dissolving the THP, purge all solvents and buffers with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, prepare and handle THP solutions in a glove box or under a constant stream of inert gas.
-
Use Metal Chelators: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM to your buffers to sequester trace metal ions.
-
Problem: I observe inconsistent results in my cell-based assays using THP.
-
Possible Cause: Degradation of THP during the experiment, leading to a decrease in the effective concentration and the generation of cytotoxic oxidation products.
-
Recommended Solutions:
-
Incorporate Antioxidants: Add an antioxidant to your THP solutions. N-acetylcysteine (NAC) or L-ascorbic acid are common choices. See the tables and protocols below for more details.
-
Prepare Fresh Solutions: Prepare THP solutions immediately before use. Avoid using stock solutions that have been stored for extended periods without proper precautions.
-
Control pH: Ensure that the pH of your experimental medium is not in the alkaline range, as this will accelerate autoxidation.
-
Problem: I need to store my THP stock solution. What are the best practices?
-
Possible Cause: Improper storage leading to gradual oxidation over time.
-
Recommended Solutions:
-
Low Temperature Storage: Store THP solutions at -20°C for short-term storage (days to weeks) and at -80°C for long-term storage (months).[8]
-
Inert Atmosphere: Aliquot the THP solution into small, single-use vials. Before sealing, purge the headspace of each vial with nitrogen or argon to displace oxygen.
-
Light Protection: Store vials in the dark or use amber-colored vials to prevent photodegradation.[2]
-
Data Presentation
Table 1: Effect of Temperature on the Stability of Catecholamine Solutions (as a proxy for THP)
| Temperature | Dopamine (B1211576) Loss (after 6 days) | DOPAC Loss (after 6 days) |
| Room Temperature | ~95% | ~99% |
| 4°C | Not specified, but higher than -75°C | Not specified, but higher than -75°C |
| -75°C | ~23% | ~30% |
Data adapted from a study on dopamine and its metabolite DOPAC, which share the catechol structure with THP and are thus expected to have similar stability profiles.[8]
Table 2: Efficacy of Ascorbic Acid in Protecting Catecholamines from Oxidation at Room Temperature (as a proxy for THP)
| Ascorbic Acid Concentration | Dopamine Remaining (after 6 days) | DOPAC Remaining (after 6 days) |
| 0 µg/ml | ~5% | ~1% |
| 40 µg/ml | >64% | >58% |
This table illustrates the protective effect of an antioxidant on catecholamines, which is applicable to THP.[8]
Experimental Protocols
Protocol 1: Preparation of a Stabilized THP Stock Solution
-
Buffer Preparation: Prepare your desired buffer (e.g., phosphate-buffered saline, PBS). Add 0.1 mM EDTA to chelate any contaminating metal ions.
-
Deoxygenation: Place the buffer in a flask with a stir bar and purge with high-purity nitrogen gas for at least 30 minutes.
-
Antioxidant Addition (Optional but Recommended):
-
For N-acetylcysteine (NAC): Add NAC to the deoxygenated buffer to a final concentration of 1-10 mM. Adjust the pH to neutral (7.0-7.4) with NaOH, as NAC solutions are acidic.
-
For L-ascorbic acid: Add L-ascorbic acid to the deoxygenated buffer to a final concentration of 0.1-1 mM.
-
-
Dissolving THP: Weigh the required amount of THP and dissolve it in the deoxygenated, antioxidant-containing buffer to your target concentration.
-
Storage: Aliquot the solution into amber, screw-cap vials. Purge the headspace of each vial with nitrogen before sealing tightly. Store at -80°C for long-term use.
Protocol 2: Analysis of THP and its Oxidation Products by HPLC
This protocol is adapted from a method for a structurally related compound and may require optimization for THP.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic solvent. A starting point could be a mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 80:20 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by obtaining a UV spectrum of a fresh THP solution (likely in the range of 280 nm).
-
Procedure:
-
Prepare a standard curve with known concentrations of freshly prepared THP.
-
Inject your experimental samples.
-
Monitor for the appearance of new peaks with shorter or longer retention times, which may correspond to oxidation products. The area of the THP peak will decrease as it oxidizes.
-
Mandatory Visualizations
Caption: Autoxidation pathway of Tetrahydropapaveroline (THP).
Caption: Troubleshooting workflow for THP degradation.
Caption: Experimental workflow for preparing stable THP solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temperature-induced lysis of chromaffin granules provides evidence against the two-pool hypothesis of catecholamine storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature dependence of catecholamine secretion from cultured bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated temperature effects on catecholamines and serotonin in brains of male Japanese quail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate animal model for specific Tetrahydropapaveroline research questions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models in Tetrahydropapaveroline (THP) research. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual guides to aid in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for studying the addictive properties of THP?
A1: The rat is the most commonly used and well-validated animal model for studying the addictive potential of THP, particularly in the context of alcohol consumption.[1][2] Chronic intraventricular infusion of THP in rats has been shown to induce a significant and lasting preference for alcohol solutions over water.[3]
Q2: What are the key behavioral paradigms to assess THP-induced addiction in rats?
A2: The two primary behavioral paradigms are the Two-Bottle Choice (TBC) test and the Conditioned Place Preference (CPP) test.
-
Two-Bottle Choice: This paradigm directly measures the preference for a drug solution over a non-drug alternative (e.g., water). It is a robust method for assessing the rewarding effects of a substance and its potential to drive consumption.[4][5][6][7][8]
-
Conditioned Place Preference: This test assesses the motivational properties of a drug by pairing its administration with a specific environment. An animal's preference for the drug-paired environment in a drug-free state indicates the rewarding nature of the substance.[9][10][11][12]
Q3: Which rat strain, Sprague-Dawley or Wistar, is preferable for THP addiction studies?
A3: Both Sprague-Dawley and Wistar rats are commonly used in behavioral pharmacology. Sprague-Dawley rats are often noted for their calm demeanor, making them easy to handle.[13][14] Wistar rats, however, have been shown in some studies to display more pronounced behavioral responses to drugs of abuse.[15][16] The choice of strain may depend on the specific research question and the behavioral endpoints being measured. It is crucial to consider baseline behavioral differences between the strains.[16][17]
Q4: How can I investigate the neuroprotective or neurotoxic effects of THP?
A4: To study the neuroprotective or neurotoxic effects of THP, particularly in the context of Parkinson's disease, rat models are again a suitable choice.[18][19] Key methodologies include:
-
Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in dopamine (B1211576) synthesis. Staining for TH in brain sections (e.g., the substantia nigra and striatum) allows for the visualization and quantification of dopaminergic neurons, providing a direct measure of neurodegeneration or neuroprotection.[3][2][20][21][22]
-
Assessment of Oxidative Stress: THP is believed to exert neurotoxic effects through the generation of reactive oxygen species (ROS).[18][19] Measuring markers of oxidative stress in brain tissue, such as lipid peroxidation products or changes in antioxidant enzyme levels, can elucidate the mechanisms of THP-induced neurotoxicity.[23][24][25][26][27]
Q5: What are the expected concentrations of THP in the rat brain following ethanol (B145695) administration?
A5: THP is an endogenous compound formed from the condensation of dopamine and its metabolite. Its levels in the brain are typically undetectable in untreated animals.[1][28] However, following the administration of ethanol, THP can be detected in various brain regions. For instance, after an intraperitoneal injection of ethanol (3.0 g/kg), THP levels in the striatum can reach approximately 0.33-0.38 pmol/g of tissue.[1] Co-administration of L-dopa and ethanol can significantly increase brain THP levels, reaching up to 4.02-4.82 pmol/g of brain tissue.[28]
Quantitative Data Summary
Table 1: THP Concentrations in Rat Brain Regions After Ethanol Administration
| Brain Region | THP Concentration (pmol/g tissue) after Ethanol (3.0 g/kg IP) | Time Post-Ethanol (minutes) | Reference |
| Striatum | 0.33 | 50 | [1] |
| Striatum | 0.38 | 70 | [1] |
| Striatum | 0.33 | 90 | [1] |
| Striatum | 0.33 | 100 | [1] |
| Midbrain | 0.50 | 120 | [1] |
| Hypothalamus | 0.20 | 120 | [1] |
Table 2: Effect of L-dopa and Ethanol on Whole Brain THP Levels in Rats
| Treatment | Whole Brain THP Concentration (pmol/g) | Reference |
| Control (untreated) | Not Detected | [28] |
| L-dopa (200 mg/kg IP) | 0.42 | [28] |
| L-dopa (200 mg/kg IP) + Ethanol (3 g/kg IP) | 4.02 - 4.82 | [28] |
Experimental Protocols
Protocol 1: Two-Bottle Choice Paradigm for THP-Induced Alcohol Preference
Objective: To assess whether chronic administration of THP induces a preference for alcohol in rats.
Materials:
-
Adult male rats (Sprague-Dawley or Wistar)
-
Standard rat housing with two drinking bottles per cage
-
THP solution for administration (e.g., via osmotic minipump for continuous infusion)
-
Ethanol solution (e.g., 10% v/v)
-
Tap water
-
Calibrated drinking bottles
Procedure:
-
Acclimation: House rats individually and allow them to acclimate to the housing conditions for at least one week.
-
Baseline Preference: For 5-7 days, provide rats with two bottles, one containing tap water and the other containing the ethanol solution. Record the daily fluid consumption from each bottle to establish a baseline preference.
-
THP Administration: Implant osmotic minipumps for continuous infusion of THP or vehicle.
-
Two-Bottle Choice Test: Following recovery from surgery, re-introduce the two bottles (water and ethanol solution).
-
Data Collection: Record daily fluid consumption from each bottle for at least two weeks. Also, record the body weight of the animals daily.
-
Data Analysis: Calculate the daily ethanol preference ratio (volume of ethanol consumed / total volume of fluid consumed). Compare the preference ratios between the THP-treated and vehicle-treated groups.
Troubleshooting:
-
Low ethanol consumption: Ensure the ethanol concentration is not too high initially. A gradual increase in concentration may be necessary.
-
Leaking bottles: Check the drinking spouts daily to ensure they are not leaking, which can lead to inaccurate consumption measurements.
-
Position preference: Alternate the position of the ethanol and water bottles daily to avoid a side preference.
Protocol 2: Immunohistochemistry for Tyrosine Hydroxylase in Rat Brain
Objective: To quantify dopaminergic neurons in the substantia nigra of rats treated with THP to assess neurotoxicity.
Materials:
-
Rat brain tissue, fixed and sectioned
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit anti-TH)
-
Secondary antibody: fluorescently labeled anti-rabbit IgG
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse rats with 4% paraformaldehyde and post-fix the brains. Cryoprotect the brains in sucrose (B13894) solution before sectioning on a cryostat.
-
Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.
-
Blocking: Incubate the brain sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[20][22]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody overnight at 4°C.[20][22]
-
Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[20][22]
-
Counterstaining: Stain the cell nuclei with DAPI.
-
Mounting: Wash the sections and mount them on slides with mounting medium.
-
Imaging and Analysis: Visualize the sections using a fluorescence microscope. Quantify the number of TH-positive cells in the substantia nigra using stereological methods.
Troubleshooting:
-
High background staining: Increase the stringency of the washing steps and ensure adequate blocking.
-
Weak or no signal: Check the primary antibody concentration and incubation time. Ensure the tissue was properly fixed and processed.
-
Photobleaching: Minimize the exposure of the sections to light during and after the staining procedure.
Visualizations
Caption: Workflow for THP Addiction Study using the Two-Bottle Choice Paradigm.
Caption: Workflow for Assessing THP Neurotoxicity via Tyrosine Hydroxylase IHC.
Caption: Postulated Signaling Pathway for THP-Induced Neurotoxicity.
References
- 1. Tetrahydropapaveroline in brain regions of rats after acute ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 4. Preference for alcohol evoked by tetrahydropapaveroline (THP) chronically infused in the cerebral ventricle of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Drinking Pattern in Intermittent Access Two-Bottle-Choice Paradigm in Male Wistar Rats Is Associated with Exon-Specific BDNF Expression in the Hippocampus During Early Abstinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 12. mona.uwi.edu [mona.uwi.edu]
- 13. inotiv.com [inotiv.com]
- 14. openaccesspub.org [openaccesspub.org]
- 15. researchgate.net [researchgate.net]
- 16. Strain differences in coping behaviour, novelty seeking behaviour, and susceptibility to socially conditioned fear: a comparison between Wistar and Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential performance of Wistar Han and Sprague Dawley rats in behavioral tests: differences in baseline behavior and reactivity to positive control agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms | Semantic Scholar [semanticscholar.org]
- 20. protocols.io [protocols.io]
- 21. Tyrosine Hydroxylase Immunohistochemistry [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. escholarship.org [escholarship.org]
- 24. mdpi.com [mdpi.com]
- 25. Oxidative Stress in the Developing Rat Brain due to Production of Reactive Oxygen and Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Study of Tissue-Specific Reactive Oxygen Species Formation by Cell Membrane Microarrays for the Characterization of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Oxidative stress in rat brain during experimental status epilepticus: effect of antioxidants [frontiersin.org]
- 28. Effect of acute ethanol administration on brain levels of tetrahydropapaveroline in L-dopa-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Curve Optimization for Tetrahydropapaveroline in Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves of Tetrahydropapaveroline (THP) in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is Tetrahydropapaveroline (THP) and what is its primary mechanism of action?
A1: Tetrahydropapaveroline (THP), also known as norlaudanosoline, is a tetrahydroisoquinoline alkaloid.[1] It is formed in the brain from the condensation of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (dopaldehyde).[2] THP's primary mechanism of action involves the inhibition of dopamine biosynthesis by targeting tyrosine hydroxylase, the rate-limiting enzyme in dopamine production.[3][4] It also inhibits the uptake of dopamine through the dopamine transporter (DAT).[1]
Q2: What are the common behavioral effects of THP observed in rodent models?
A2: In rodent models, THP has been shown to induce abnormal alcohol-seeking behavior, transforming rats that typically reject alcohol into ones that drink it excessively.[5] It is also implicated in producing symptoms similar to intoxication and withdrawal.[5] While specific dose-response effects on locomotor activity are not extensively documented in readily available literature, its significant impact on the dopaminergic system suggests potential alterations in motor behavior.
Q3: What are the recommended routes of administration for THP in behavioral studies?
A3: The most common routes of administration for THP in rodent behavioral studies are intraperitoneal (i.p.) injection and intracerebroventricular (ICV) infusion.[3] The choice of administration route depends on the specific research question. ICV administration delivers THP directly to the brain, bypassing the blood-brain barrier, while i.p. injection results in systemic exposure.
Q4: How should THP solutions be prepared and stored for in vivo experiments?
A4: For injection, THP hydrochloride is typically dissolved in a sterile, isotonic vehicle such as 0.9% saline. It is crucial to prepare solutions fresh on the day of the experiment to minimize degradation. The stability of THP in solution can be affected by factors like pH, light, and temperature. Therefore, it is recommended to store the stock powder in a cool, dark, and dry place, and to protect prepared solutions from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No discernible behavioral effect after THP administration. | 1. Incorrect Dose: The selected dose may be too low to elicit a response. 2. Degraded THP: The THP solution may have degraded due to improper storage or preparation. 3. Administration Error: Improper injection technique (e.g., subcutaneous instead of intraperitoneal) may have occurred. | 1. Conduct a Dose-Response Study: Start with a range of doses reported in the literature and establish a dose-response curve for your specific behavioral paradigm. 2. Ensure Fresh Solution: Prepare fresh THP solutions for each experiment and protect them from light. 3. Verify Injection Technique: Ensure proper training on i.p. or ICV injection techniques. For i.p. injections, aspirate to check for accidental entry into the bladder or intestines. |
| High variability in behavioral responses between subjects. | 1. Individual Animal Differences: Biological variability in metabolism and sensitivity to THP. 2. Environmental Stressors: Inconsistent handling, noise, or lighting conditions can affect behavior. 3. Inconsistent Dosing: Inaccurate volume of injection or concentration of THP solution. | 1. Increase Sample Size: A larger number of animals per group can help to account for individual variability. 2. Standardize Experimental Conditions: Handle all animals consistently, and maintain a controlled environment (lighting, noise, temperature). 3. Calibrate Equipment: Ensure pipettes and syringes are properly calibrated for accurate dosing. |
| Unexpected or paradoxical behavioral effects. | 1. Dose-Dependent Biphasic Effects: Some compounds exhibit different effects at low versus high doses. 2. Off-Target Effects: THP may have effects on other neurotransmitter systems at higher concentrations. | 1. Widen the Dose Range: Test a broader range of doses to identify any biphasic or U-shaped dose-response curves. 2. Review Literature for Off-Target Effects: Investigate potential interactions of THP with other receptor systems that might explain the observed behavior. |
| Precipitation observed in the THP solution. | 1. Solubility Issues: The concentration of THP may exceed its solubility in the chosen vehicle. 2. pH of the Solution: The pH of the vehicle may not be optimal for THP solubility. | 1. Adjust Concentration or Vehicle: Consider using a co-solvent (with appropriate vehicle controls) or slightly warming the solution (if stability is not compromised). 2. Check and Adjust pH: Ensure the pH of the vehicle is within a range that maintains THP solubility. |
Data Presentation
Table 1: Dose-Response of Intraperitoneally (i.p.) Administered Tetrahydropapaveroline on Brain THP Levels in Rats
| Dose (mg/kg) | Mean Brain THP Level (pmol/g) |
| 0.10 | 3.1 |
| 1.0 | 25 |
| 5.0 | 95 |
| 10.0 | 126 |
Data synthesized from literature reports.
Table 2: Dose-Response of Intraperitoneally (i.p.) Administered Tetrahydropapaveroline on Monoamine Metabolites in Rat Brain
| Dose (mg/kg) | Effect on Homovanillic Acid (HVA) | Effect on 5-Hydroxyindoleacetic Acid (5-HIAA) |
| 8 | Investigated | Investigated |
| 60 | Investigated | Investigated |
Specific quantitative changes in HVA and 5-HIAA levels were assayed but not detailed in the abstract. The study supports the displacement of brain monoamines by THP.[6]
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of Tetrahydropapaveroline in Rats
-
Materials:
-
Tetrahydropapaveroline hydrochloride (THP-HCl)
-
Sterile 0.9% saline
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
-
Procedure:
-
Solution Preparation: On the day of the experiment, weigh the required amount of THP-HCl and dissolve it in sterile 0.9% saline to achieve the desired final concentration. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of THP-HCl in 1 mL of saline. Vortex briefly to ensure complete dissolution. Protect the solution from light.
-
Animal Handling and Dosing:
-
Weigh the rat to determine the correct injection volume.
-
Gently restrain the rat.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the THP solution slowly.
-
Withdraw the needle and return the rat to its home cage.
-
Monitor the animal for any adverse reactions.
-
-
Protocol 2: Intracerebroventricular (ICV) Injection of Tetrahydropapaveroline in Rats
-
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microinjection pump and Hamilton syringe
-
THP-HCl
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline
-
Dental cement
-
-
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates for the lateral ventricle (coordinates will vary based on rat strain and age), drill a small hole in the skull.
-
Lower the guide cannula to the desired depth and secure it with dental cement and skull screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before the injection.
-
-
ICV Injection:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula from the guide cannula.
-
Connect the injection cannula to the Hamilton syringe filled with the THP solution via tubing.
-
Insert the injection cannula into the guide cannula.
-
Infuse the THP solution at a slow, controlled rate (e.g., 0.5 µL/min) using the microinjection pump.
-
After the infusion is complete, leave the injection cannula in place for a minute to allow for diffusion.
-
Withdraw the injection cannula and replace it with the dummy cannula.
-
Return the rat to its home cage and monitor its behavior.
-
-
Visualizations
References
- 1. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. research.vt.edu [research.vt.edu]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Tetrahydropapaveroline and the blood-brain barrier in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Purity of Tetrahydropapaveroline Hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of commercially available Tetrahydropapaveroline (THP) hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining the purity of Tetrahydropapaveroline (THP) hydrobromide?
A1: The most common and reliable methods for assessing the purity of THP hydrobromide are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS), often coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).[1][2][3][4]
Q2: What are the potential impurities I should be aware of in commercial THP hydrobromide?
A2: Potential impurities can arise from the synthetic route or degradation. These may include residual starting materials from the Pictet-Spengler condensation (e.g., dopamine (B1211576) and 3,4-dihydroxyphenylacetaldehyde), oxidized forms of THP, and other related isoquinoline (B145761) alkaloids.[1] The presence of two catechol moieties in THP makes it susceptible to oxidation.[5]
Q3: My THP hydrobromide sample appears discolored (e.g., yellow or brown). Is it still usable?
A3: Discoloration often indicates oxidation or the presence of impurities. While it might still be usable for some applications, it is crucial to perform a thorough purity analysis using the methods described in this guide to determine the extent of degradation and the identity of the impurities before use in sensitive experiments. The stability of THP is pH-dependent, with instability increasing at a pH above 6.5.[1]
Q4: How should I properly store Tetrahydropapaveroline hydrobromide?
A4: THP hydrobromide should be stored in a well-sealed, amber vial to protect it from light and moisture, and kept refrigerated.[6] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to minimize oxidation.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Interaction of the basic nitrogen in THP with residual silanols on the silica (B1680970) backbone of the column.[7] 2. Inappropriate mobile phase pH. | 1. Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase.[8] 2. Use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the amine is protonated. 3. Use a column with end-capping or a base-deactivated column. |
| Poor Resolution of Impurity Peaks | 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. | 1. Optimize the mobile phase gradient and the ratio of organic solvent to aqueous buffer. 2. Try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl). |
| Variable Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Column degradation. | 1. Use a column oven to maintain a constant temperature. 2. Ensure accurate and consistent preparation of the mobile phase. 3. Flush the column properly after each use and replace if necessary. |
| No Peak Detected | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Injection issue. | 1. Set the UV detector to an appropriate wavelength for THP (e.g., 280-285 nm). 2. Prepare fresh sample solutions and protect from light. 3. Check the autosampler and injection syringe for proper functioning. |
NMR Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad Peaks in ¹H NMR | 1. Presence of paramagnetic impurities. 2. Sample aggregation. 3. Unstable sample temperature. | 1. Purify the sample further if significant paramagnetic species are suspected. 2. Use a more dilute solution or try a different solvent. 3. Allow the sample to equilibrate to the spectrometer's temperature before acquisition. |
| Unexpected Peaks in the Spectrum | 1. Presence of chemical impurities. 2. Residual solvent peaks. 3. Contamination from NMR tube or cap. | 1. Compare the spectrum to a reference spectrum of pure THP hydrobromide to identify impurity peaks. 2. Identify common NMR solvent peaks and subtract them from your analysis. 3. Use clean, high-quality NMR tubes and caps. |
| Poor Signal-to-Noise Ratio | 1. Insufficient sample concentration. 2. Too few scans acquired. | 1. Increase the sample concentration if possible. 2. Increase the number of scans to improve the signal-to-noise ratio. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a reverse-phase HPLC method for assessing the purity of THP hydrobromide.
Instrumentation and Parameters:
| Parameter | Specification |
| HPLC System | Agilent 1100/1200 series or equivalent with UV/DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 283 nm |
| Run Time | 25 minutes |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Procedure:
-
Standard Preparation: Prepare a stock solution of THP hydrobromide reference standard at 1 mg/mL in methanol. From this, prepare a working standard of 0.1 mg/mL in the initial mobile phase conditions (95:5 Mobile Phase A:B).
-
Sample Preparation: Prepare the commercial THP hydrobromide sample at a concentration of 0.1 mg/mL in the initial mobile phase conditions.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine the purity of the sample by calculating the area percentage of the main THP peak relative to the total area of all peaks detected in the chromatogram.
¹H NMR Spectroscopy for Structural Confirmation and Purity
This protocol provides a method for acquiring a ¹H NMR spectrum to confirm the structure of THP and identify potential impurities.
Instrumentation and Parameters:
| Parameter | Specification |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | Deuterated Methanol (Methanol-d₄) or DMSO-d₆ |
| Sample Concentration | 5-10 mg/mL |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Number of Scans | 16-64 |
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of THP hydrobromide and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Data Interpretation: Compare the obtained chemical shifts, multiplicities, and integrations with a reference spectrum or literature values for THP. The presence of significant unassigned peaks may indicate impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification
This protocol is for confirming the molecular weight of THP and identifying potential impurities.
LC Parameters: (Can be similar to the HPLC method above)
MS Parameters:
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or equivalent |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the THP hydrobromide sample (e.g., 10 µg/mL) in the initial mobile phase.
-
Analysis: Infuse the sample into the LC-MS system.
-
Data Interpretation: In the mass spectrum, look for the protonated molecule [M+H]⁺. For THP (C₁₆H₁₇NO₄, Molar Mass: 287.31 g/mol ), the expected m/z would be approximately 288.3.[9] Peaks at other m/z values could correspond to impurities.
References
- 1. Tetrahydropapaveroline (THP) for Neuroscience Research [benchchem.com]
- 2. Precise GC/MS assays for salsolinol and tetrahydropapaveroline: the question of artifacts and dietary sources and the influence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for the identification of tetrahydropapaveroline using the Pictet-Spengler condensation reaction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+/-)-TETRAHYDROPAPAVEROLINE HYDROBROMIDE | 16659-88-4 [amp.chemicalbook.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydropapaveroline - Wikipedia [en.wikipedia.org]
Validation & Comparative
Tetrahydropapaveroline vs. Salsolinol: A Comparative Analysis of Neurotoxic Effects
A detailed guide for researchers on the distinct mechanisms of two key endogenous neurotoxins implicated in neurodegenerative diseases.
Tetrahydropapaveroline (THP) and salsolinol (B1200041) are two dopamine-derived endogenous alkaloids that have garnered significant attention in the field of neurodegenerative research, particularly in the context of Parkinson's disease. Both compounds are structurally related to known neurotoxins and have been shown to exert toxic effects on dopaminergic neurons. However, the precise mechanisms and comparative potency of their neurotoxicity exhibit notable differences. This guide provides a comprehensive comparison of the neurotoxic effects of THP and salsolinol, supported by experimental data and detailed methodologies.
Overview of Neurotoxic Mechanisms
Tetrahydropapaveroline is formed from the condensation of dopamine (B1211576) with its own aldehyde metabolite, dopaldehyde.[1][2] Its neurotoxicity is largely attributed to its two catechol moieties, which make it highly susceptible to auto-oxidation.[1][3] This process generates reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and subsequent neuronal cell death.[3][4] Experimental evidence indicates that THP can induce apoptosis in neuronal cells and inhibit key enzymes involved in dopamine synthesis, such as tyrosine hydroxylase.
Salsolinol is synthesized via the Pictet-Spengler condensation of dopamine and acetaldehyde, a major metabolite of ethanol.[2] Its neurotoxic effects are also linked to the induction of oxidative stress and apoptosis.[5] However, recent studies have revealed more intricate signaling pathways, including the activation of the NLRP3 inflammasome and modulation of RNA m6A methylation. Interestingly, salsolinol may exhibit a biphasic effect, with some evidence suggesting neuroprotective properties at lower concentrations, while higher concentrations are clearly neurotoxic.
Quantitative Comparison of Neurotoxic Potency
The following table summarizes key quantitative data from various studies to provide a comparative view of the neurotoxic potential of tetrahydropapaveroline and salsolinol. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.
| Parameter | Tetrahydropapaveroline (THP) | Salsolinol | Cell Line | Reference |
| IC₅₀ (Cell Viability) | Not directly determined under comparable conditions. 15 µM induces apoptosis. | 34 µM (72h) | SH-SY5Y | [6] |
| Effect on Cell Viability | Concentration-dependent reduction. | 100 µM reduces viability by ~50% (72h) | SH-SY5Y | |
| Enzyme Inhibition (IC₅₀) | 153.9 µM (Tyrosine Hydroxylase) | Not reported | Bovine Adrenal | |
| Signaling Pathway Activation | 10 µM activates JNK and p38 MAPK | - | C6 Glioma | [4] |
Signaling Pathways in Neurotoxicity
The neurotoxic cascades initiated by THP and salsolinol involve distinct molecular players and pathways.
Tetrahydropapaveroline's primary mechanism is rooted in its chemical instability and propensity to generate oxidative stress. This leads to widespread cellular damage, including DNA fragmentation and the activation of stress-related kinase pathways.
References
- 1. Dopaminergic neurotoxins, 6,7-dihydroxy-1-(3', 4'-dihydroxybenzyl)-isoquinolines, cause different types of cell death in SH-SY5Y cells: apoptosis was induced by oxidized papaverolines and necrosis by reduced tetrahydropapaverolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative DNA damage and glioma cell death induced by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydropapaveroline, a dopamine-derived isoquinoline alkaloid, undergoes oxidation: implications for DNA damage and neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of dopamine biosynthesis by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tetrahydropapaveroline and MPP+ Toxicity in Dopaminergic Neurons: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the neurotoxic effects of Tetrahydropapaveroline (THP) and 1-methyl-4-phenylpyridinium (MPP+) on dopaminergic neurons. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively compare the mechanisms of toxicity, quantitative effects, and the underlying signaling pathways associated with these two key compounds in the study of Parkinson's disease models.
Executive Summary
Tetrahydropapaveroline (THP), an endogenous dopamine-derived alkaloid, and MPP+, the active metabolite of the neurotoxin MPTP, are both potent inducers of dopaminergic neuron degeneration. While both compounds exhibit toxicity through mechanisms involving mitochondrial dysfunction and oxidative stress, there are notable differences in their specific actions and the resulting cellular outcomes. This guide presents a side-by-side comparison of their effects on cell viability, dopamine (B1211576) transporter affinity, mitochondrial function, and the induction of cell death pathways, supported by detailed experimental protocols and visual diagrams of the key processes.
Data Presentation: Quantitative Comparison of THP and MPP+ Toxicity
The following tables summarize the key quantitative parameters of THP and MPP+ toxicity in dopaminergic neurons, primarily focusing on data from the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model.
| Parameter | Tetrahydropapaveroline (THP) | MPP+ | Cell Line/System | Key Findings |
| Cytotoxicity (IC50/TC50) | TC50: < 200 µM (for related cytotoxic derivatives)[1][2] | IC50: ~94 µM (72h)[3], ~500 µM (24h)[4] | SH-SY5Y | MPP+ cytotoxicity is well-characterized, while data for THP is often reported for its derivatives. Both are cytotoxic in the micromolar range. |
| Dopamine Transporter (DAT) Affinity (Ki) | ~41 µM | ~28 µM | HEK293 cells expressing DAT | Both compounds show a similar affinity for the dopamine transporter, suggesting a common mechanism of entry into dopaminergic neurons. |
| Mitochondrial Complex I Inhibition (IC50) | IC50 values for related tetrahydroisoquinoline derivatives range from < 100 µM to 22 mM[1][5] | ~4.1 mM[5] | Rat forebrain mitochondrial fragments | While both inhibit complex I, some THP-related compounds are more potent inhibitors than MPP+. |
| ATP Depletion | Markedly reduces ATP levels[6] | Induces ATP depletion[7] | SH-SY5Y | Both toxins disrupt cellular energy metabolism, a key factor in their toxicity. |
Mechanistic Overview: Shared and Divergent Pathways of Neurotoxicity
Both THP and MPP+ exert their toxic effects on dopaminergic neurons through a combination of mitochondrial impairment and the generation of reactive oxygen species (ROS), ultimately leading to cell death. However, the nuances of their mechanisms and the predominant form of cell death they induce may differ.
Shared Mechanisms:
-
Dopamine Transporter (DAT) Mediated Uptake: Both THP and MPP+ are substrates for the dopamine transporter, which facilitates their accumulation within dopaminergic neurons, contributing to their selective toxicity.
-
Mitochondrial Dysfunction: A primary target for both neurotoxins is the mitochondrial respiratory chain. They both inhibit Complex I, leading to a decrease in ATP synthesis and a disruption of cellular energy homeostasis.[7][8]
-
Oxidative Stress: The inhibition of mitochondrial respiration leads to the leakage of electrons and the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[9][10][11] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
Divergent Mechanisms and Cellular Fates:
A critical distinction in the toxic profiles of THP and MPP+ appears to lie in the ultimate mode of cell death they trigger.
-
MPP+ and Apoptosis: MPP+ is widely reported to induce apoptosis, or programmed cell death, in dopaminergic neurons.[12][13] This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[13][14]
-
THP and Necrosis vs. Apoptosis: Research suggests that THP itself may primarily induce necrosis, a form of cell death resulting from acute injury and characterized by a loss of membrane integrity. This has been linked to a marked reduction in cellular ATP levels.[6] In contrast, the oxidized form of THP, papaveroline, has been shown to induce apoptosis.[6] This suggests that the cellular redox state can influence the death pathway initiated by THP and its metabolites.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for comparing THP and MPP+ toxicity.
Caption: Comparative signaling pathways of THP and MPP+ toxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for dopaminergic neurons.
-
Culture Medium: Cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For toxicity studies, cells are seeded in appropriate well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of THP or MPP+. Treatment durations typically range from 24 to 72 hours.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the desired treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[15]
-
Measurement of Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)
-
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
Following treatment with THP or MPP+, the cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with DCFH-DA solution (typically 10-20 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
After incubation, the cells are washed again with PBS to remove excess probe.
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[5][16][17]
-
ROS production is typically expressed as a fold change relative to control cells.
-
Caspase Activity Assay (Fluorometric)
-
Principle: This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis. The assay utilizes a specific caspase substrate conjugated to a fluorophore. Cleavage of the substrate by the active caspase releases the fluorophore, resulting in a measurable increase in fluorescence.
-
Procedure:
-
After treatment, cells are lysed to release their intracellular contents.
-
The cell lysate is then incubated with a reaction buffer containing the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).
-
The mixture is incubated at 37°C for 1-2 hours, protected from light.
-
The fluorescence is measured using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[18][19]
-
Caspase activity is often expressed as a fold increase over untreated control cells.
-
Conclusion
Both Tetrahydropapaveroline and MPP+ are valuable tools for studying the mechanisms of dopaminergic neurodegeneration. While they share common toxic pathways, including uptake via the dopamine transporter and induction of mitochondrial dysfunction and oxidative stress, they may differ in the predominant cell death modality they induce. MPP+ is strongly associated with apoptosis, whereas THP's effect may be more nuanced, potentially leading to necrosis under conditions of severe ATP depletion. Further direct comparative studies are warranted to fully elucidate the subtle yet critical differences in their neurotoxic profiles. This guide provides a foundational framework for researchers to design and interpret experiments aimed at unraveling the complexities of dopaminergic neuron loss in neurodegenerative diseases.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Cytotoxicity of 17 tetrahydroisoquinoline derivatives in SH-SY5Y human neuroblastoma cells is related to mitochondrial NADH-ubiquinone oxidoreductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dopaminergic neurotoxins, 6,7-dihydroxy-1-(3', 4'-dihydroxybenzyl)-isoquinolines, cause different types of cell death in SH-SY5Y cells: apoptosis was induced by oxidized papaverolines and necrosis by reduced tetrahydropapaverolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MPTP, MPP+ and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Generation of reactive oxygen species in 1-methyl-4-phenylpyridinium (MPP+) treated dopaminergic neurons occurs as an NADPH oxidase-dependent two-wave cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensatory caspase activation in MPP+-induced cell death in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protection of Dopaminergic Cells from MPP+-Mediated Toxicity by Histone Deacetylase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell cycle and enzymatic activity alterations induced by ROS production in human neuroblastoma cells SH-SY5Y exposed to Fumonisin B1, Ochratoxin A and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. promega.es [promega.es]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparison Guide: In Vivo vs. In Vitro Effects of Tetrahydropapaveroline on Pituitary Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Tetrahydropapaveroline (THPV), an isoquinoline (B145761) alkaloid, on pituitary function as observed in in vivo and in vitro experimental settings. The data presented herein is synthesized from published research to highlight the compound's mechanism of action and its differential effects depending on the biological context.
Overview of Tetrahydropapaveroline (THPV)
Tetrahydropapaveroline (THPV) is a dopamine-derived alkaloid that has been studied for its interactions with neuroendocrine systems.[1][2] Its structural similarity to dopamine (B1211576) suggests potential activity at dopamine receptors, which are critical in the regulation of pituitary hormone secretion, particularly prolactin (PRL) from anterior pituitary lactotrophs.[3] The primary regulatory pathway involves dopamine, released from the hypothalamus, binding to D2 receptors on lactotrophs to inhibit prolactin secretion.[3] THPV has been shown to interact with both dopamine and opiate receptors.[4]
Comparative Data: In Vivo vs. In Vitro Effects
The functional effects of THPV on pituitary prolactin secretion show a notable divergence between studies conducted in living organisms (in vivo) and those in isolated cell cultures (in vitro).
| Parameter | In Vivo Effect (in freely moving male rats) | In Vitro Effect (in cultured rat anterior pituitary cells) | Primary Mechanism of Action | Reference |
| Effect on Prolactin | Increases plasma prolactin levels several-fold. | Blocks dopamine-induced inhibition of prolactin secretion. | Dopamine D2 Receptor Antagonism | [4] |
| Interaction with Dopamine | The stimulatory effect on prolactin is attenuated by co-administration of dopamine. | Reverses the inhibitory effect of dopamine on prolactin release. | Competitive antagonism at the D2 receptor | [4] |
| Interaction with Opiates | Prolactin-releasing effect is not altered by the opiate antagonist naloxone. | Not reported in this context, but shows affinity for opiate receptors. | Primarily dopaminergic at the pituitary | [4] |
Interpretation:
-
In Vivo , the administration of THPV leads to a significant increase in circulating prolactin.[4] This outcome is consistent with the blockade of the tonic inhibitory signal from hypothalamic dopamine on the pituitary. By acting as a dopamine antagonist, THPV effectively "releases the brake" on prolactin secretion, leading to elevated plasma levels.[4]
-
In Vitro , THPV's role as a dopamine antagonist is demonstrated more directly.[4] When pituitary cells are cultured and treated with dopamine, their prolactin secretion is suppressed. The addition of THPV counteracts this suppression, restoring prolactin release.[4] This confirms that THPV's site of action is at the pituitary D2 receptor, where it competes with dopamine.[4]
Signaling Pathway and Experimental Workflows
Visual representations of the underlying mechanisms and experimental designs provide a clearer understanding of the observed effects.
Caption: Signaling pathway of dopamine-mediated inhibition of prolactin secretion and the antagonistic action of THPV.
References
- 1. Tetrahydropapaveroline: an alkaloid metabolite of dopamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolactin and dopamine: what is the connection? A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dopamine Dynamics: A Comparative Analysis of Tetrahydropapaveroline and Its Derivatives in Dopamine Uptake Inhibition
For Immediate Release
A deep dive into the inhibitory effects of tetrahydropapaveroline and its derivatives on the dopamine (B1211576) transporter provides critical insights for neurodegenerative disease research and drug development. This guide offers a comparative analysis of their potencies, supported by experimental data and detailed methodologies.
In the intricate landscape of neurochemical signaling, the regulation of dopamine levels is paramount for maintaining cognitive function, motor control, and emotional stability. The dopamine transporter (DAT) plays a crucial role in this process by reabsorbing dopamine from the synaptic cleft. The dysregulation of this transporter is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease. Tetrahydropapaveroline (THP), a dopamine-derived isoquinoline (B145761) alkaloid, and its derivatives have emerged as compounds of significant interest due to their potential interaction with the dopaminergic system. This report provides a comprehensive comparison of the dopamine uptake inhibition properties of THP and its key derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Comparative Inhibitory Potency
The inhibitory effects of tetrahydropapaveroline and its derivatives on dopamine uptake are primarily mediated by their interaction with the dopamine transporter. The potency of this inhibition is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity and more potent inhibition.
A key study by Maruyama et al. (1998) provides a direct comparison of the inhibitory activities of THP and three of its derivatives using human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter. The results, summarized in the table below, reveal that the derivatives exhibit a range of potencies, with 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ) demonstrating the strongest inhibition among the tested compounds.
| Compound | Chemical Structure | Ki (μM)[1] |
| Tetrahydropapaveroline (THP) | 1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | 41 |
| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | 1-benzyl-1,2,3,4-tetrahydroisoquinoline | 35 |
| 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ) | 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 23 |
| 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline (6,7 DHBnTIQ) | 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline | 93 |
Note: The Ki values were determined through competitive binding assays with [3H]dopamine.
Experimental Protocols
The determination of the inhibitory potency of these compounds relies on robust and reproducible experimental methodologies. A standard in vitro dopamine uptake inhibition assay was utilized to obtain the data presented above.
Dopamine Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of test compounds on the dopamine transporter.
Cell Culture:
-
Human embryonic kidney (HEK-293) cells stably transfected with the human dopamine transporter (hDAT) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
Cell Plating: HEK-293-hDAT cells are seeded into 24- or 48-well plates and allowed to reach approximately 90-95% confluency.
-
Preparation of Assay Buffer: A Krebs-Ringer-HEPES buffer (KRH) is prepared containing: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM HEPES, and 10 mM glucose, with the pH adjusted to 7.4.
-
Pre-incubation: The cell culture medium is aspirated, and the cells are washed twice with warm KRH buffer. The cells are then pre-incubated for 10-15 minutes at 37°C with KRH buffer containing various concentrations of the test compounds (e.g., THP and its derivatives).
-
Initiation of Uptake: Dopamine uptake is initiated by adding a fixed concentration of [3H]dopamine (e.g., 10-20 nM) to each well.
-
Incubation: The plates are incubated for a short period (typically 5-10 minutes) at 37°C. This incubation time should be within the linear range of dopamine uptake.
-
Termination of Uptake: The uptake reaction is terminated by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: The cells are lysed by adding a lysis buffer (e.g., 1% sodium dodecyl sulfate).
-
Quantification: The radioactivity in the cell lysates is measured using a liquid scintillation counter.
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent dopamine uptake inhibitor (e.g., GBR12909 or cocaine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that inhibits 50% of the specific [3H]dopamine uptake, is determined by non-linear regression analysis of the concentration-response curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the dopamine transporter.
Visualizing the Mechanism of Action
To better understand the process of dopamine uptake and its inhibition, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Dopamine signaling at the synapse and inhibition by THP.
Caption: Workflow of the in vitro dopamine uptake inhibition assay.
Conclusion
The comparative analysis of tetrahydropapaveroline and its derivatives reveals significant differences in their ability to inhibit the dopamine transporter. The derivative 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ) stands out as the most potent inhibitor among the tested compounds, with a Ki value of 23 µM.[1] This suggests that the presence and position of hydroxyl groups on the benzyl (B1604629) moiety play a crucial role in the affinity of these compounds for the dopamine transporter.
This research underscores the potential of these isoquinoline alkaloids as scaffolds for the development of novel therapeutic agents targeting the dopaminergic system. Further investigation into the structure-activity relationships of these and other derivatives is warranted to design more potent and selective inhibitors of the dopamine transporter, which could have implications for the treatment of Parkinson's disease and other dopamine-related disorders. The detailed experimental protocol provided here serves as a valuable resource for researchers in the field to conduct further comparative studies.
References
A Comparative Guide to the Neuroprotective Efficacy of Antioxidants Against Tetrahydropapaveroline-Induced Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of various antioxidants against the neurotoxicity induced by Tetrahydropapaveroline (THP). THP, a dopamine-derived endogenous alkaloid, is implicated in the pathophysiology of Parkinson's disease and alcohol dependence, primarily through mechanisms involving oxidative stress.[1][2] This document summarizes the current understanding of THP-induced neurotoxicity and evaluates the protective potential of different classes of antioxidants, supported by experimental methodologies.
The Neurotoxic Landscape of Tetrahydropapaveroline (THP)
Tetrahydropapaveroline is a neurotoxic compound that readily undergoes oxidation due to its two catechol moieties.[2][3] This process generates reactive oxygen species (ROS) and o-quinone intermediates, leading to a cascade of detrimental cellular events.[2][3] The primary mechanisms of THP-induced neurotoxicity include:
-
Oxidative Stress: The excessive production of ROS overwhelms the cell's endogenous antioxidant defenses, leading to damage of lipids, proteins, and DNA.[3]
-
Mitochondrial Dysfunction: THP has been shown to inhibit mitochondrial respiration, compromising cellular energy production and further exacerbating ROS generation.
-
Apoptosis Induction: THP triggers programmed cell death by activating stress-activated protein kinase pathways, specifically c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[3]
Comparative Analysis of Antioxidant Neuroprotection
While a broad range of antioxidants have been studied for their neuroprotective properties, direct comparative studies against THP-induced toxicity are limited.[4][5][6][7][8][9][10][11][12][13][14][15][16][17] The following tables summarize the known and potential efficacy of different antioxidant classes based on available data and their established mechanisms of action.
Table 1: Comparison of Neuroprotective Efficacy of Antioxidant Classes against THP Toxicity
| Antioxidant Class | Examples | Reported/Potential Efficacy against THP-Induced Cell Death | Key Mechanisms of Action |
| Thiol-Based Antioxidants | N-acetyl-L-cysteine (NAC), Glutathione (B108866) (GSH) | Demonstrated Efficacy: NAC has been shown to prevent the reduction in cell viability caused by THP.[3][18] | Directly scavenge ROS; Precursors to glutathione synthesis, a major intracellular antioxidant.[13][19] |
| Vitamins | Vitamin C (Ascorbic Acid), Vitamin E (α-tocopherol) | Potential Efficacy (Inferred): While not directly tested against THP, they are known to protect against oxidative stress-induced neuronal death.[19][20][21][22] | Vitamin C is a potent water-soluble ROS scavenger; Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[13][22] |
| Polyphenols | Flavonoids (e.g., Quercetin), Resveratrol, Curcumin | Potential Efficacy (Inferred): Possess strong antioxidant and anti-inflammatory properties with demonstrated neuroprotective effects in various models of neurodegeneration.[4][5][6][8][9][11][23] | ROS scavenging; Modulation of cell signaling pathways, including those involved in inflammation and apoptosis.[4][6][13] |
Table 2: Summary of Proposed Neuroprotective Mechanisms of Antioxidants
| Antioxidant | Proposed Mechanism(s) of Action against THP Toxicity |
| N-acetyl-L-cysteine (NAC) | - Replenishes intracellular glutathione (GSH) levels. - Directly scavenges reactive oxygen species (ROS).[3][18] - May inhibit the activation of JNK and p38 MAPK pathways. |
| Vitamin C | - Scavenges aqueous-phase ROS, including superoxide (B77818) and hydroxyl radicals. - Regenerates Vitamin E from its radical form.[13] |
| Vitamin E | - Protects cellular membranes from lipid peroxidation by scavenging lipid peroxyl radicals.[13] |
| Polyphenols | - Directly scavenge a wide range of ROS. - Chelate metal ions involved in ROS generation. - Modulate pro-survival and anti-apoptotic signaling pathways.[4][6][13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the neuroprotective effects of antioxidants against THP-induced toxicity.
Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment with Antioxidants: Treat the cells with various concentrations of the antioxidant compounds for 1-2 hours.
-
Induction of Toxicity: Add THP to the wells at a final concentration known to induce significant cell death (e.g., 50-100 µM). Include control wells with untreated cells and cells treated with THP alone.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS levels.
-
Cell Treatment: Seed and treat cells with antioxidants and THP as described in the MTT assay protocol.
-
Loading with DCFH-DA: After the treatment period, remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Express ROS levels as a percentage of the THP-treated control.
Western Blotting for JNK and p38 MAPK Activation
This technique is used to detect the phosphorylation (activation) of JNK and p38 MAPK.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated p38 (p-p38), total p38, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizing the Pathways and Processes
The following diagrams illustrate the signaling pathway of THP-induced neurotoxicity and a typical experimental workflow for evaluating neuroprotective agents.
Caption: Signaling pathway of THP-induced neurotoxicity and antioxidant intervention.
Caption: Experimental workflow for assessing antioxidant neuroprotection against THP.
Conclusion
Tetrahydropapaveroline poses a significant neurotoxic threat, primarily through the induction of oxidative stress and the activation of apoptotic signaling pathways. Antioxidants, particularly thiol-based compounds like N-acetyl-L-cysteine, have demonstrated a clear protective effect against THP-induced cell death in vitro.[3][18] While direct comparative data for other antioxidants such as vitamins and polyphenols against THP are not yet available, their well-established roles in combating oxidative stress suggest they are promising candidates for further investigation. The experimental protocols and pathways outlined in this guide provide a framework for future research aimed at validating and comparing the neuroprotective efficacy of a wider range of antioxidants, ultimately contributing to the development of novel therapeutic strategies for neurodegenerative diseases.
References
- 1. Mechanism of DNA damage and apoptosis induced by tetrahydropapaveroline, a metabolite of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative DNA damage and glioma cell death induced by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Polyphenols: A Modulatory Action on Neurotransmitter Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. carusogiuseppe.net [carusogiuseppe.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotection and antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]
- 16. In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of dopamine biosynthesis by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of N-acetyl cysteine, vitamin E and vitamin C on liver glutathione levels following amiodarone treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cannabidiol and (−)Δ9-tetrahydrocannabinol are neuroprotective antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-Acetylcysteine, vitamin C and vitamin E diminish homocysteine thiolactone-induced apoptosis in human promyeloid HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of Antioxidant Supplementation on NET Formation Induced by LPS In Vitro; the Roles of Vitamins E and C, Glutathione, and N-acetyl Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
Cross-Study Validation of Tetrahydropapaveroline's Role in Alcohol Consumption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key studies investigating the role of Tetrahydropapaveroline (THP), a dopamine-derived alkaloid, in modulating alcohol consumption. The following sections present quantitative data from pivotal experiments, detail the methodologies employed, and visualize the proposed biological pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development for alcohol use disorder (AUD).
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on the effect of THP administration on alcohol intake in animal models. These studies consistently demonstrate that central administration of THP can induce a significant and lasting increase in voluntary alcohol consumption in rats, a species that typically avoids alcohol.
Table 1: Effects of Intracerebroventricular (ICV) THP Infusion on Alcohol Consumption
| Study | Animal Model | THP Dose/Regimen | Key Findings |
| Myers & Melchior (1977)[1] | Rats | Continuous ICV infusion for 12 days | Within 3-6 days, rats began to drink excessive amounts of alcohol (3-30% concentrations), accompanied by withdrawal-like symptoms. |
| Duncan & Deitrich (1980)[2] | Sprague-Dawley and Long-Evans rats | ICV infusion | Confirmed that THP infusion leads to a long-lasting increase in alcohol intake (up to 10 months). Doses of 104 nmoles/day were found to be inhibitory to alcohol drinking. |
| Bodgan et al. (2003)[3] | Sprague-Dawley rats | Intraventricular injection of racemic THP (0.65 or 1.3 µg/µl) or R-(+)-THP (0.66 or 1.4 µg/µl) | Lower doses of both racemic and R-(+)-THP significantly increased voluntary alcohol intake. Higher doses did not significantly alter alcohol preference. |
Table 2: Effects of Direct Brain Microinjection of THP on Alcohol Consumption
| Study | Animal Model | THP Dose | THP-Sensitive Brain Regions | Key Findings |
| Myers & Privette (1989)[4] | Sprague-Dawley rats | 25, 50, or 250 ng | Substantia nigra, reticular formation, medial lemniscus, zona incerta, medial forebrain bundle, nucleus accumbens, olfactory tubercle, lateral septum, preoptic area, stria terminalis, rostral hippocampus | A 25 ng dose was most effective, inducing alcohol self-selection in 81% of injection sites. THP-reactive sites overlapped with dopaminergic pathways. |
Table 3: Interaction of THP-Induced Alcohol Drinking with the Opioid System
| Study | Animal Model | Treatment | Key Findings |
| Amit et al. (1982)[5] | Sprague-Dawley and Long-Evans rats | Naloxone (opioid antagonist) administration (1.5-3.0 mg/kg/day) in THP-induced high-drinking rats | Naloxone suppressed alcohol intake by 20-45%. In "high drinking" rats, intake was reduced from 6.2 g/kg/day to 3.7 g/kg/day. |
Experimental Protocols
The methodologies detailed below are representative of the key experiments conducted to evaluate the role of THP in alcohol consumption.
Intracerebroventricular (ICV) Cannulation and Infusion
This surgical procedure is fundamental to the central administration of THP in the cited studies.
-
Animal Subjects: Adult male rats (e.g., Sprague-Dawley, Long-Evans strains) are typically used.
-
Anesthesia: Animals are anesthetized using a suitable agent (e.g., sodium pentobarbital).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic apparatus to ensure precise targeting of the cerebral ventricles. A guide cannula is surgically implanted into a lateral cerebral ventricle.
-
Recovery: A post-operative recovery period is allowed before the commencement of the experiment.
-
Infusion: THP, dissolved in an artificial cerebrospinal fluid (CSF) vehicle, is infused through the cannula. Infusions can be continuous (via an osmotic minipump) or intermittent (manual injections).
Voluntary Alcohol Self-Administration Paradigm
This behavioral paradigm is used to assess an animal's preference for alcohol.
-
Housing: Animals are individually housed with free access to food and two drinking bottles.
-
Choice Presentation: One bottle contains water, and the other contains an ethanol (B145695) solution.
-
Concentration Gradient: The concentration of the ethanol solution is typically increased incrementally over several days (e.g., from 3% to 30% v/v) to overcome initial taste aversion.[1]
-
Data Collection: The volume of fluid consumed from each bottle is measured daily to calculate the amount of alcohol consumed (g/kg of body weight) and the preference ratio (volume of alcohol solution consumed / total volume of fluid consumed).
-
THP Administration: THP or a vehicle control is administered (e.g., via ICV infusion) before and/or during the alcohol self-administration period to assess its effect on drinking behavior.
Direct Microinjection into Specific Brain Regions
This technique allows for the identification of specific neural substrates mediating THP's effects.
-
Cannula Implantation: Similar to ICV cannulation, guide cannulae are stereotaxically implanted to target specific brain regions (e.g., nucleus accumbens, ventral tegmental area).[4]
-
Microinjection: A smaller injection cannula is inserted through the guide cannula to deliver a precise volume of THP solution (typically in the nanoliter to microliter range) directly into the target brain region.[4]
-
Behavioral Testing: The effect of the microinjection on voluntary alcohol consumption is then assessed using the self-administration paradigm described above.
Visualizations
The following diagrams illustrate the proposed signaling pathways and a generalized experimental workflow based on the reviewed literature.
Caption: Proposed mechanism of THP formation and its influence on alcohol consumption.
Caption: Generalized workflow for studying THP's effect on alcohol consumption.
Concluding Remarks
The body of evidence from the foundational studies strongly suggests that tetrahydropapaveroline can act as a powerful endogenous compound that promotes alcohol consumption in animal models. The convergence of findings across different laboratories and experimental designs, particularly the induction of a long-lasting preference for alcohol via central administration of THP, provides a compelling, albeit dated, cross-study validation of its role.
The primary mechanism appears to involve the modulation of the brain's dopaminergic reward pathways, with a potential contribution from the opioid system. The specific brain regions identified as sensitive to THP are integral components of these reward circuits.
For drug development professionals, these findings highlight a potentially important, yet under-explored, endogenous pathway in the pathophysiology of alcohol use disorder. While THP itself is unlikely to be a therapeutic agent due to its effects, understanding its formation and mechanism of action could unveil novel targets for the development of pharmacotherapies aimed at reducing alcohol craving and consumption. Further research, employing modern neurobiological techniques, is warranted to fully elucidate the signaling cascades initiated by THP and to validate these findings in more diverse and contemporary preclinical models. The lack of human studies remains a significant gap in the translation of this research.
References
- 1. Alcohol drinking: abnormal intake caused by tetrahydropapaveroline in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A critical evaluation of tetrahydroisoquinoline induced ethanol preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A re-evaluation of the role of tetrahydropapaveroline in ethanol consumption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A neuroanatomical substrate for alcohol drinking: identification of tetrahydropapaveroline (THP)-reactive sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naloxone alters alcohol drinking induced in the rat by tetrahydropapaveroline (THP) infused ICV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrahydropapaveroline and Other Dopamine Precursors in Dopamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetrahydropapaveroline (THP) and traditional dopamine (B1211576) precursors—L-DOPA and L-Tyrosine—on dopamine metabolism. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Introduction to Dopamine Precursors and Tetrahydropapaveroline
Dopamine, a critical neurotransmitter, is synthesized in the brain from amino acid precursors. L-Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase (TH), the rate-limiting step in this pathway. L-DOPA is then converted to dopamine by DOPA decarboxylase.[1][2][3] L-DOPA and L-Tyrosine are well-established dopamine precursors used in research and clinical settings to increase dopamine levels.[4][5]
Tetrahydropapaveroline (THP), also known as norlaudanosoline, is an endogenous isoquinoline (B145761) alkaloid formed from the condensation of dopamine with its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL).[6] Unlike L-DOPA and L-Tyrosine, which serve as building blocks for dopamine, THP has been shown to exhibit inhibitory effects on dopamine synthesis.[7]
Comparative Effects on Dopamine Metabolism
The following tables summarize the quantitative effects of THP, L-DOPA, and L-Tyrosine on key aspects of dopamine metabolism based on available experimental data.
Table 1: Effect on Tyrosine Hydroxylase (TH) Activity
| Compound | Effect on TH Activity | IC50 / Ki Value | Experimental Model | Reference |
| Tetrahydropapaveroline (THP) | Inhibitory (uncompetitive with L-Tyrosine) | IC50: 153.9 µM; Ki: 0.30 mM | Bovine Adrenal TH | [7] |
| L-DOPA | Precursor, does not directly inhibit TH | Not Applicable | Not Applicable | [1] |
| L-Tyrosine | Substrate for TH | Not Applicable | Not Applicable | [1] |
Table 2: Effect on Intracellular Dopamine Levels
| Compound | Concentration | % Change in Dopamine Levels | Experimental Model | Reference |
| Tetrahydropapaveroline (THP) | 10 µM | ↓ 21.3% | PC12 Cells | [7] |
| L-DOPA | 20-50 µM | ↑ (Dose-dependent) | PC12 Cells | [7] |
| L-Tyrosine | Supplementation | ↑ (Dependent on neuronal activity) | Rat Striatum & Prefrontal Cortex | [8] |
Table 3: In Vivo Effects on Dopamine and Metabolites
| Compound | Administration | Effect on Extracellular Dopamine | Effect on Dopamine Metabolites (DOPAC/HVA) | Experimental Model | Reference |
| Tetrahydropapaveroline (THP) | 8 and 60 mg/kg, i.p. | May displace monoamines | Increased HVA levels | Rat Brain | [9] |
| L-DOPA | 20 mg/kg, i.p. | ↑ ~60% from baseline | ↑ (Dose-dependent) | Rat Striatum (Microdialysis) | [10] |
| L-DOPA | 100 mg/kg, i.p. | ↑ ~800% from baseline | ↑ (Dose-dependent) | Rat Striatum (Microdialysis) | [10] |
Signaling Pathways and Experimental Workflows
Dopamine Synthesis Pathway
The following diagram illustrates the primary pathway for dopamine synthesis and the points of action for L-Tyrosine, L-DOPA, and the inhibitory effect of THP.
Experimental Workflow: In Vitro Analysis of Dopamine Metabolism
This diagram outlines a typical experimental workflow for comparing the effects of THP and dopamine precursors on dopamine metabolism in a cell culture model.
Detailed Experimental Protocols
Determination of Dopamine and its Metabolites by HPLC-ECD
This protocol is adapted from standard methods for the analysis of monoamines in brain tissue or cell culture samples.[11][12][13]
Objective: To quantify the levels of dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD).
-
C18 reverse-phase column.
-
Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent and methanol).
-
Perchloric acid (PCA) solution (0.1 M).
-
Standards for dopamine, DOPAC, and HVA.
-
Microcentrifuge tubes.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation (Brain Tissue):
-
Dissect the brain region of interest (e.g., striatum) on ice.
-
Homogenize the tissue in a known volume of ice-cold 0.1 M PCA.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Sample Preparation (Cell Culture):
-
Collect the cell culture medium and add PCA to a final concentration of 0.1 M.
-
For intracellular analysis, wash the cells with ice-cold PBS, then lyse them in 0.1 M PCA.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard mixture of dopamine, DOPAC, and HVA to determine their retention times and generate a standard curve.
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify the peaks corresponding to dopamine, DOPAC, and HVA by comparing their retention times and peak areas to the standard curve.
-
-
Data Analysis:
-
Calculate the concentration of each analyte in the samples based on the standard curve.
-
Normalize the results to the amount of protein in the sample (for tissue or cell lysates) or the volume of the medium.
-
Tyrosine Hydroxylase (TH) Activity Assay
This protocol is based on methods that measure the conversion of a radiolabeled substrate.[14]
Objective: To determine the rate of L-DOPA production from L-Tyrosine by TH.
Materials:
-
[³H]-L-Tyrosine.
-
Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), FeSO4.
-
DOPA decarboxylase inhibitor (e.g., NSD-1015).
-
Tissue or cell homogenate containing TH.
-
Trichloroacetic acid (TCA).
-
Activated alumina (B75360).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction buffer containing the necessary cofactors and the DOPA decarboxylase inhibitor.
-
Add the tissue or cell homogenate to the reaction mixture.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding [³H]-L-Tyrosine.
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding ice-cold TCA.
-
-
Isolation of [³H]-L-DOPA:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Add activated alumina to the supernatant to selectively adsorb the catecholamines, including the newly synthesized [³H]-L-DOPA.
-
Wash the alumina several times with water to remove any unbound [³H]-L-Tyrosine.
-
-
Quantification:
-
Elute the [³H]-L-DOPA from the alumina with an acidic solution (e.g., 0.2 M HCl).
-
Add the eluate to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-L-DOPA produced based on the specific activity of the [³H]-L-Tyrosine.
-
Express the TH activity as pmol of L-DOPA formed per minute per mg of protein.
-
Summary and Conclusion
The available evidence indicates that Tetrahydropapaveroline acts as an inhibitor of dopamine synthesis, primarily through its action on tyrosine hydroxylase.[7] This is in stark contrast to L-DOPA and L-Tyrosine, which serve as direct and indirect precursors, respectively, to increase dopamine production.[4][5] While THP has been shown to displace monoamines in vivo, its primary effect on the dopamine synthesis pathway appears to be inhibitory.[9]
For researchers investigating dopamine metabolism, it is crucial to consider the distinct mechanisms of these compounds. L-DOPA and L-Tyrosine are appropriate for studies aiming to enhance dopamine levels, while THP can be utilized as a tool to probe the consequences of reduced dopamine synthesis. Further comparative studies are warranted to directly quantify the in vivo effects of these compounds on dopamine turnover and release in the same experimental models. This will provide a more comprehensive understanding of their relative impacts on dopaminergic neurotransmission.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrosine hydroxylase and regulation of dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]
- 5. labme.ai [labme.ai]
- 6. Tetrahydropapaveroline: an alkaloid metabolite of dopamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of dopamine biosynthesis by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased dopamine availability magnifies nicotine effects on cognitive control: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of tetrahydropapaveroline on dopamine and 5-hydroxytryptamine metabolism in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 12. besjournal.com [besjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. A rapid assay for tyrosine hydroxylase activity, an indicator of chronic stress in laboratory and domestic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Clinical Relevance of Tetrahydropapaveroline: A Comparative Guide Based on Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the clinical relevance of Tetrahydropapaveroline (THP) findings from animal models, offering an objective comparison of its performance with alternative compounds and supported by available experimental data. THP, an isoquinoline (B145761) alkaloid formed from dopamine (B1211576), has garnered interest for its potential roles in addiction and neurological disorders. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying biological pathways to aid in the assessment of its therapeutic potential.
Executive Summary
Tetrahydropapaveroline (THP) presents a complex pharmacological profile with potential implications for both therapeutic intervention and neurotoxicity. Animal and in vitro studies have demonstrated its ability to modulate the dopaminergic system, a key pathway in reward and motor control. Specifically, THP has been shown to inhibit both the synthesis and reuptake of dopamine. Its administration in animal models has been linked to an increase in alcohol consumption, suggesting a potential role in the neurobiology of addiction. However, the clinical translation of these findings is hampered by a lack of direct comparative studies with clinically approved drugs and a clear understanding of its neurotoxic potential at therapeutic doses. This guide aims to consolidate the existing preclinical data to facilitate a clearer understanding of THP's potential and limitations.
Data Presentation: Quantitative Analysis of THP's Molecular Targets
The following tables summarize the key quantitative data from in vitro studies, providing a basis for comparing the potency of THP and its derivatives at their primary molecular targets.
| Compound | Target | Assay Type | Species | IC50 (µM) | Ki (µM) | Reference |
| Tetrahydropapaveroline (THP) | Tyrosine Hydroxylase (TH) | Enzyme Activity Assay | Bovine | 153.9 | 300 (uncompetitive) | [1] |
| Tetrahydropapaveroline (THP) | Dopamine Transporter (DAT) | [3H]DA Uptake Inhibition | Human (HEK293 cells) | - | ~41 | [2] |
Table 1: Inhibitory Activity of Tetrahydropapaveroline on Key Dopamine System Components. This table highlights THP's dual action on both dopamine synthesis and reuptake.
| Compound | Target | Ki (µM) for [3H]DA Uptake Inhibition | Reference |
| Tetrahydropapaveroline (THP) | Dopamine Transporter (DAT) | ~41 | [2] |
| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Dopamine Transporter (DAT) | ~35 | [2] |
| 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ) | Dopamine Transporter (DAT) | ~23 | [2] |
| 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline (6,7 DHBnTIQ) | Dopamine Transporter (DAT) | ~93 | [2] |
| 1-methyl-4-phenylpyridinium ion (MPP+) | Dopamine Transporter (DAT) | ~28 | [2] |
Table 2: Comparative Inhibitory Potency of THP and Its Derivatives on the Dopamine Transporter. This table provides a structure-activity relationship context for THP's interaction with DAT, comparing it to a known neurotoxin that utilizes DAT for entry into neurons.
Experimental Protocols: Key Methodologies in THP Animal Research
Understanding the experimental context is crucial for interpreting the findings from animal models. Below are detailed methodologies from key studies investigating the effects of THP.
Protocol 1: Induction of Alcohol Consumption in Rats
-
Objective: To assess the effect of intracerebroventricular (ICV) administration of THP on voluntary alcohol consumption in rats.
-
Animal Model: Male Sprague-Dawley or Long-Evans rats with permanently implanted ICV cannulae.
-
Drug Administration: THP was infused ICV for up to 14 days, either chronically or acutely once daily.
-
Behavioral Assessment: A two-bottle choice procedure was used to determine alcohol preference, with the concentration of alcohol incrementally increased from 3% to 30% over a 12-day period.
-
Outcome Measures: The volume of alcohol and water consumed was recorded daily to calculate total alcohol intake (g/kg) and preference ratio.
-
Key Finding: ICV infusion of THP was found to induce a significant increase in voluntary alcohol intake in rats[3].
Protocol 2: Attenuation of THP-Induced Alcohol Drinking by Naloxone (B1662785)
-
Objective: To investigate the role of the opioid system in THP-induced alcohol consumption.
-
Animal Model: Male Sprague-Dawley or Long-Evans rats that had previously shown a significant increase in alcohol intake following ICV THP administration.
-
Drug Administration: Naloxone was administered subcutaneously (s.c.) at total daily doses ranging from 1.5 to 3.0 mg/kg for three consecutive days. Each rat served as its own control, receiving saline injections on a separate occasion.
-
Behavioral Assessment: Voluntary alcohol consumption at the rat's predetermined preferred concentration was measured.
-
Outcome Measures: The amount of alcohol consumed (g/kg/day) during naloxone treatment was compared to the baseline and saline control periods.
-
Key Finding: Naloxone administration significantly suppressed alcohol intake in rats with THP-induced high alcohol consumption, suggesting an interaction between THP's effects and the endogenous opioid system[3].
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biological pathways affected by THP and a typical experimental workflow for evaluating its effects on alcohol consumption.
Caption: THP's dual inhibitory action on the dopamine pathway.
Caption: Workflow for THP-induced alcohol consumption studies.
Discussion and Clinical Relevance
The findings from animal models suggest that Tetrahydropapaveroline (THP) has a tangible impact on the dopaminergic system, a critical player in both the pathophysiology of Parkinson's disease and the development of addiction. Its ability to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, and the dopamine transporter, responsible for dopamine reuptake, points to a complex modulatory role.
The induction of alcohol consumption in rats following THP administration is a significant finding, suggesting that THP may influence reward pathways in a manner that promotes substance use. The attenuation of this effect by naloxone, an opioid antagonist, further implicates an interaction with the endogenous opioid system, a pathway known to be involved in the rewarding effects of alcohol. This could suggest that THP's pro-addictive-like properties may be mediated, at least in part, through the opioid system.
However, the clinical relevance of these findings remains to be fully elucidated. Several critical questions need to be addressed before THP or its analogs could be considered for therapeutic development:
-
Neurotoxicity: THP has been associated with the production of reactive oxygen species and potential neurotoxicity[4]. A thorough investigation into the therapeutic window of THP is necessary to determine if its modulatory effects on the dopamine system can be achieved at concentrations that are not harmful to neurons.
-
Comparison with Existing Therapies: There is a lack of direct comparative studies of THP with currently approved medications for alcohol use disorder, such as naltrexone (B1662487). While naloxone has been shown to counteract THP's effects, a head-to-head comparison with naltrexone in a preclinical model of alcoholism would provide a more direct assessment of its relative efficacy.
-
In Vivo Neurochemical Effects: The absence of in vivo microdialysis data for THP is a significant gap in the literature. Such studies are crucial to confirm that THP can modulate dopamine levels in the brain in real-time and to understand the dose-response relationship of this effect in a living organism.
Conclusion
Tetrahydropapaveroline is an intriguing molecule with a demonstrated ability to interact with key components of the dopaminergic system in animal and in vitro models. Its influence on alcohol consumption highlights its potential as a tool for understanding the neurobiology of addiction. However, significant hurdles, including concerns about neurotoxicity and a lack of direct comparative and in vivo neurochemical data, must be overcome before its clinical relevance can be fully established. Future research should focus on addressing these gaps to determine if the preclinical findings on THP can be translated into novel therapeutic strategies for addiction and other neurological disorders.
References
- 1. Inhibition of dopamine biosynthesis by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naloxone alters alcohol drinking induced in the rat by tetrahydropapaveroline (THP) infused ICV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Replicating Key Experiments on Tetrahydropapaveroline-Induced Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key experiments investigating Tetrahydropapaveroline (THP)-induced oxidative stress, a critical area of research in neurodegenerative diseases. We offer a detailed examination of THP's effects alongside common alternatives used to model oxidative stress in neuronal cells, including 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), and Rotenone (B1679576). This guide is designed to equip researchers with the necessary information to replicate and build upon these foundational experiments.
Comparative Analysis of Neurotoxin-Induced Oxidative Stress
The following tables summarize quantitative data from various studies, offering a comparative perspective on the cytotoxic effects and oxidative stress markers induced by THP and its alternatives.
| Compound | Cell Line | Time Point | IC50 / % Viability | Citation |
| Tetrahydropapaveroline (THP) | SH-SY5Y | Not Specified | Induces apoptosis and necrosis | [1] |
| PC12 | 24 h | Cytotoxic at 15 µM | [2] | |
| 6-Hydroxydopamine (6-OHDA) | SH-SY5Y | 24 h | IC50 = 100 ± 9 µM | [3] |
| SH-SY5Y | 24 h | ~50% viability at 50 µM | [4] | |
| PC12 | 24 h | Significant reduction at 250 µM | [2] | |
| MPP+ | SH-SY5Y | 48 h | Significant DNA fragmentation at 500 µM | [5] |
| Differentiated Neuroblastoma | Not Specified | Reduced viability | [6] | |
| Rotenone | SK-N-MC Neuroblastoma | 48 h | Dose-dependent cell death | [7] |
| PC12 | 24 h | 40-50% reduction in viability at 1 µM | [8] | |
| LUHMES Dopaminergic Neurons | 24 h / 48 h | Dose-dependent decrease in viability | [9] |
Table 1: Comparative Cytotoxicity of THP and Alternatives. This table presents the half-maximal inhibitory concentration (IC50) or the percentage of cell viability in different neuronal cell lines upon exposure to THP and other neurotoxins.
| Compound | Cell Line | Method | Key Findings | Citation |
| Tetrahydropapaveroline (THP) | C6 Glioma | DCFH-DA | Concentration-dependent increase in ROS | [5] |
| 6-Hydroxydopamine (6-OHDA) | SH-SY5Y | DCFH-DA | 57.7% increase in ROS production at 50 µM | [4] |
| MPP+ | SH-SY5Y | Not Specified | Induces oxidative stress | [10] |
| Rotenone | PC12 | CM-H2DCFDA | Concentration-dependent increase in ROS | [8] |
| Primary Dopaminergic Culture | Not Specified | Increased ROS production | [11] |
Table 2: Comparison of Reactive Oxygen Species (ROS) Production. This table summarizes the findings on ROS generation induced by THP and its alternatives, a key indicator of oxidative stress.
Detailed Experimental Protocols
To facilitate the replication of these key experiments, detailed methodologies are provided below.
Cell Culture and Treatment
-
Cell Lines:
-
PC12 (Rat Pheochromocytoma): Culture in F-12K Medium supplemented with 2.5% fetal bovine serum (FBS) and 15% horse serum. Maintain at 37°C in a humidified atmosphere of 5% CO2.[2]
-
SH-SY5Y (Human Neuroblastoma): Culture in a suitable medium such as DMEM/F12 supplemented with 10% FBS. Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment:
-
Plate cells at a desired density (e.g., 2 × 10^5 cells/mL for PC12 cells in a 96-well plate) and allow them to adhere overnight.[12]
-
Prepare stock solutions of THP, 6-OHDA, MPP+, or Rotenone in an appropriate solvent (e.g., DMSO or sterile water).
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the neurotoxin.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[2]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm or 595 nm using a microplate reader.[2][12]
-
Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS.
-
After the desired treatment period, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10-25 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.[12]
-
Wash the cells twice with PBS to remove the excess probe.
-
Add fresh serum-free medium or PBS to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
ROS levels are expressed as a percentage of the control or as relative fluorescence units.
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect the phosphorylation and activation of key signaling proteins like p38 MAPK and JNK.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38 MAPK or JNK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins or a housekeeping protein like β-actin or GAPDH.
Nrf2 Nuclear Translocation Assay
This assay determines the activation of the Nrf2 antioxidant response pathway.
-
Following treatment, fractionate the cells to separate the nuclear and cytosolic components.
-
Isolate the nuclear extracts.
-
Perform Western blot analysis on the nuclear extracts using an antibody specific for Nrf2.[13]
-
Use a nuclear loading control, such as Lamin A/C, to normalize the results.[13]
-
An increase in the nuclear Nrf2 signal indicates its translocation and activation of the pathway.
Measurement of Mitochondrial Respiration
This protocol assesses the impact of neurotoxins on mitochondrial function using high-resolution respirometry.
-
Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.[14][15]
-
Harvest and permeabilize the cells (e.g., with digitonin) to allow for the measurement of mitochondrial respiration with specific substrates and inhibitors.
-
Add the permeabilized cells to the respirometer chamber containing a respiration medium (e.g., MiR05 or MiR06).[14][15]
-
Measure basal respiration (State 2) after the addition of a complex II substrate like succinate.
-
Measure ADP-stimulated respiration (State 3) by adding ADP.
-
Assess the integrity of the outer mitochondrial membrane by adding cytochrome c.
-
Inhibit ATP synthase with oligomycin (B223565) to measure non-phosphorylating respiration (State 4o).
-
Use specific inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the function of individual respiratory chain complexes.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of THP-induced oxidative stress.
Caption: Experimental workflow for ROS measurement.
References
- 1. Dopaminergic neurotoxins, 6,7-dihydroxy-1-(3', 4'-dihydroxybenzyl)-isoquinolines, cause different types of cell death in SH-SY5Y cells: apoptosis was induced by oxidized papaverolines and necrosis by reduced tetrahydropapaverolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential toxicity of 6-hydroxydopamine in SH-SY5Y human neuroblastoma cells and rat brain mitochondria: protective role of catalase and superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Rotenone Induction of Hydrogen Peroxide Inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E Pathways, Leading to Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ovid.com [ovid.com]
- 12. cellmolbiol.org [cellmolbiol.org]
- 13. researchgate.net [researchgate.net]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Analytical Methods for Tetrahydropapaveroline Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Tetrahydropapaveroline (THP), a neuroactive isoquinoline (B145761) alkaloid implicated in the neurobiology of Parkinson's disease and alcoholism. This document outlines the performance of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Tetrahydropapaveroline (THP)
Tetrahydropapaveroline is an endogenous compound formed from the condensation of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). Its presence in the brain and potential neurotoxic effects have made it a molecule of significant interest in neuroscience and pharmacology. Accurate and sensitive detection methods are crucial for understanding its physiological and pathological roles.
Comparative Analysis of Detection Methods
A variety of analytical techniques can be employed for the detection of THP in biological matrices. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.
Data Presentation
The following table summarizes the quantitative performance parameters of the different analytical methods for THP detection.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Immunoassay (ELISA) |
| Linearity Range | 10 - 10,000 ng/mL | 0.15% - 5.00% (w/w) | 1 - 200 nM | 5 - 1000 ng/mL |
| Limit of Detection (LOD) | ~5 ng/mL | 0.075% (w/w) | 0.5 - 2.5 ng/mL | 0.25 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | Not explicitly stated | 0.5 - 2.5 ng/mL[2] | 50 ng/mL[3] |
| Accuracy (% Recovery) | 99.8% - 101.3% | >70% | 82.9% - 109%[2] | 102% - 110%[4] |
| Precision (% RSD) | < 2% | < 15% | 4.3% - 20.3%[2] | < 15% |
| Sample Matrix | Rat Plasma[1] | Plant Material | Human Plasma[2] | Human Serum[4] |
Note: Data for HPLC and GC-MS are based on structurally similar analytes (tetrahydrozoline and cannabinoids, respectively) due to the limited availability of complete validation data for THP itself. Data for LC-MS/MS and Immunoassays are also based on analogous compounds.
Experimental Protocols
Detailed methodologies for sample preparation and analysis are critical for reproducible results. This section provides an overview of typical experimental protocols for each of the discussed analytical methods.
Sample Preparation from Brain Tissue
A general procedure for the extraction of small molecules like THP from brain tissue is as follows:
-
Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Protein Precipitation: A cold organic solvent, such as acetonitrile (B52724), is added to the homogenate to precipitate proteins.
-
Centrifugation: The mixture is centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, containing the analyte of interest, is carefully collected.
-
Drying and Reconstitution: The supernatant is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the subsequent analytical method.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is often achieved using a UV detector.
Protocol:
-
Column: C8 or C18 reversed-phase column (e.g., 125 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 3.0) in an isocratic or gradient elution.[5]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of approximately 280 nm.
-
Injection Volume: 20 µL.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification and quantification. Derivatization is often required for polar analytes like THP to increase their volatility.
Protocol:
-
Derivatization: The extracted and dried sample is derivatized using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) by heating at 70°C for 30 minutes.
-
GC Column: A non-polar column, such as one with a 35% silphenylene phase.[6]
-
Oven Temperature Program: A temperature gradient is used to elute the compounds, for example, starting at 200°C and ramping up to 300°C.[3]
-
Carrier Gas: Helium at a flow rate of 1.1 mL/min.[3]
-
Injection Mode: Splitless injection.[3]
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for quantitative analysis.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is highly specific as it involves monitoring a specific precursor ion and its characteristic product ions.
Protocol:
-
LC Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[7]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for isoquinoline alkaloids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific transitions from the precursor ion to product ions for both the analyte and an internal standard.[7]
Immunoassay (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a competitive ELISA, the antigen in the sample competes with a labeled antigen for binding to a limited number of antibody binding sites.
Protocol:
-
Coating: A microtiter plate is coated with a capture antibody specific for THP.
-
Blocking: Non-specific binding sites on the plate are blocked with a blocking buffer.
-
Competition: The sample containing THP and a known amount of enzyme-labeled THP are added to the wells. They compete for binding to the capture antibody.
-
Washing: The plate is washed to remove unbound antigens.
-
Substrate Addition: A substrate for the enzyme is added, which is converted by the enzyme to a detectable signal.
-
Detection: The signal (e.g., color change) is measured using a plate reader. The intensity of the signal is inversely proportional to the concentration of THP in the sample.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Dopamine D1-like receptors (D1 and D5) are G-protein coupled receptors that, upon activation by dopamine, initiate a signaling cascade primarily through the Gαs/olf subunit. This leads to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32, leading to a wide range of cellular responses.[8][9][10][11][12]
Caption: Dopamine D1 Receptor Signaling Cascade.
Tetrahydropapaveroline-Induced Oxidative Stress Pathway
Tetrahydropapaveroline can undergo auto-oxidation, leading to the generation of reactive oxygen species (ROS), which can induce cellular damage. This oxidative stress can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, ultimately leading to apoptosis or cell death.
Caption: THP-Induced Oxidative Stress and Apoptosis.
General Experimental Workflow for THP Analysis
The following diagram illustrates a typical workflow for the analysis of THP from a biological sample.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Commercial cannabis consumer products part 1: GC-MS qualitative analysis of cannabis cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Tetrahydropapaveroline's Interaction with the Dopamine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tetrahydropapaveroline's (THP) interaction with the dopamine (B1211576) transporter (DAT), juxtaposed with established DAT inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive assessment of THP's specificity, supported by available experimental data and detailed methodologies.
Introduction to Tetrahydropapaveroline and the Dopamine Transporter
Tetrahydropapaveroline (THP), also known as norlaudanosoline, is a benzylisoquinoline alkaloid that can be formed endogenously in the brain from dopamine. Its potential role in neurological processes has garnered interest, particularly concerning its interaction with the dopaminergic system. The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling. As a target for various therapeutic agents and drugs of abuse, understanding the specificity of novel compounds for DAT is paramount in neuroscience research and drug development. This guide assesses the specificity of THP for DAT by comparing its affinity with that of well-characterized DAT inhibitors: cocaine, GBR 12909, and nomifensine.
Comparative Analysis of Transporter Binding Affinities
The following table summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of Tetrahydropapaveroline and comparator compounds at the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. This data is essential for evaluating the selectivity of these compounds.
| Compound | DAT Ki/IC50 (nM) | SERT Ki/IC50 (nM) | NET Ki/IC50 (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| Tetrahydropapaveroline (THP) | ~41,000[1] | Not Reported | Not Reported | Not Applicable | Not Applicable |
| Cocaine | 230 - 490[2] | 680 - 740[2] | 480 - 670[2] | ~2.9 - 1.5 | ~2.1 - 1.4 |
| GBR 12909 | 1[3] | >100[3] | >100[3] | >100 | >100 |
| Nomifensine | 15 | Not Reported | Not Reported | Not Applicable | Not Applicable |
Note: Data is compiled from multiple sources and experimental conditions may vary. The Ki value for THP was determined through an inhibition of [3H]DA uptake assay in HEK293 cells stably expressing DAT[1].
Dopamine Receptor Affinity Profile
Assessing the affinity of a compound for dopamine receptors is crucial to determine its specificity for the dopamine transporter. The following table presents the binding affinities of the comparator compounds for D1 and D2 dopamine receptors.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) |
| Tetrahydropapaveroline (THP) | Not Reported | Not Reported |
| Cocaine | >10,000 | >10,000 |
| GBR 12909 | >100 | >100 |
| Nomifensine | Not Reported | Not Reported |
Note: Extensive literature searches did not yield specific binding affinity data (Ki or IC50 values) for Tetrahydropapaveroline at dopamine D1 or D2 receptors. This represents a significant gap in the current understanding of THP's pharmacological profile and its specificity for the dopamine transporter.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Protocol 1: Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay determines the potency of a test compound to inhibit the uptake of radiolabeled dopamine into cells or synaptosomes expressing the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT (or rat striatal synaptosomes)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[3H]Dopamine (radioligand)
-
Test compound (e.g., Tetrahydropapaveroline)
-
Reference compound (e.g., Cocaine)
-
Scintillation fluid
-
Microplates (96-well)
-
Cell harvester and filter mats
-
Scintillation counter
Procedure:
-
Cell/Synaptosome Preparation: Culture and harvest HEK293-hDAT cells or prepare synaptosomes from rat striatum. Resuspend in assay buffer to a desired concentration.
-
Assay Setup: In a 96-well microplate, add assay buffer to all wells.
-
Compound Addition: Add increasing concentrations of the test compound or reference compound to triplicate wells. For total uptake, add vehicle. For non-specific uptake, add a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
Initiation of Reaction: Add the cell or synaptosomal suspension to each well to initiate the reaction.
-
Radioligand Addition: Add a fixed concentration of [3H]Dopamine (typically near its Km value) to all wells.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 10-20 minutes).
-
Termination of Reaction: Terminate the uptake by rapid filtration through a cell harvester onto filter mats.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid to each filter spot, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
Protocol 2: Dopamine Receptor Radioligand Binding Assay
This assay measures the affinity of a test compound for dopamine receptors (e.g., D1 or D2) by assessing its ability to displace a specific radioligand.
Materials:
-
Cell membranes from cells expressing the dopamine receptor of interest (e.g., CHO-hD1R or CHO-hD2R)
-
Binding Buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Radioligand (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2)
-
Test compound (e.g., Tetrahydropapaveroline)
-
Reference compound (e.g., Haloperidol)
-
Microplates (96-well)
-
Cell harvester and filter mats
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the dopamine receptor subtype of interest.
-
Assay Setup: In a 96-well microplate, add binding buffer to all wells.
-
Compound Addition: Add increasing concentrations of the test compound or reference compound to triplicate wells. For total binding, add vehicle. For non-specific binding, add a high concentration of a known antagonist (e.g., 10 µM haloperidol).
-
Radioligand Addition: Add a fixed concentration of the appropriate radioligand to all wells.
-
Initiation of Reaction: Add the prepared cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination of Reaction: Terminate the binding by rapid filtration through a cell harvester onto filter mats.
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of displacement against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizing Pathways and Processes
The following diagrams illustrate the key signaling pathway, experimental workflow, and the logical framework for assessing specificity.
References
- 1. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Examining the Drug Interaction between Tetrahydropapaveroline and L-DOPA in the Context of Parkinson's Disease Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Levodopa (B1675098) (L-DOPA) remains the cornerstone of symptomatic treatment for Parkinson's disease (PD), effectively replenishing depleted dopamine (B1211576) levels in the brain.[1][2][3] However, long-term L-DOPA therapy is often complicated by the emergence of motor fluctuations and debilitating dyskinesias.[1][4] Furthermore, the metabolic byproduct of dopamine, tetrahydropapaveroline (THPV), a compound detected in the plasma and urine of Parkinson's patients undergoing L-DOPA treatment, has been implicated in exacerbating L-DOPA-induced neurotoxicity.[5][6][7] This guide provides a comprehensive comparison of the drug interaction between THPV and L-DOPA, presenting key experimental data, detailed protocols, and a comparative analysis with alternative and adjunctive therapies for Parkinson's disease.
I. Tetrahydropapaveroline and L-DOPA Interaction: A Preclinical Overview
Preclinical studies, primarily utilizing in vitro models, have elucidated a complex and largely detrimental interaction between THPV and L-DOPA. The primary findings indicate that THPV can enhance L-DOPA-induced neurotoxicity, inhibit dopamine biosynthesis, and interfere with dopamine reuptake.
Data Presentation: Quantitative Analysis of THPV-L-DOPA Interaction
The following tables summarize the key quantitative findings from in vitro studies investigating the interaction between THPV and L-DOPA.
Table 1: Effect of THPV on L-DOPA-Induced Neurotoxicity in PC12 Cells [5][7]
| Treatment Condition (48 hours) | Cell Viability (% of Control) | Apoptotic Cells (%) |
| Control | 100 | < 5 |
| L-DOPA (50 µM) | ~80 | ~15 |
| THPV (10 µM) | ~95 | < 5 |
| L-DOPA (50 µM) + THPV (5 µM) | Significantly lower than L-DOPA alone | Significantly higher than L-DOPA alone |
| L-DOPA (50 µM) + THPV (10 µM) | Significantly lower than L-DOPA alone | Significantly higher than L-DOPA alone |
| L-DOPA (50 µM) + THPV (15 µM) | Significantly lower than L-DOPA alone | Significantly higher than L-DOPA alone |
Table 2: Inhibition of Dopamine Biosynthesis by THPV [8]
| Parameter | Value | Cell/System |
| THPV IC₅₀ for Tyrosine Hydroxylase | 153.9 µM | Bovine Adrenal |
| THPV Inhibition of Intracellular Dopamine | 21.3% at 10 µM | PC12 Cells |
| THPV Inhibition of Tyrosine Hydroxylase Activity | 23.4% at 10 µM | PC12 Cells |
| THPV Ki (uncompetitive) for Tyrosine Hydroxylase (substrate: L-tyrosine) | 0.30 mM | Bovine Adrenal |
Table 3: Inhibition of Dopamine Transporter (DAT) by THPV and its Derivatives [9]
| Compound | Ki for [³H]DA Uptake Inhibition (µM) |
| Tetrahydropapaveroline (THPV) | ~41 |
| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | ~35 |
| 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ) | ~23 |
| 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline (6,7 DHBnTIQ) | ~93 |
| 1-methyl-4-phenylpyridinium ion (MPP+) | ~28 |
II. Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for their interpretation and for designing future research.
A. L-DOPA-Induced Neurotoxicity Assay in PC12 Cells[5][7]
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and horse serum.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of L-DOPA and/or THPV for 24 to 48 hours.
-
Cell Viability Assessment (MTT Assay):
-
After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the conversion of MTT to formazan (B1609692) by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.
-
-
Apoptosis Assessment (Flow Cytometry and TUNEL Staining):
-
Flow Cytometry: Cells are harvested, stained with Annexin V and propidium (B1200493) iodide, and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
TUNEL Staining: Cells are fixed and stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit to detect DNA fragmentation, a hallmark of apoptosis.
-
B. Tyrosine Hydroxylase (TH) Activity Assay[8]
-
Enzyme Source: Bovine adrenal glands or PC12 cell lysates.
-
Assay Principle: The assay measures the conversion of a substrate (e.g., L-tyrosine) to L-DOPA by TH.
-
Procedure:
-
The enzyme preparation is incubated with the substrate, a cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin), and varying concentrations of THPV.
-
The reaction is stopped, and the amount of L-DOPA produced is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Inhibition Kinetics: To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay is performed with varying concentrations of both the substrate and the inhibitor (THPV).
C. Dopamine Transporter (DAT) Uptake Assay in HEK293 Cells[9]
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (DAT).
-
Assay Principle: This assay measures the ability of a compound (THPV) to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into DAT-expressing cells.
-
Procedure:
-
Cells are seeded in multi-well plates and incubated with varying concentrations of THPV or other test compounds.
-
[³H]dopamine is added to initiate the uptake reaction.
-
After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of [³H]dopamine uptake (IC₅₀) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
III. Signaling Pathways and Mechanisms of Interaction
The detrimental interaction between THPV and L-DOPA is primarily mediated through the induction of oxidative stress and interference with dopamine signaling pathways.
A. Oxidative Stress Pathway
Both L-DOPA and THPV can induce the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[5][6][7] The combination of the two appears to have a synergistic effect on ROS production.[5]
Caption: L-DOPA and THPV induce ROS, leading to oxidative stress and apoptosis.
B. Dopamine Synthesis and Reuptake Pathway
THPV inhibits tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, thereby reducing dopamine production.[8] It also blocks the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.[9] This dual action can disrupt normal dopaminergic neurotransmission.
Caption: THPV disrupts dopamine homeostasis by inhibiting synthesis and reuptake.
IV. Comparison with Alternative and Adjunctive Therapies
Given the potential for detrimental interactions with its own metabolite, reliance on L-DOPA monotherapy, especially in the long term, presents significant challenges. The field of Parkinson's disease therapeutics has evolved to include a range of alternative and adjunctive treatments aimed at mitigating the side effects of L-DOPA and providing more continuous dopaminergic stimulation.
Table 4: Comparison of Therapeutic Strategies for Parkinson's Disease
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| L-DOPA Monotherapy | Precursor to dopamine, converted in the brain.[3] | Most effective symptomatic treatment, particularly in early stages.[1] | Long-term use leads to motor fluctuations and dyskinesias; potential for neurotoxicity exacerbated by metabolites like THPV.[1][5][7] |
| Dopamine Agonists (e.g., Pramipexole, Ropinirole) | Directly stimulate dopamine receptors.[3][10] | Lower risk of developing motor complications compared to L-DOPA; can be used as monotherapy in early PD or as an adjunct to L-DOPA.[10] | Less potent than L-DOPA for motor symptom control; can cause side effects like impulse control disorders, hallucinations, and somnolence.[3] |
| MAO-B Inhibitors (e.g., Selegiline, Rasagiline) | Inhibit the breakdown of dopamine in the brain by monoamine oxidase B.[3][11] | Provide mild symptomatic benefit; may have neuroprotective effects (debated); can reduce "off" time when used with L-DOPA.[11][12] | Modest efficacy as monotherapy; potential for drug interactions (e.g., with certain antidepressants).[13] |
| COMT Inhibitors (e.g., Entacapone, Opicapone) | Inhibit the peripheral breakdown of L-DOPA, increasing its bioavailability and half-life.[12] | Reduce "wearing-off" phenomena and increase "on" time in patients taking L-DOPA.[12] | Can increase L-DOPA-related side effects like dyskinesia; can cause gastrointestinal side effects. |
| Amantadine | Multiple mechanisms including NMDA receptor antagonism and enhancement of dopamine release.[13] | Effective in reducing L-DOPA-induced dyskinesia.[13] | Modest anti-parkinsonian effect; side effects can include confusion, hallucinations, and ankle edema. |
| Deep Brain Stimulation (DBS) | Surgical implantation of electrodes to modulate brain circuits involved in motor control.[14] | Highly effective for motor fluctuations and dyskinesias in advanced PD.[14] | Invasive surgical procedure with associated risks; does not stop disease progression; can have cognitive and psychiatric side effects. |
V. Conclusion and Future Directions
The interaction between THPV and L-DOPA highlights a significant challenge in the long-term management of Parkinson's disease. The preclinical evidence strongly suggests that THPV, a metabolite of dopamine, can potentiate L-DOPA-induced neurotoxicity and disrupt dopamine homeostasis. This underscores the need for therapeutic strategies that go beyond simple dopamine replacement.
For researchers and drug development professionals, these findings suggest several key areas of focus:
-
Development of L-DOPA formulations or co-therapies that minimize the formation of THPV.
-
Exploration of neuroprotective agents that can counteract the oxidative stress induced by both L-DOPA and THPV.
-
Further investigation into the clinical relevance of THPV levels in Parkinson's patients and their correlation with motor complications and disease progression.
-
Continued development of alternative therapies that provide more continuous and physiological dopaminergic stimulation, thereby reducing the reliance on high-dose, pulsatile L-DOPA administration.
While L-DOPA will likely remain a critical tool in the armamentarium against Parkinson's disease, a deeper understanding of its metabolic fate and the downstream consequences of its byproducts is essential for developing safer and more effective long-term treatment strategies. The comparison with existing adjunctive and alternative therapies provides a framework for a more nuanced and individualized approach to patient care, aiming to maximize therapeutic benefit while minimizing the long-term complications associated with L-DOPA therapy. Importantly, it should be noted that THPV is a research compound and has no established clinical role in the management of Parkinson's disease.[2]
References
- 1. Levodopa-induced dyskinesia and striatal signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Parkinson's treatment: Medication, therapy, alternative remedies [medicalnewstoday.com]
- 4. Oxidative Stress in Parkinson's Disease: A Mechanism of Pathogenic and Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on the ability of 1,2,3,4-tetrahydropapaveroline to cause oxidative stress: Mechanisms and potential implications in relation to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aggravation of L-DOPA-induced neurotoxicity by tetrahydropapaveroline in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | L-DOPA-Induced Dyskinesia and Abnormal Signaling in Striatal Medium Spiny Neurons: Focus on Dopamine D1 Receptor-Mediated Transmission [frontiersin.org]
- 9. ovid.com [ovid.com]
- 10. neurology.org [neurology.org]
- 11. Current Pharmaceutical Treatments and Alternative Therapies of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Alternatives to levodopa in the initial treatment of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adjunctive Therapies in Parkinson's Disease: How to Choose the Best Treatment Strategy Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Behavioral Phenotypes Induced by Dopaminergic Toxins: Tetrahydropapaveroline, MPTP, 6-OHDA, and Rotenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral phenotypes induced by the endogenous alkaloid Tetrahydropapaveroline (THP) and the widely used dopaminergic toxins MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 6-OHDA (6-hydroxydopamine), and rotenone (B1679576). The information presented is intended to assist researchers in selecting the most appropriate toxin-based animal model for Parkinson's disease (PD) research and in the development of novel therapeutic strategies.
Introduction
The study of dopaminergic neurodegeneration is crucial for understanding the pathogenesis of Parkinson's disease and for the preclinical evaluation of new treatments. Animal models induced by neurotoxins are invaluable tools in this endeavor, as they can replicate key features of PD, including motor and non-motor deficits. This guide focuses on comparing the behavioral outcomes of four such toxins: THP, a substance linked to both PD and alcohol dependence; MPTP, a potent and selective nigrostriatal toxicant; 6-OHDA, a classic neurotoxin used to create lesions in specific dopaminergic pathways; and rotenone, a pesticide that induces systemic mitochondrial dysfunction. While MPTP, 6-OHDA, and rotenone are well-characterized in their ability to produce quantifiable motor impairments, the specific behavioral phenotype induced by THP is less defined in the context of standardized motor assessments.
Quantitative Comparison of Behavioral Phenotypes
The following table summarizes quantitative data from various studies on the behavioral effects of MPTP, 6-OHDA, and rotenone. It is important to note that direct comparative studies for THP using these standardized behavioral tests are limited in the available scientific literature. The behavioral effects of THP are therefore described more qualitatively based on existing research.
| Behavioral Test | Toxin | Animal Model | Administration & Dose | Key Quantitative Findings |
| Rotarod Test | MPTP | Mice (C57BL/6) | 30 mg/kg/day for 5 days (i.p.) | Significant decrease in latency to fall compared to control group. |
| 6-OHDA | Rats (Wistar) | 8 µg in 4 µL into the medial forebrain bundle | Significant reduction in time spent on the accelerating rod. | |
| Rotenone | Rats (Wistar) | 2.5 mg/kg/day for 28 days (s.c.) | Progressive decline in motor coordination, with a significant decrease in the time the animal remains on the rod. | |
| THP | - | - | No quantitative data available from standardized rotarod tests. | |
| Open Field Test | MPTP | Mice (C57BL/6) | 20 mg/kg, 4 injections at 2-hour intervals (i.p.) | Significant reduction in locomotor activity (total distance traveled) and rearing frequency. |
| 6-OHDA | Rats (Sprague-Dawley) | 12 µg into the medial forebrain bundle | Reduced total distance traveled and exploratory behavior. | |
| Rotenone | Rats (Wistar) | 2 mg/kg/day for 4 weeks (s.c.) | Decreased exploration and locomotion. | |
| THP | Rats | Intracerebral injection (1.0 µg) | Primarily studied for its effects on ethanol (B145695) preference; data on spontaneous locomotor activity is not well-documented in a dose-responsive manner for motor impairment. | |
| Cylinder Test | 6-OHDA | Rats (Wistar) | Unilateral injection into the medial forebrain bundle | Significant increase in the use of the ipsilateral forelimb for wall support, indicating contralateral motor deficit. |
| MPTP | Mice (C57BL/6) | - | Less commonly used than with the unilateral 6-OHDA model, but can show forelimb asymmetry. | |
| Rotenone | - | - | Not a standard test for the systemic rotenone model. | |
| THP | - | - | No data available. | |
| Catalepsy Test | 6-OHDA | Rats | Bilateral injections | Can induce a cataleptic state, characterized by an inability to correct an externally imposed posture. |
| MPTP | Mice | - | Not a primary feature of the MPTP model. | |
| Rotenone | Rats | - | Can induce akinesia and rigidity, which may be assessed by catalepsy-like tests. | |
| THP | - | - | No data available. |
Detailed Experimental Protocols
Rotarod Test for Motor Coordination
-
Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats) that can be set at a constant or accelerating speed.
-
Animal Model: Typically C57BL/6 mice for MPTP studies and Wistar or Sprague-Dawley rats for 6-OHDA and rotenone studies.
-
Toxin Administration:
-
MPTP: Administered intraperitoneally (i.p.) over several days (e.g., 30 mg/kg/day for 5 days).
-
6-OHDA: Injected stereotaxically into specific brain regions like the medial forebrain bundle (MFB) or the substantia nigra.
-
Rotenone: Administered subcutaneously (s.c.) or via oral gavage daily for several weeks (e.g., 2.5 mg/kg/day).
-
-
Procedure:
-
Habituation/Training: Animals are trained on the rotarod for 2-3 consecutive days prior to toxin administration. This typically involves placing the animal on the rod at a low speed (e.g., 4 rpm) for a set duration.
-
Testing: After toxin administration, animals are tested at regular intervals. The test can be performed at a fixed speed or with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each trial. Typically, 3 trials are conducted per animal per time point, with a rest period in between.
-
-
Scoring: The average latency to fall across the trials is calculated. A significant decrease in latency compared to a control group indicates impaired motor coordination.
Open Field Test for Locomotor Activity and Anxiety-like Behavior
-
Apparatus: A square or circular arena (e.g., 40x40x30 cm for mice) with walls to prevent escape. The arena is often divided into a central and a peripheral zone using video tracking software.
-
Animal Model: Mice and rats are commonly used.
-
Toxin Administration: As described for the rotarod test.
-
Procedure:
-
Habituation: The testing room is kept under controlled lighting and noise conditions. Animals are habituated to the room for at least 30 minutes before the test.
-
Testing: Each animal is placed in the center of the open field arena and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Data Collection: A video camera mounted above the arena records the animal's movement. Automated tracking software is used to analyze various parameters.
-
-
Scoring:
-
Locomotor Activity: Total distance traveled, average speed.
-
Exploratory Behavior: Number of line crossings, rearing frequency.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena. A decrease in center time is indicative of increased anxiety.
-
Cylinder Test for Forelimb Asymmetry
-
Apparatus: A transparent glass cylinder (e.g., 9 cm diameter, 15 cm height for mice).
-
Animal Model: Primarily used in rodent models with unilateral lesions, such as the 6-OHDA model in rats.
-
Toxin Administration: Unilateral stereotaxic injection of 6-OHDA into the MFB or striatum.
-
Procedure:
-
Testing: The animal is placed in the cylinder, and its behavior is videotaped for a set duration (e.g., 5 minutes).
-
Data Collection: The number of times the animal rears and touches the wall of the cylinder with its left forelimb, right forelimb, or both forelimbs simultaneously is counted.
-
-
Scoring: The data is typically expressed as the percentage of contralateral forelimb use relative to the total number of wall touches. A significant decrease in the use of the contralateral forelimb (the limb affected by the lesion) indicates a motor deficit.
Visualizing the Processes
Experimental Workflow
Caption: Generalized experimental workflow for inducing and assessing behavioral phenotypes.
Signaling Pathways of Dopaminergic Neurodegeneration
Caption: Simplified signaling pathways of dopaminergic neurodegeneration induced by the toxins.
Logical Comparison of Induced Behavioral Phenotypes
Caption: Logical comparison of the characterization of behavioral phenotypes.
Conclusion
The dopaminergic toxins MPTP, 6-OHDA, and rotenone are established tools for inducing quantifiable motor deficits in animal models of Parkinson's disease. These models consistently produce impairments in motor coordination, locomotor activity, and, in the case of unilateral 6-OHDA lesions, forelimb asymmetry, which can be reliably measured using standardized behavioral tests.
In contrast, while Tetrahydropapaveroline is a neurotoxin that affects dopaminergic systems, its primary characterization in behavioral studies has been in the context of alcohol consumption. There is a notable lack of quantitative data from standardized motor function tests for THP-induced neurotoxicity. This data gap highlights an area for future research to fully elucidate the potential of THP as a model for the motor symptoms of Parkinson's disease and to allow for a more direct comparison with other dopaminergic toxins.
For researchers aiming to study specific motor impairments and their underlying mechanisms in a well-characterized model, MPTP, 6-OHDA, and rotenone remain the preferred choices. The selection among these three will depend on the specific research question, with considerations for the desired speed of neurodegeneration, the route of administration, and the extent of systemic effects. Further investigation into the behavioral phenotype induced by THP is warranted to determine its utility in modeling the motor aspects of dopaminergic neurodegenerative disorders.
Safety Operating Guide
Safe Disposal of Tetrahydropapaveroline Hydrobromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Tetrahydropapaveroline hydrobromide, ensuring the protection of personnel and the environment.
This compound is a tetrahydroisoquinoline alkaloid and a key intermediate in the biosynthesis of certain alkaloids.[1] While its ecotoxicological properties have not been fully investigated, it is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2] Therefore, it must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.
Hazard Summary
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
2. Waste Identification and Segregation:
-
This compound waste must be segregated from non-hazardous trash and other chemical waste streams.
-
Do not mix this waste with other chemicals unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[2]
3. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container is often the best choice.[2]
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound."
-
The label should also include the date the waste was first added to the container and the specific hazards (e.g., "Harmful," "Irritant").
4. Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container securely closed except when adding waste.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
5. Disposal Request and Pickup:
-
Once the container is full or has reached the accumulation time limit set by your institution (typically 90 days), arrange for its disposal through your EHS department.
-
Do not pour this compound down the drain or dispose of it in the regular trash.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or as recommended by your EHS department).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, but be sure to deface the original label.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Tetrahydropapaveroline Hydrobromide
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Tetrahydropapaveroline hydrobromide. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.
This compound is a chemical compound that requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize risk and ensure the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment
According to safety data sheets, this compound is classified as a combustible liquid that is toxic if swallowed, may cause cancer, and is harmful to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (compliant with ASTM D6978-05 standard).[2][3][4][5] The outer glove should be worn over the gown cuff.[6] | Prevents dermal absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[6] Change gloves every 30-60 minutes or immediately if contaminated.[7] |
| Body Protection | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting (elastic or knit) cuffs.[6][8] Made of a low-permeability fabric. | Protects skin from splashes and contamination. The back closure minimizes the risk of frontal spills penetrating the gown.[8] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[7][8] | Protects against splashes and aerosols, which can cause serious eye irritation.[9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosol generation.[7][8] For large spills, a chemical cartridge-type respirator may be necessary.[7] | Prevents inhalation of the compound, which may cause respiratory irritation.[9] |
| Foot Protection | Closed-toe shoes. Shoe covers should be worn in designated hazardous drug handling areas. | Protects feet from spills and prevents the tracking of contaminants to other areas. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe handling.
Experimental Protocols: Step-by-Step Guidance
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Don PPE in the following order: gown, inner gloves, face mask/respirator, eye protection, and outer gloves (over the gown cuff).
-
-
Handling:
-
When weighing or transferring the solid compound, use a spatula and handle it carefully to avoid creating dust.
-
If creating solutions, add the solvent to the solid slowly to prevent splashing.
-
Keep all containers with this compound tightly closed when not in use.
-
-
Post-Handling and Decontamination:
-
After handling is complete, decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Remove PPE in a manner that prevents cross-contamination: remove outer gloves, then the gown, followed by eye and face protection, and finally, the inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., unused compound, contaminated consumables) | Place in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste (e.g., solutions containing the compound) | Collect in a dedicated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of in a designated hazardous waste container immediately after use.[6] |
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[10] Follow all local, state, and federal regulations for hazardous waste disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don the appropriate PPE, including respiratory protection.
-
Contain and Clean:
-
For small spills of solid material, carefully cover with an absorbent material and gently sweep it into a labeled hazardous waste container. Avoid creating dust.
-
For liquid spills, cover with an inert absorbent material, and then collect it into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Thoroughly decontaminate the spill area and any equipment used for cleanup.
-
Report: Report the spill to the appropriate safety officer or department.
By adhering to these safety and logistical protocols, researchers and scientists can handle this compound responsibly, minimizing risks to themselves and the environment.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. spinadental.com [spinadental.com]
- 3. ansell.com [ansell.com]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
